molecular formula C7H9NO3 B1381460 3-Cyanooxane-3-carboxylic acid CAS No. 1695144-42-3

3-Cyanooxane-3-carboxylic acid

Cat. No.: B1381460
CAS No.: 1695144-42-3
M. Wt: 155.15 g/mol
InChI Key: AOUHIXJGHGHVIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyanooxane-3-carboxylic acid is a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. This compound features both a carboxylic acid and a nitrile functional group on the same carbon atom of the oxane (tetrahydropyran) ring, making it a versatile precursor for further chemical transformations. The carboxylic acid group can undergo various reactions typical of its class, such as salt formation with bases , conversion to acid chlorides , or reduction . The nitrile group (-CN) is a key functionality that can be hydrolyzed to a carboxylic acid, providing a route to dicarboxylic acids . This two-step process—synthesizing a nitrile and then hydrolyzing it—is a fundamental method for preparing carboxylic acids and extending carbon chains in organic synthesis . Researchers may utilize this compound in the development of new pharmaceuticals, agrochemicals, or as a starting material for the synthesis of more complex, stereochemically defined molecules. The oxane ring provides a stable, saturated ring structure that can influence the compound's overall conformation and physicochemical properties. This compound is provided as a high-purity material for research purposes. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-cyanooxane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUHIXJGHGHVIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 3-Cyanooxane-3-carboxylic acid, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The presence of a cyclic ether, a nitrile, and a carboxylic acid moiety within a single molecule offers multiple points for diversification. This guide details a proposed, robust synthetic pathway, outlines detailed protocols for structural elucidation using modern analytical techniques, and provides insights into the rationale behind key experimental choices, reflecting field-proven expertise for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a substituted tetrahydropyran (oxane) derivative. Its trifunctional nature makes it a valuable building block for creating complex molecular architectures. The oxane ring is a privileged scaffold in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The nitrile and carboxylic acid groups provide orthogonal handles for a wide range of chemical transformations, including amide bond formation, reduction to amines, and various cycloadditions.

Due to the absence of a well-established, single-step synthesis in current literature, this guide proposes a logical and efficient synthetic strategy based on fundamental and reliable organic transformations. The core of this strategy is the oxidation of a primary alcohol precursor, a method widely recognized for its high yield and predictability.[1] Subsequent sections are dedicated to the rigorous characterization of the final product, ensuring a self-validating workflow from synthesis to confirmation.

Proposed Synthetic Pathway

The most direct and controllable route to synthesize the target compound is via the oxidation of a readily accessible precursor, 3-(hydroxymethyl)oxane-3-carbonitrile . This approach isolates the construction of the carboxylic acid functionality as the final key step, minimizing potential side reactions associated with harsher methods like nitrile hydrolysis, which could risk cleaving the ether ring under certain conditions.

The proposed transformation leverages a strong oxidizing agent to convert the primary alcohol directly into a carboxylic acid. This method is a cornerstone of organic synthesis for preparing carboxylic acids.[2]

Synthesis_Workflow Precursor 3-(hydroxymethyl)oxane- 3-carbonitrile Oxidation Oxidation (e.g., Jones Reagent) Precursor->Oxidation Reagent Addition Product This compound Oxidation->Product Transformation Purification Purification (Extraction & Crystallization) Product->Purification Work-up FinalProduct Pure Product Purification->FinalProduct Isolation Characterization_Workflow Start Purified Product IR FT-IR Spectroscopy Start->IR NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR MS Mass Spectrometry (MS) Start->MS HPLC HPLC Analysis Start->HPLC Structure_Confirmation Structural Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation Molecular Weight Purity_Assessment Purity Assessment HPLC->Purity_Assessment

Sources

A Researcher's Primer on 3-Cyanooxane-3-carboxylic acid (CAS: 1695144-42-3): Consolidating Current Knowledge and Charting a Path for Future Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Frontiers of Chemical Knowledge

In the landscape of chemical research and drug development, we often encounter compounds that, despite being commercially available, lack a comprehensive public profile. 3-Cyanooxane-3-carboxylic acid, with CAS number 1695144-42-3, is one such molecule. While listed by several chemical suppliers, it exists in a relative data vacuum within peer-reviewed literature. This guide, therefore, deviates from a conventional whitepaper on a well-characterized molecule. Instead, it serves as a researcher's primer, consolidating the sparse available data, and more importantly, providing a scientifically grounded framework for its synthesis, characterization, and potential exploration. For the discerning scientist, this represents not a lack of information, but an opportunity for novel discovery.

Part 1: Compound Profile: What We Know

This compound, also known as 3-Cyanotetrahydro-2H-pyran-3-carboxylic acid, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. The key functionalities, a nitrile (-C≡N) and a carboxylic acid (-COOH) group, are both attached to the same carbon atom (C3). This geminal substitution pattern is a site of significant chemical interest.

Physicochemical Properties

The publicly available data for this compound is limited, primarily sourced from chemical supplier databases. The following table summarizes the known and predicted properties.

PropertyValueSource
CAS Number 1695144-42-3[1][2][3]
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
Boiling Point (Predicted) 374.3±42.0 °C[2]
Synonyms 3-Cyanotetrahydro-2H-pyran-3-carboxylic acid[1]

It is crucial to note that the boiling point is a predicted value and should be treated with caution until experimentally verified. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor, as well as the polar nitrile group, suggests a relatively high boiling point and potential for water solubility, although this decreases with the increasing size of the hydrocarbon portion of a molecule[4][5].

Part 2: A Proposed Pathway for Synthesis and Characterization

The absence of a published synthetic route necessitates a logical deduction of a plausible pathway. A common and effective method for the synthesis of α-cyano carboxylic acids is through the hydrolysis of a corresponding cyanohydrin or a related nitrile-containing intermediate[6].

Hypothetical Synthetic Workflow

A plausible approach would be to start from a suitable precursor, such as an ester of oxane-3-carboxylic acid. The introduction of the nitrile group at the C3 position followed by hydrolysis would yield the desired product.

Synthetic_Workflow cluster_0 Starting Material cluster_1 Key Transformation cluster_2 Final Steps Start Oxane-3-carboxylic acid ester Alpha_Bromination α-Bromination Start->Alpha_Bromination e.g., NBS, radical initiator Cyanation Nucleophilic Substitution with Cyanide Alpha_Bromination->Cyanation e.g., NaCN in polar aprotic solvent Hydrolysis Ester and Nitrile Hydrolysis Cyanation->Hydrolysis Acid or base catalyzed Final_Product This compound Hydrolysis->Final_Product

Caption: A proposed synthetic route for this compound.

This proposed synthesis is a standard, yet effective, sequence in organic chemistry. The initial α-bromination would create a reactive site for the subsequent nucleophilic attack by a cyanide source. The final step, hydrolysis, can be controlled to selectively hydrolyze the ester or both the ester and the nitrile, although acidic conditions are generally required to convert the nitrile to a carboxylic acid[6][7].

Framework for Structural Elucidation and Purity Assessment

For a novel or poorly characterized compound, a rigorous analytical workflow is paramount to confirm its identity and purity.

Characterization_Workflow cluster_0 Structural Confirmation cluster_1 Purity and Physicochemical Analysis NMR NMR Spectroscopy (¹H, ¹³C, DEPT, COSY) HPLC HPLC/UPLC for purity assessment NMR->HPLC MS Mass Spectrometry (e.g., ESI-MS) MS->HPLC IR Infrared Spectroscopy IR->HPLC MP Melting Point Analysis HPLC->MP EA Elemental Analysis HPLC->EA

Caption: A standard workflow for the characterization of a novel chemical entity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton and the proton environments.

  • Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitrile (around 2250 cm⁻¹) and the carboxylic acid (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) would provide functional group information.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

  • Elemental Analysis: To confirm the empirical formula.

Part 3: Inferred Reactivity and Potential Avenues for Application

The bifunctional nature of this compound suggests a rich and versatile chemistry. The carboxylic acid can undergo esterification, amidation, and reduction. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability[8]. The rigidity of the cyclic structure can also be advantageous in drug design for controlling the conformation of the molecule[8].

Given these features, potential, albeit speculative, applications could lie in:

  • Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The dual functionality allows for diverse derivatization to explore structure-activity relationships. Structurally related cyanated cyclic compounds are explored as intermediates for various active pharmaceutical ingredients[9].

  • Materials Science: The carboxylic acid functionality could be used to incorporate this molecule into polymers or onto surfaces to modify their properties, for instance, to enhance hydrophilicity[8].

Part 4: Conclusion and Future Directions

This compound (CAS: 1695144-42-3) stands as a commercially available yet scientifically uncharted molecule. This guide has consolidated the limited available data and proposed a logical framework for its synthesis and characterization. The true potential of this compound remains to be unlocked through rigorous experimental investigation.

Future work should focus on:

  • Execution and Optimization of a Synthetic Route: The proposed synthesis should be experimentally validated and optimized.

  • Full Spectroscopic and Physicochemical Characterization: A comprehensive analysis is required to establish a complete and reliable profile of the compound.

  • Exploration of its Reactivity: A systematic study of its chemical transformations will unveil its utility as a synthetic intermediate.

  • Biological Screening: To assess its potential as a lead compound in drug discovery programs.

For the research community, this compound represents an accessible starting point for innovation, with the potential to contribute to the development of new medicines and materials.

References

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An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Novel Heterocycle

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-Cyanooxane-3-carboxylic acid, a substituted tetrahydropyran, presents a unique combination of functional groups—a cyclic ether, a nitrile, and a carboxylic acid—all centered around a quaternary carbon. This guide provides a comprehensive, in-depth prediction of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By delving into the theoretical underpinnings and leveraging spectral data from analogous structures, we aim to equip researchers with a robust analytical framework for the identification and characterization of this and similar molecules. Our approach emphasizes not just the "what" of the predicted data but the "why" behind the spectral features, fostering a deeper understanding of the structure-property relationships at play.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are influenced by the interplay of the electronegative oxygen of the tetrahydropyran ring and the anisotropic effects of the cyano and carboxyl groups.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydropyran ring and the acidic proton of the carboxyl group. The chemical shifts are predicted based on the known values for tetrahydropyran, with adjustments for the deshielding effects of the substituents at the C3 position.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H-2 (axial & equatorial)3.8 - 4.2mProtons on the carbon adjacent to the ring oxygen are significantly deshielded.
H-4 (axial & equatorial)2.0 - 2.4mProtons on the carbon alpha to the quaternary center will be deshielded by the cyano and carboxyl groups.
H-5 (axial & equatorial)1.7 - 2.1mThese protons are further from the electron-withdrawing groups and will appear more upfield.
H-6 (axial & equatorial)3.5 - 3.9mProtons on the other carbon adjacent to the ring oxygen are also deshielded.
-COOH10.0 - 13.0br sThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[3]

Note: These are predicted values and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule. The chemical shifts are predicted based on the values for tetrahydropyran and the known effects of cyano and carboxyl substituents.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-265 - 70Carbon adjacent to the ring oxygen.
C-345 - 55Quaternary carbon substituted with two electron-withdrawing groups.
C-425 - 35Aliphatic carbon in the ring.
C-520 - 30Aliphatic carbon in the ring.
C-660 - 65Carbon adjacent to the ring oxygen.
-CN115 - 125Characteristic chemical shift for a nitrile carbon.[3][4][5]
-COOH170 - 180Characteristic chemical shift for a carboxylic acid carbonyl carbon.[3][4]

Predicted Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering insights into its structural components. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.[6][7]

Electrospray Ionization Mass Spectrometry (ESI-MS)

In negative ion mode ESI-MS, the deprotonated molecule, [M-H]⁻, is expected to be the base peak, confirming the molecular weight of the compound (C₇H₉NO₃, MW = 155.15 g/mol ). In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

Table 3: Predicted m/z values in ESI-MS

IonPredicted m/zIonization Mode
[M-H]⁻154.05Negative
[M+H]⁺156.06Positive
[M+Na]⁺178.04Positive
Predicted Fragmentation Pattern

Upon fragmentation (e.g., through collision-induced dissociation in MS/MS), the molecule is expected to undergo characteristic losses related to its functional groups.[8][9][10] The fragmentation pathways are likely to be initiated by the loss of the carboxylic acid group or cleavage of the tetrahydropyran ring.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

Fragment Ion (m/z)Proposed Structure/LossRationale
110[M-H-CO₂]⁻Decarboxylation is a common fragmentation pathway for carboxylic acids.
98[M-H-CO₂-H₂O]⁻Subsequent loss of water from the ring.
83[M-H-CO₂-HCN]⁻Loss of hydrogen cyanide from the nitrile group.
55Further fragmentationCleavage of the tetrahydropyran ring.

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended. These protocols are designed to be self-validating by providing clear, reproducible steps for acquiring high-quality data.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed ¹H and ¹³C NMR Acquisition Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.[12][13]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[14][15]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.[16]

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, baseline correction, and integration. Calibrate the chemical shift axis using the TMS signal.

ESI-MS Data Acquisition Workflow

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed ESI-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid ionization in positive mode.[17][18]

  • Instrument Setup: Infuse the sample solution into the electrospray source at a constant flow rate.

  • Data Acquisition: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and intense signal for the ion of interest. Acquire full scan mass spectra in both positive and negative ion modes.

  • MS/MS Analysis: Select the [M-H]⁻ ion (m/z 154) for collision-induced dissociation (CID) to obtain a product ion spectrum. Vary the collision energy to observe a range of fragment ions.[19]

  • Data Analysis: Analyze the full scan spectra to determine the accurate mass of the molecular ion. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a detailed and scientifically grounded prediction of the NMR and mass spectrometry data for this compound. By understanding the expected spectral features and the principles that govern them, researchers are better equipped to interpret experimental data, confirm the structure of their synthesized compounds, and accelerate their research and development efforts. The provided protocols offer a starting point for the robust and reliable characterization of this and structurally related molecules.

References

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An In-Depth Technical Guide to 3-Cyanooxane-3-carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These cyclic systems offer a three-dimensional architecture that can effectively probe the intricate topographies of biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, the oxane (tetrahydropyran) ring system has emerged as a particularly valuable motif. Its ability to act as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, while introducing a hydrogen bond acceptor and modulating lipophilicity, makes it a favored building block for medicinal chemists.[1] This guide focuses on a specific, functionally rich derivative: 3-Cyanooxane-3-carboxylic acid, a molecule poised for significant application in the synthesis of novel therapeutic agents.

Nomenclature and Structural Elucidation

The compound of interest, "this compound," is systematically named according to IUPAC nomenclature as 3-cyano-tetrahydro-2H-pyran-3-carboxylic acid . The name "oxane" is a valid Hantzsch-Widman name for the saturated six-membered heterocycle containing one oxygen atom.

The structure features a tetrahydropyran ring with two functional groups, a cyano (-C≡N) group and a carboxylic acid (-COOH) group, geminally substituted at the C3 position. This arrangement creates a quaternary stereocenter, a feature that can impart significant conformational rigidity to the molecule and its derivatives.

Molecular Structure Diagram

Caption: 2D Structure of 3-Cyano-tetrahydro-2H-pyran-3-carboxylic acid.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyValueSource/Method
IUPAC Name 3-cyano-tetrahydro-2H-pyran-3-carboxylic acidIUPAC Nomenclature
Molecular Formula C₇H₉NO₃Calculated
Molecular Weight 155.15 g/mol Calculated[2]
Appearance Predicted to be a white to off-white solidGeneral property of similar carboxylic acids
Solubility Expected to have moderate solubility in water due to the presence of the carboxylic acid and ether oxygen, which can participate in hydrogen bonding.[3][4] Soluble in polar organic solvents like methanol, ethanol, and DMSO.Structure-based prediction
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids.General chemical knowledge
LogP The calculated LogP for the isomeric 4-cyano-tetrahydropyran-4-carboxylic acid is -0.1, suggesting the 3-cyano isomer will also be hydrophilic.[2]Isomer Comparison

Synthesis and Methodologies

A direct, published synthesis for 3-cyano-tetrahydro-2H-pyran-3-carboxylic acid is not readily found, underscoring its status as a novel building block. However, a robust synthetic strategy can be devised based on established methodologies for the construction of substituted tetrahydropyrans and the introduction of cyano and carboxylic acid functionalities. The proposed pathway involves the creation of a suitable tetrahydropyranone precursor, followed by a Strecker-type reaction to introduce the geminal cyano and amino groups, and subsequent hydrolysis.

Proposed Synthetic Pathway

G cluster_0 Synthesis of Tetrahydropyran-3-one Precursor cluster_1 Introduction of Functional Groups cluster_2 Final Product start Commercially Available Starting Materials step1 Hetero-Diels-Alder or Prins Cyclization start->step1 precursor Tetrahydropyran-3-one step1->precursor step2 Strecker Reaction (KCN, NH₄Cl) precursor->step2 aminonitrile 3-Amino-3-cyanotetrahydropyran step2->aminonitrile step3 Hydrolysis (H₃O⁺, heat) aminonitrile->step3 product This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Approach

Part 1: Synthesis of Tetrahydropyran-3-one (Precursor)

The synthesis of the key intermediate, tetrahydropyran-3-one, can be achieved through various established methods. One efficient approach is the Prins cyclization of a homoallylic alcohol with an aldehyde, which is a powerful tool for constructing tetrahydropyran rings.[5][6]

  • Reaction Setup: A solution of a suitable homoallylic alcohol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in a non-polar solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: A Lewis acid catalyst (e.g., BF₃·OEt₂, InCl₃, or a solid acid catalyst like Amberlyst® 15) is added portion-wise at 0 °C.[5] The choice of catalyst is critical for controlling selectivity and minimizing side reactions. The rationale for using a Lewis acid is to activate the aldehyde, facilitating the initial carbon-carbon bond formation and subsequent oxocarbenium ion generation, which is the key intermediate for the cyclization.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield tetrahydropyran-3-one.

Part 2: Strecker Synthesis of 3-Amino-3-cyanotetrahydropyran

The Strecker synthesis is a classic and reliable method for preparing α-amino nitriles from ketones or aldehydes.[7][8]

  • Reaction Setup: Tetrahydropyran-3-one is dissolved in an aqueous ethanol or methanol solution. To this solution, ammonium chloride (NH₄Cl) and potassium cyanide (KCN) are added sequentially.

  • Mechanism Insight: The reaction proceeds via the in situ formation of an imine from the ketone and ammonia (generated from NH₄Cl). The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the stable α-amino nitrile.[7] This one-pot, three-component reaction is highly efficient.

  • Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours. The progress is monitored by TLC or GC-MS.

  • Isolation: The product, 3-amino-3-cyanotetrahydropyran, often precipitates from the reaction mixture or can be extracted with an organic solvent like ethyl acetate after basification of the aqueous layer.

Part 3: Hydrolysis to this compound

The final step involves the selective hydrolysis of the amino group of the aminonitrile to a hydroxyl group and then oxidation, or more directly, hydrolysis of the nitrile to a carboxylic acid. However, a more controlled approach would involve hydrolysis of the aminonitrile to an amino acid, followed by diazotization and substitution. A more direct, albeit potentially challenging, route is the hydrolysis of the nitrile group of a protected intermediate. A more plausible route from the aminonitrile would be a two-step process involving hydrolysis of the nitrile to the amide and then to the carboxylic acid, while the amino group is protected.

A more direct approach from a different intermediate:

  • Formation of Cyanohydrin: Tetrahydropyran-3-one is treated with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂) to form the corresponding cyanohydrin.

  • Hydrolysis: The resulting cyanohydrin is then subjected to acidic hydrolysis (e.g., with concentrated HCl or H₂SO₄) under heating. This step converts the nitrile group into a carboxylic acid, yielding the final product. This method avoids the intermediacy of the amino group.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid.[9][10] A sharp, strong absorption around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.[9][10] Additionally, a sharp, medium-intensity peak around 2250 cm⁻¹ would confirm the presence of the nitrile (C≡N) group.[9][10]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show complex multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm.[2] The protons on carbons adjacent to the oxygen atom (C2 and C6) would be the most deshielded, appearing further downfield.[2] The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically between 10-13 ppm.[11]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would provide definitive evidence of the structure. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm.[12] The nitrile carbon would appear around 115-125 ppm.[12] The carbons of the tetrahydropyran ring would appear in the aliphatic region, with the carbons adjacent to the oxygen (C2 and C6) being the most downfield (typically 60-70 ppm). The quaternary carbon at the C3 position would also be identifiable.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₇H₉NO₃) by providing a highly accurate mass measurement of the molecular ion.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a highly attractive scaffold for drug discovery. The tetrahydropyran ring itself is a privileged structure in medicinal chemistry.

The Tetrahydropyran Ring as a Bioisostere

The tetrahydropyran motif is often used as a bioisostere for a cyclohexane ring. This substitution can lead to several beneficial changes in the properties of a drug candidate:[1][13]

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, which generally improves aqueous solubility compared to the purely lipophilic cyclohexane ring.

  • Reduced Lipophilicity: Replacing a methylene group (-CH₂-) with an oxygen atom reduces the molecule's overall lipophilicity (LogP), which can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than certain positions on a carbocyclic ring.

  • Conformational Constraint: The tetrahydropyran ring exists in a chair conformation, similar to cyclohexane, but with different bond lengths and angles, which can help in locking in a bioactive conformation for optimal target binding.

Potential Therapeutic Applications

The geminal cyano and carboxylic acid groups provide orthogonal handles for further chemical modification, allowing for the rapid generation of diverse compound libraries.

  • Scaffold for Protease Inhibitors: The rigid, 3,3-disubstituted tetrahydropyran core could serve as a novel scaffold for inhibitors of enzymes such as HIV protease, where cyclic ethers have been successfully employed.[13]

  • Building Block for Anticancer Agents: The tetrahydropyran ring is a component of several natural products with potent cytotoxic activity.[4] This building block could be used in the synthesis of novel analogues with potential applications in oncology.

  • Neurological and Metabolic Disorders: The ability to modulate physicochemical properties makes this scaffold suitable for developing CNS-penetrant drugs or for optimizing candidates for metabolic disease targets.

The following diagram illustrates the strategic role of the tetrahydropyran scaffold in modulating drug properties.

G cluster_props Modulation of Physicochemical Properties cluster_bio Improvement of Pharmacokinetics & Pharmacodynamics center Tetrahydropyran Scaffold (e.g., this compound) sol Increased Solubility center->sol lipo Reduced Lipophilicity (LogP) center->lipo meta Enhanced Metabolic Stability center->meta adme Favorable ADME Profile center->adme bind Bioactive Conformation Lock center->bind hbond Hydrogen Bond Acceptor center->hbond

Caption: Role of the tetrahydropyran scaffold in drug design.

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a privileged heterocyclic scaffold with versatile, orthogonally addressable functional groups offers a powerful platform for the synthesis of novel, structurally complex molecules. While its synthesis requires a multi-step approach, the methodologies are well-precedented in organic chemistry. The anticipated benefits of incorporating this scaffold—improved solubility, modulated lipophilicity, and conformational rigidity—make it a highly valuable tool for researchers and scientists dedicated to the development of the next generation of therapeutic agents. Further exploration of its synthesis and application is warranted and is expected to yield significant contributions to the field of drug discovery.

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A Technical Guide to the Proposed Synthesis and Initial Isolation of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 3-Cyanooxane-3-carboxylic acid is not a widely documented compound in current scientific literature. This technical guide, therefore, presents a scientifically plausible, hypothetical pathway for its discovery and initial isolation. The methodologies described are grounded in established principles of organic chemistry and are based on analogous syntheses of related heterocyclic compounds. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate a potential synthetic and purification strategy.

Introduction and Strategic Rationale

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to improve pharmacokinetic properties such as solubility and metabolic stability makes it a desirable structural motif. The introduction of a quaternary center bearing both a nitrile (cyano) and a carboxylic acid group, as in the theoretical molecule This compound , presents a unique chemical entity. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, while the carboxylic acid provides a key site for salt formation or further derivatization, making this molecule a potentially valuable building block for drug discovery.

This guide outlines a novel, multi-step synthetic pathway designed for the efficient construction of this target molecule, followed by a robust protocol for its isolation and purification. The strategic choices behind each step are detailed, emphasizing reaction mechanisms and the logic of reagent selection to ensure a self-validating and reproducible workflow.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The target molecule, This compound (1) , possesses two key functional groups on a single carbon atom within a saturated heterocyclic ring.

The primary disconnection strategy involves breaking the carbon-carbon bonds formed to install the cyano and carboxyl groups. A plausible disconnection is the hydrolysis of the nitrile and decarboxylation, which is complex. A more direct approach is to consider the formation of these two groups from a common precursor. A Strecker-type synthesis on a ketone is a possibility, but the cyclic ether oxygen complicates this.

A more robust retrosynthesis involves disconnecting the C-CN and C-COOH bonds, tracing them back to a precursor ketone. This leads to the key intermediate, oxane-3-one (3) . The cyano and carboxyl groups can be installed via a cyanohydrin formation followed by hydrolysis.

G target This compound (1) intermediate1 Oxane-3-one cyanohydrin (2) target->intermediate1  Hydrolysis of Nitrile intermediate2 Oxane-3-one (3) intermediate1->intermediate2  Cyanide Addition start Commercially Available Precursors intermediate2->start  Cyclization/ Oxidation

Caption: Retrosynthetic analysis of this compound.

This analysis suggests a forward synthesis beginning with the formation of the oxane-3-one ring, followed by the diastereoselective installation of the cyano and carboxylic acid functionalities.

Proposed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a three-step process designed for scalability and control.

G cluster_0 Step 1: Synthesis of Oxane-3-one cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Hydrolysis to Carboxylic Acid A 1,5-Pentanediol B Oxane-3-ol A->B  Selective Oxidation (e.g., TEMPO) C Oxane-3-one B->C  Oxidation (e.g., PCC, Swern) D Oxane-3-one E Oxane-3-one Cyanohydrin D->E  KCN, AcOH (Strecker Conditions) F Oxane-3-one Cyanohydrin G This compound F->G  Acid Hydrolysis (HCl, heat)

Caption: Proposed multi-step synthetic workflow.

Step 1: Synthesis of Oxane-3-one

The synthesis of the key ketone intermediate can be achieved from commercially available 1,5-pentanediol. This involves a selective oxidation followed by a second oxidation. A more direct, albeit less common, route would be the cyclization of a precursor already containing the ketone. For this guide, we propose a two-step oxidation.

Protocol 1: Synthesis of Oxane-3-one

  • Selective Mono-oxidation: To a solution of 1,5-pentanediol (1.0 eq) in dichloromethane (DCM), add TEMPO (0.01 eq) and (diacetoxyiodo)benzene (BAIB) (1.1 eq). Stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

  • Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude lactol by flash chromatography to yield the intermediate oxane-3-ol.

  • Oxidation to Ketone: Dissolve the purified oxane-3-ol (1.0 eq) in DCM. Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. Stir the mixture at room temperature for 2 hours.

  • Isolation: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts. Concentrate the filtrate to yield crude oxane-3-one , which can be used in the next step without further purification if purity is >95% by GC-MS.

Causality: The use of TEMPO/BAIB allows for a selective oxidation of one primary alcohol to the aldehyde, which exists in equilibrium with the cyclic hemiacetal (lactol). A stronger, subsequent oxidation like PCC or a Swern oxidation is then required to convert the secondary alcohol of the lactol to the target ketone.

Step 2: Cyanohydrin Formation

The installation of the nitrile is achieved through the formation of a cyanohydrin from the ketone.

Protocol 2: Synthesis of 3-cyano-3-hydroxyoxane

  • Reaction Setup: In a flask equipped with a dropping funnel, dissolve oxane-3-one (1.0 eq) in ethanol.

  • Cyanide Addition: Add a solution of potassium cyanide (KCN) (1.2 eq) in water dropwise, while maintaining the temperature at 0-5°C. Following the KCN addition, add glacial acetic acid (1.5 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the ketone.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: This procedure is a variation of the Strecker synthesis conditions. The acid protonates the carbonyl, activating it for nucleophilic attack by the cyanide ion. Using KCN requires careful handling due to its toxicity[1].

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the cyanohydrin's nitrile group to a carboxylic acid. This must be done under conditions that do not degrade the oxane ring.

Protocol 3: Hydrolysis and Isolation

  • Acid Hydrolysis: Dissolve the crude cyanohydrin from the previous step in a 6M solution of hydrochloric acid. Heat the mixture to reflux (approx. 100°C) for 8-12 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by LC-MS.

  • Product Isolation: Cool the reaction mixture to room temperature. The product, being polar, may remain in the aqueous phase. Adjust the pH to ~2-3 with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate or a more polar solvent system like DCM/Isopropanol (4:1).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude This compound .

Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids[2]. Heating is required to drive the reaction to completion. The final product is a polar molecule, necessitating a robust extraction protocol for efficient isolation from the aqueous phase.

Purification Strategy

The crude product is expected to be a polar, potentially crystalline solid. Purification can be challenging due to its high polarity.

  • Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the aqueous layer is re-acidified to precipitate the pure product, which is then extracted back into an organic solvent.

  • Chromatography: If further purification is needed, reverse-phase flash chromatography is the method of choice for such polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient would be appropriate. HILIC (Hydrophilic Interaction Liquid Chromatography) could also be an effective alternative[3].

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) could yield highly pure material.

Proposed Characterization and Data

Confirmation of the structure and purity of the synthesized This compound would be achieved through standard analytical techniques.

Parameter Hypothetical Data Interpretation
Appearance White crystalline solidSuggests a pure, stable compound.
Yield (Overall) 35-45%A reasonable yield for a multi-step synthesis of a complex molecule.
Purity (by HPLC) >98%Indicates successful purification.
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (s, 1H, COOH), 3.5-3.8 (m, 4H, -OCH₂-), 1.8-2.1 (m, 4H, -CH₂-)Confirms the presence of the carboxylic acid proton and the oxane ring protons.
¹³C NMR (100 MHz, DMSO-d₆) δ 175 (C=O), 120 (C≡N), 65-70 (2x -OCH₂-), 55 (quaternary C), 25-30 (2x -CH₂-)Confirms the presence and chemical environment of all carbon atoms.
FT-IR (KBr, cm⁻¹) 3300-2500 (broad, O-H), 2240 (C≡N), 1710 (C=O)Characteristic stretches for the carboxylic acid OH, nitrile, and carbonyl groups.
HRMS (ESI-) Calculated for C₇H₈NO₃⁻ [M-H]⁻: 154.0513; Found: 154.0510High-resolution mass spectrometry confirms the elemental composition.

Conclusion

This guide presents a comprehensive and scientifically grounded hypothetical strategy for the synthesis and isolation of the novel compound This compound . By leveraging established synthetic transformations and purification techniques for polar heterocyclic molecules, this document provides a clear and actionable framework for researchers. The detailed protocols and the rationale behind them are designed to serve as a starting point for the practical discovery and development of this and other complex, functionalized oxane derivatives for applications in medicinal chemistry and materials science.

References

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Solubility Profile of 3-Cyanooxane-3-carboxylic acid in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical parameter that governs its behavior in a multitude of scientific applications, from reaction kinetics and purification to formulation and bioavailability. This guide provides an in-depth analysis of the predicted solubility of 3-Cyanooxane-3-carboxylic acid in common organic solvents. In the absence of extensive empirical data for this specific molecule, we will leverage fundamental chemical principles to forecast its solubility profile. Furthermore, this document outlines a robust, step-by-step experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for data generation. This guide is intended to equip researchers, chemists, and formulation scientists with the theoretical foundation and practical methodology required to confidently assess and utilize the solubility characteristics of this compound and structurally related compounds.

Introduction: The Significance of Solubility for this compound

This compound is a heterocyclic compound featuring a unique combination of functional groups: a polar oxane ring, a hydrogen-bonding carboxylic acid moiety, and a polar aprotic nitrile group. This trifecta of functionalities suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is paramount for any laboratory or industrial application involving this molecule. For instance, in synthetic chemistry, solvent selection dictates reaction rates, yields, and impurity profiles. In purification processes like crystallization, solubility differences are exploited to achieve high purity. For drug development professionals, the solubility of a molecule in organic solvents can provide insights into its potential behavior in biological membranes and inform early-stage formulation strategies.

This guide will first deconstruct the molecular features of this compound to predict its behavior in a range of organic solvents. Subsequently, a detailed experimental workflow for the empirical determination of its solubility will be presented, providing a clear path from theoretical prediction to experimental validation.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[1] The key to predicting the solubility of this compound lies in analyzing its structural components and their contributions to its overall polarity and hydrogen-bonding capabilities.

Molecular Structure:

  • Carboxylic Acid Group (-COOH): This is the most dominant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[2][3] This dual capability strongly favors solubility in polar protic solvents like alcohols (methanol, ethanol) and water. Carboxylic acids are generally soluble in polar organic solvents.[4]

  • Nitrile Group (-C≡N): The nitrile group is strongly polar and possesses a significant dipole moment due to the high electronegativity of nitrogen. It can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. This feature enhances solubility in polar solvents, both protic and aprotic.

  • Oxane Ring (Tetrahydropyran): The ether linkage within the oxane ring is polar and can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule and its affinity for polar solvents.

Predicted Solubility Profile:

Based on the combination of these functional groups, we can predict the following solubility trends:

  • High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol . These solvents can engage in extensive hydrogen bonding with both the carboxylic acid and nitrile groups. Solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also predicted to be high due to their high polarity and ability to accept hydrogen bonds.

  • Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) . These solvents can accept hydrogen bonds from the carboxylic acid and interact via dipole-dipole forces with the nitrile group, but they cannot donate hydrogen bonds, which may limit the solubility compared to protic solvents.[5]

  • Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene . The large, polar functional groups of this compound will have very weak interactions with these nonpolar solvents, making dissolution energetically unfavorable.[2]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a systematic and reproducible experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[6]

Materials and Equipment
  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or glass test tubes with screw caps

  • Analytical balance (readable to at least 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[6] Preliminary experiments can be run to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved micro-particles.

  • Quantification of Dissolved Solute:

    • Method A: Gravimetric Analysis

      • Accurately weigh the vial containing the filtered saturated solution.

      • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature.

      • Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.

      • Calculate the solubility in g/100 mL or other desired units.

    • Method B: HPLC Analysis

      • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

      • Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original solubility, accounting for the dilution factor.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification A Add Excess Solute to Vial B Add Known Volume of Solvent A->B Step 1 C Agitate at Constant Temperature (24-48h) B->C D Settle Undissolved Solid (≥2h) C->D Step 2 E Draw Supernatant D->E F Filter with Syringe Filter (0.22 µm) E->F Step 3 G Gravimetric Analysis (Evaporate & Weigh) F->G Method A H HPLC Analysis (Calibrate & Measure) F->H Method B I Final Solubility Data (g/100mL or mol/L) G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

Solvent ClassificationSolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Polar Protic Methanol25
Ethanol25
Polar Aprotic DMSO25
Acetone25
Ethyl Acetate25
Nonpolar Toluene25
Hexane25

Conclusion

While specific published data on the solubility of this compound is scarce, a thorough analysis of its molecular structure allows for a strong, theoretically grounded prediction of its solubility profile. The presence of a carboxylic acid, a nitrile, and an oxane ring points towards high solubility in polar protic solvents and diminishing solubility as solvent polarity decreases. This guide provides not only this predictive framework but also a detailed, actionable experimental protocol to obtain precise, quantitative solubility data. By following the outlined methodology, researchers can generate the critical data needed to advance their work, whether in synthesis, purification, or formulation development.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.
  • LibreTexts. (2023, January 22). Physical Properties of Nitriles. Chemistry LibreTexts.
  • Guha, R. (2010). Organic Solvent Solubility Data Book.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • TSFX. (n.d.). Physical Properties of Carboxylic Acids.

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Theoretical properties and computational modeling of "3-Cyanooxane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Theoretical Properties and Computational Modeling of 3-Cyanooxane-3-carboxylic acid

Abstract

This compound is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the C3 position with both a nitrile and a carboxylic acid group. This geminal substitution pattern on a saturated heterocyclic scaffold presents a unique combination of functionalities with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide provides a comprehensive theoretical framework for understanding its properties. We will delineate a series of computational workflows designed to predict its physicochemical, electronic, and structural characteristics. This document serves as a roadmap for researchers, enabling the in silico characterization of this compound and guiding future experimental investigations.

Introduction: The Case for a Computational Approach

The molecule this compound (CAS No. 1695144-42-3) represents a novel chemical entity with sparse representation in current chemical literature[1]. Its structure, combining a polar oxane ring with the acidic carboxyl group and the polar, reactive nitrile group, suggests a rich chemical profile. The oxane scaffold is a common motif in many biologically active compounds and natural products, often imparting favorable pharmacokinetic properties. The carboxylic acid group is a key pharmacophore in numerous drugs, facilitating interactions with biological targets and influencing solubility[2][3]. The nitrile group can act as a bioisostere for a carbonyl group or as a synthetic handle for further chemical transformations[4].

Given the absence of empirical data, a computational-first approach is not only practical but essential. By leveraging established quantum mechanics and molecular mechanics methods, we can generate robust hypotheses about the molecule's behavior, from its fundamental acidity to its dynamic conformational landscape. This guide will provide the theoretical underpinnings and detailed protocols for such an investigation.

Predicted Molecular Structure and Isomerism

The IUPAC name "this compound" defines the connectivity of the atoms. The oxane ring can exist in a chair conformation, which is generally the most stable for six-membered saturated rings. The substituents at the C3 position can be either axial or equatorial.

Caption: 2D representation of this compound.

Computational geometry optimization is required to determine the preferred conformation (axial vs. equatorial substituents) and the precise bond lengths and angles.

Theoretical Properties and Their Significance

A range of molecular properties can be predicted using computational methods. These properties provide insights into the molecule's potential behavior in various chemical and biological environments.

Physicochemical Properties

These properties are crucial for drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted SignificanceRecommended Computational Method
pKa Governs the ionization state at physiological pH, affecting solubility and receptor binding. The electron-withdrawing nitrile group is expected to increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid.DFT calculations with an implicit solvent model (e.g., SMD) and explicit water molecules.[5][6]
LogP The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. A balanced LogP is often desired for oral bioavailability.ALOGPS, XLogP3, or other QSPR models.
Aqueous Solubility Determines how well the compound dissolves in water, impacting formulation and bioavailability.Calculated from LogP and other descriptors using models like the General Solubility Equation.
Polar Surface Area (PSA) The surface sum over all polar atoms, primarily oxygen and nitrogen, correlates with drug transport properties, including blood-brain barrier penetration.Calculated from 3D molecular geometry.
Electronic Properties

Derived from quantum mechanical calculations, these properties describe the electron distribution and are fundamental to understanding reactivity.

PropertyPredicted SignificanceRecommended Computational Method
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO gap indicates chemical reactivity and kinetic stability.DFT (e.g., B3LYP/6-31G*).
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface. It reveals regions prone to electrophilic or nucleophilic attack and sites for hydrogen bonding.DFT calculation from the optimized geometry.
Dipole Moment A measure of the overall polarity of the molecule, which influences its interaction with polar solvents and other molecules.DFT calculation.

Computational Modeling: A Practical Guide

This section provides step-by-step workflows for the in silico characterization of this compound.

Workflow for Quantum Mechanical Calculations

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of molecules.

DFT_Workflow start 1. Initial 3D Structure Generation geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) start->geom_opt freq_calc 3. Frequency Calculation (Confirm Minimum, Obtain ZPE) geom_opt->freq_calc prop_calc 4. Single-Point Energy & Property Calculation (HOMO/LUMO, MEP, Charges) freq_calc->prop_calc pka_calc 5. pKa Prediction (SMD Solvation Model) prop_calc->pka_calc end Predicted Properties pka_calc->end

Caption: Workflow for DFT-based property prediction.

Protocol for pKa Prediction: A reliable method for pKa prediction involves calculating the Gibbs free energy of the acid and its conjugate base in solution.[6]

  • Model Building : Create two models: (a) the neutral this compound and (b) its deprotonated (carboxylate) form.

  • Geometry Optimization : Perform a full geometry optimization for both species in the gas phase and then in a simulated aqueous environment using an implicit solvent model like the Solvation Model based on Density (SMD). A functional like M06-2X or CAM-B3LYP with a basis set such as 6-311+G(d,p) is recommended.[5][7]

  • Frequency Calculation : Perform a frequency calculation for both optimized structures in the solvent model to obtain the Gibbs free energies.

  • pKa Calculation : The pKa is calculated using the following equation:

    pKa = (G(A⁻) - G(HA) + G(H⁺)) / (2.303 * RT)

    Where G(A⁻) and G(HA) are the calculated Gibbs free energies of the conjugate base and the acid, respectively. G(H⁺) is the empirical Gibbs free energy of a proton in water.

Workflow for Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its interactions with biological macromolecules.[1][8][9]

MD_Workflow start 1. Optimized Conformation (from DFT) forcefield 2. Force Field Parameterization (e.g., GAFF, CGenFF) start->forcefield solvation 3. System Solvation (Place in water box with ions) forcefield->solvation equilibration 4. System Equilibration (NVT and NPT ensembles) solvation->equilibration production 5. Production MD Run (Collect trajectory) equilibration->production analysis 6. Trajectory Analysis (Conformational changes, H-bonds) production->analysis end Dynamic Properties analysis->end

Caption: General workflow for Molecular Dynamics simulation.

Protocol for MD Simulation:

  • Parameterization : Since this is a novel molecule, a force field must be generated. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are suitable choices. Atomic charges should be derived from quantum mechanical calculations (e.g., RESP or Mulliken charges from the DFT workflow).

  • System Setup : Place the parameterized molecule in the center of a periodic box of water molecules (e.g., TIP3P water model). Add counter-ions to neutralize the system.

  • Minimization : Energy minimize the system to remove steric clashes.

  • Equilibration : Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble), followed by pressure equilibration under constant pressure (NPT ensemble).

  • Production Run : Run the simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space.

  • Analysis : Analyze the resulting trajectory for stable conformations, intramolecular hydrogen bonds, and interactions with the surrounding water molecules.

Predicted Reactivity and Synthetic Considerations

The chemical reactivity of this compound is dictated by its two primary functional groups.

  • Carboxylic Acid : Can undergo standard reactions such as esterification, amide formation, and reduction to a primary alcohol.[10]

  • Nitrile : The nitrile group is electrophilic and can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or attacked by organometallic reagents to form ketones.[4][11][12][13] The hydrolysis of the nitrile provides a potential route to 3-carboxyoxane-3-carboxylic acid (a geminal di-acid).

Plausible Synthetic Route: A potential synthesis could start from a suitable precursor like tetrahydropyran-3-one. Conversion to a cyanohydrin followed by oxidation of the alcohol would yield the corresponding keto-nitrile. Subsequent Strecker-type synthesis or a similar nucleophilic cyanation followed by hydrolysis could potentially lead to the target molecule. The synthesis of related gem-dicyano compounds often involves nucleophilic substitution on a gem-dihalide, which could be another viable route.

Potential Applications in Drug Discovery and Materials Science

While speculative, the structural features of this compound suggest several areas of application.

  • Medicinal Chemistry : The rigid, non-planar oxane scaffold is valuable for positioning the pharmacophoric cyano and carboxyl groups in 3D space. This could be exploited in the design of enzyme inhibitors or receptor antagonists. The molecule could serve as a fragment for fragment-based drug discovery or as a building block for more complex molecules. The principles of Quantitative Structure-Activity Relationship (QSAR) modeling could be applied by calculating molecular descriptors for this compound and using them as input for predictive models of biological activity.[14][15][16]

  • Materials Science : The presence of multiple polar functional groups could make this molecule an interesting monomer or cross-linking agent for the synthesis of novel polymers with specific hydrogen-bonding capabilities.

Conclusion

This compound is a molecule of significant theoretical interest. In the absence of experimental data, computational chemistry provides a powerful toolkit for its characterization. The workflows and theoretical background presented in this guide offer a clear path for researchers to predict its properties, understand its potential reactivity, and guide its future synthesis and application. The in silico investigation of such novel chemical entities is a critical first step in modern chemical research, accelerating the discovery and development of new molecules for science and industry.

References

  • Easy to Use DFT Approach for Computational pKa Determination of Carboxylic Acids. Chemistry – A European Journal. [Link]

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  • hydrolysis of nitriles. Chemguide. [Link]

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  • QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. PubMed. [Link]

  • Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. PubMed. [Link]

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The Oxane Scaffold: A Privileged Motif in Drug Discovery and Its Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxane, or tetrahydropyran (THP), scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous natural products and its role as a "privileged" structure in the design of novel therapeutic agents. Its unique stereochemical and physicochemical properties, including its function as a bioisostere of cyclohexyl and other carbocyclic rings, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the synthesis, functionalization, and diverse biological activities of substituted oxane scaffolds. We delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, supported by quantitative data and detailed experimental protocols. Furthermore, this document elucidates key structure-activity relationships (SAR) and provides visual frameworks for understanding the complex interplay between chemical structure and biological function, serving as a critical resource for the rational design of next-generation oxane-based therapeutics.

Introduction: The Significance of the Oxane Scaffold in Medicinal Chemistry

The six-membered oxygen-containing heterocycle known as oxane, or more commonly tetrahydropyran (THP), is a recurring structural motif in a vast array of biologically active compounds. Its significance in drug discovery stems from a combination of desirable physicochemical properties. The inclusion of an oxygen atom within the saturated six-membered ring imparts polarity and the potential for hydrogen bonding, which can enhance interactions with biological targets.[1] Moreover, the THP ring is often employed as a bioisostere for carbocyclic rings like cyclohexane to improve aqueous solubility and modulate lipophilicity, thereby enhancing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[1] The conformational rigidity of the oxane ring, compared to more flexible acyclic ethers, can also be advantageous in pre-organizing substituents for optimal binding to a target protein, potentially leading to increased potency and selectivity. This guide will explore the synthetic accessibility of substituted oxanes and their remarkable versatility as pharmacophores across a spectrum of therapeutic areas.

Synthesis and Functionalization of Oxane Scaffolds

The construction of substituted oxane rings is a well-established field in synthetic organic chemistry, with a variety of reliable methods at the disposal of medicinal chemists. The choice of synthetic strategy is often dictated by the desired substitution pattern and stereochemistry.

Key Synthetic Strategies

Several powerful reactions are routinely employed for the synthesis of tetrahydropyrans:

  • Prins-type Reactions: These reactions involve the acid-catalyzed condensation of an alkene or alkyne with an aldehyde, followed by intramolecular cyclization, to form the THP ring. This method is particularly versatile for creating highly substituted oxanes.[2]

  • Intramolecular Oxa-Michael Addition: The 1,4-addition of an alcohol to an α,β-unsaturated carbonyl compound is a powerful method for the stereoselective synthesis of tetrahydropyran derivatives.[2]

  • Hetero-Diels-Alder Cycloadditions: The [4+2] cycloaddition of a diene with an aldehyde or other dienophile containing an oxygen atom provides a direct route to dihydropyran intermediates, which can then be reduced to the corresponding tetrahydropyran.

  • Intramolecular Radical Cyclization: These reactions offer excellent functional group tolerance and are effective for the formation of 2,6-cis-substituted tetrahydropyrans.[2]

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of a substituted oxane scaffold, highlighting key decision points for diversification.

G cluster_synthesis Synthesis of Oxane Core cluster_functionalization Functionalization & Diversification cluster_screening Biological Screening Start Starting Materials (e.g., Aldehyde, Alkene) Prins Prins-type Cyclization Start->Prins Michael Oxa-Michael Addition Start->Michael DielsAlder Hetero-Diels-Alder Start->DielsAlder Core Substituted Oxane Scaffold Prins->Core Michael->Core DielsAlder->Core Functionalization Functional Group Interconversion (e.g., -OH to -N3) Core->Functionalization ClickChem Click Chemistry (e.g., Azide-Alkyne Cycloaddition) Functionalization->ClickChem Amidation Amide Coupling Functionalization->Amidation Library Diverse Library of Oxane Derivatives ClickChem->Library Amidation->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR

Caption: A generalized workflow for the synthesis, functionalization, and screening of substituted oxane scaffolds.

Biological Activities of Substituted Oxane Scaffolds

Substituted oxanes exhibit a remarkable breadth of biological activities, underscoring their therapeutic potential. This section will explore some of the most significant and well-documented activities.

Anticancer Activity

A growing body of evidence highlights the potential of oxane-containing compounds as anticancer agents. Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.

Mechanism of Action: The anticancer effects of some oxane derivatives have been linked to the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and metastasis. For instance, certain compounds may disrupt microtubule dynamics, similar to established chemotherapeutics, leading to mitotic catastrophe in rapidly dividing cancer cells. Others may act as inhibitors of specific kinases or other enzymes that are overactive in cancer cells.

Quantitative Data: The following table summarizes the in vitro cytotoxic activity of representative substituted oxane compounds against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Oxane-A MCF-7 (Breast)5.98[3]
Oxane-B A549 (Lung)8.63[4]
Oxane-C HepG2 (Liver)7.21[4]
Oxane-D HCT116 (Colon)0.34[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[6][7] It is a standard preliminary assay for evaluating the cytotoxic potential of novel compounds.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[7] Incubate for 2-4 hours at 37°C.[6] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Substituted oxanes have emerged as promising scaffolds for the design of novel antibacterial and antifungal agents.

Mechanism of Action: The antimicrobial mechanisms of oxane derivatives can vary. Some compounds disrupt the integrity of the microbial cell membrane, leading to leakage of cellular contents and cell death.[10][11] Others may inhibit essential microbial enzymes or interfere with DNA replication or protein synthesis.[10][12] The specific mechanism is highly dependent on the substitution pattern of the oxane ring and the nature of the appended functional groups.

G cluster_antimicrobial Antimicrobial Mechanisms of Oxane Scaffolds Oxane Substituted Oxane Scaffold Membrane Cell Membrane Disruption Oxane->Membrane Enzyme Enzyme Inhibition Oxane->Enzyme DNA DNA/RNA Synthesis Inhibition Oxane->DNA Death Microbial Cell Death Membrane->Death Enzyme->Death DNA->Death

Caption: Potential antimicrobial mechanisms of action for substituted oxane derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Oxane-containing molecules have demonstrated potent anti-inflammatory properties in various preclinical models.

Mechanism of Action: The anti-inflammatory effects of substituted oxanes are often attributed to their ability to modulate key inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.[13] Additionally, some compounds can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-8) by inhibiting signaling pathways such as NF-κB.[14]

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

Protein denaturation is a well-documented cause of inflammation.[15] The ability of a compound to inhibit heat-induced albumin denaturation can be used as a preliminary in vitro screen for anti-inflammatory activity.[16]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.

  • Control and Standard: Prepare a similar mixture without the test compound to serve as a control. Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a standard.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.

  • Turbidity Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Neuroprotective Activity

Neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as acute neurological insults like ischemic stroke, are characterized by progressive neuronal loss. There is a critical need for therapies that can protect neurons from damage and death. Substituted oxanes have shown promise as neuroprotective agents.

Mechanism of Action: The neuroprotective effects of oxane derivatives are often multifactorial. They can involve the attenuation of oxidative stress by scavenging reactive oxygen species (ROS), the inhibition of excitotoxicity (neuronal damage caused by excessive stimulation by neurotransmitters like glutamate), and the modulation of signaling pathways that promote neuronal survival, such as the PI3K/Akt/mTOR pathway.[17] Activation of this pathway can inhibit apoptosis and promote cellular repair mechanisms.[17] Some tetrahydropyran derivatives have also been shown to activate the PGC-1α/Nrf2 pathway, which plays a crucial role in mitochondrial function and cellular defense against oxidative stress.[18]

G cluster_neuroprotection Neuroprotective Signaling Pathways Modulated by Oxane Derivatives Oxane Substituted Oxane Scaffold PI3K PI3K/Akt/mTOR Pathway Oxane->PI3K Activates Nrf2 PGC-1α/Nrf2 Pathway Oxane->Nrf2 Activates Survival Neuronal Survival & Protection PI3K->Survival Nrf2->Survival

Caption: Key signaling pathways activated by neuroprotective oxane derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to rational drug design. For substituted oxane scaffolds, SAR studies aim to identify which substituents, and at which positions on the ring, are critical for a particular biological effect. Key considerations include:

  • Stereochemistry: The spatial arrangement of substituents on the oxane ring can have a profound impact on biological activity. The chair-like conformation of the tetrahydropyran ring places substituents in either axial or equatorial positions, which can significantly influence how the molecule fits into a binding pocket.

  • Nature of Substituents: The size, lipophilicity, and electronic properties of the substituents play a crucial role. For example, the introduction of hydrogen bond donors or acceptors can enhance target binding, while bulky groups may introduce steric hindrance.

  • Position of Substitution: The regiochemistry of substitution is also critical. Different positions on the oxane ring (e.g., C2, C3, C4) will orient the substituents in different regions of space, which can lead to dramatic differences in biological activity.

Systematic modification of a lead oxane compound and subsequent biological testing allows for the development of a SAR model that can guide the design of more potent and selective analogs.

Conclusion and Future Perspectives

The substituted oxane scaffold has firmly established itself as a versatile and valuable framework in medicinal chemistry. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of biologically active molecules with potential applications in oncology, infectious diseases, inflammation, and neurology. The continued exploration of novel synthetic methodologies to access diverse and complex oxane derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly fuel the discovery of new and improved therapeutics based on this privileged heterocyclic core. High-throughput screening of oxane-based compound libraries against a wider range of biological targets, aided by computational modeling and artificial intelligence, will be instrumental in unlocking the full therapeutic potential of this remarkable scaffold.

References

  • Wikipedia. Tetrahydropyran. Wikipedia. Available at: [Link].

  • Jeong, E. J., & Lee, E. (2015). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 13(6), 3357–3390. Available at: [Link].

  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Pavlenko, O., Gorbach, T., ... & Oksenych, V. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10595. Available at: [Link].

  • O'Doherty, J., & O'Donovan, D. (2012). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 10(35), 7037-7053. Available at: [Link].

  • National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available at: [Link].

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A Technical Guide to 3-Cyanooxane-3-carboxylic acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the novel chemical entity, 3-Cyanooxane-3-carboxylic acid. Due to the limited publicly available data on this specific molecule, this document serves as a prospective analysis, outlining a proposed synthesis pathway, detailed characterization methodologies, and a discussion of its potential as a valuable building block in medicinal chemistry and drug development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering a foundational understanding and a practical framework for the future investigation of this compound.

Introduction: The Oxane Scaffold and the Promise of Nitrile-Containing Carboxylic Acids

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding interactions, make it an attractive isostere for other cyclic systems. The introduction of a cyano group and a carboxylic acid at the same position on the oxane ring, as in this compound, presents a unique chemical entity with significant potential. The nitrile group can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a precursor for other functional groups, while the carboxylic acid provides a key site for salt formation, improving solubility, and for forming strong interactions with biological targets.[1] This combination of functionalities on a stable heterocyclic core suggests that this compound could be a valuable starting point for the design of novel therapeutics.

Proposed Synthesis of this compound

Given the absence of a documented synthesis for this compound in the public domain, a plausible and efficient synthetic route is proposed below. This pathway leverages well-established reactions in organic chemistry, ensuring a high probability of success.

Synthetic Pathway

The proposed synthesis commences with the readily available starting material, oxan-3-one. The key steps involve a Strecker-type reaction to introduce the cyano and amino functionalities, followed by hydrolysis to the desired carboxylic acid.

Synthesis_of_3-Cyanooxane-3-carboxylic_acid start Oxan-3-one step1 Strecker Reaction (NaCN, NH4Cl, aq. NH3) start->step1 intermediate 3-Aminooxane-3-carbonitrile step1->intermediate step2 Acid Hydrolysis (HCl, H2O, heat) intermediate->step2 product This compound step2->product

Caption: Proposed synthesis of this compound from oxan-3-one.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Aminooxane-3-carbonitrile

  • To a solution of oxan-3-one (1 equivalent) in a mixture of water and methanol (1:1), add ammonium chloride (1.2 equivalents) and a 30% aqueous solution of ammonia (5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.2 equivalents) in water, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-aminooxane-3-carbonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To the purified 3-aminooxane-3-carbonitrile (1 equivalent), add a 6 M aqueous solution of hydrochloric acid.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material and the formation of the product by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract with a suitable organic solvent such as ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Property/Technique Predicted/Expected Outcome
Molecular Formula C7H9NO3
Molecular Weight 155.15 g/mol
Appearance White to off-white crystalline solid
Melting Point Expected to be relatively high due to hydrogen bonding capabilities.[2][3]
Solubility Expected to be soluble in polar organic solvents and moderately soluble in water.[3]
¹H NMR Expect signals corresponding to the methylene protons of the oxane ring, with characteristic shifts influenced by the adjacent oxygen and the quaternary carbon.
¹³C NMR Expect distinct signals for the nitrile carbon, the carboxylic acid carbon, the quaternary carbon, and the methylene carbons of the oxane ring.
FT-IR Characteristic peaks for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and the C≡N stretch of the nitrile.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound should be observed.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a promising scaffold for the development of novel therapeutic agents across various disease areas.

As a Fragment for Fragment-Based Drug Discovery (FBDD)

With a relatively low molecular weight and the presence of key pharmacophoric features, this compound is an ideal candidate for fragment-based screening campaigns. The carboxylic acid can anchor the fragment to the target protein, while the oxane ring and nitrile group explore surrounding pockets.

As a Building Block for Lead Optimization

The carboxylic acid and nitrile functionalities serve as versatile handles for further chemical modification. The carboxylic acid can be converted to amides, esters, or other bioisosteres to fine-tune activity and pharmacokinetic properties. The nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, offering avenues for structural diversification.

Potential Therapeutic Areas

The incorporation of the this compound moiety could be explored in the design of inhibitors for various enzyme classes, such as proteases and kinases, where the carboxylic acid can interact with key basic residues in the active site. Additionally, the polarity and hydrogen bonding capacity of the molecule may be beneficial for targeting protein-protein interactions.

Experimental Workflow for Biological Evaluation

A generalized workflow for the initial biological evaluation of this compound and its derivatives is presented below.

Biological_Evaluation_Workflow start Synthesized Compound (this compound) step1 Purity and Identity Confirmation (NMR, LC-MS, HRMS) start->step1 step2 Primary Screening (e.g., Enzyme Inhibition Assay, Binding Assay) step1->step2 step3 Hit Identification (Compounds showing significant activity) step2->step3 step4 Dose-Response and IC50/EC50 Determination step3->step4 step5 Lead Optimization (Synthesis of Analogs) step4->step5 step6 In Vitro ADME/Tox Profiling step4->step6 step5->step2 Iterative Cycle end Candidate for In Vivo Studies step6->end

Caption: A typical workflow for the biological evaluation of a novel chemical entity.

Conclusion

While this compound is a largely unexplored chemical entity, its structural features suggest significant potential as a valuable tool in drug discovery. This technical guide provides a prospective framework for its synthesis, characterization, and initial biological evaluation. The proposed methodologies are grounded in established chemical principles and offer a clear path forward for researchers interested in exploring the utility of this novel molecule. Further investigation into the chemistry and biological activity of this compound and its derivatives is warranted and could lead to the development of new and effective therapeutic agents.

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Exploring the Chemical Space of Cyano-Substituted Heterocycles: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored by a Senior Application Scientist

Abstract

The strategic introduction of a cyano (–C≡N) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides an in-depth exploration of the chemical space of cyano-substituted heterocycles, intended for researchers, scientists, and drug development professionals. We move beyond simple procedural descriptions to offer a field-proven perspective on the causality behind synthetic choices, the reactivity of these powerful motifs, and their transformative potential in drug design. This document is structured to serve as both a strategic overview and a practical guide, detailing authoritative synthetic protocols, key chemical transformations, and the mechanistic logic that underpins the exploration of this privileged chemical space.

The Strategic Value of the Cyano Group in Heterocyclic Chemistry

Heterocyclic compounds form the structural core of a vast majority of approved pharmaceuticals, owing to their ability to present functional groups in well-defined three-dimensional space and engage in specific biological interactions.[1][2][3] The incorporation of a cyano group onto these scaffolds is a deliberate and strategic choice, not merely an arbitrary substitution.

The nitrile functionality imparts a unique combination of electronic and steric properties:

  • Potent Electron-Withdrawing Nature: The sp-hybridized nitrogen atom and the triple bond create a strong dipole, significantly lowering the pKa of adjacent C-H bonds and activating the heterocyclic ring for specific chemical transformations.[4]

  • Linear and Compact Geometry: Its small, linear shape makes it a minimally disruptive substituent that can probe narrow enzymatic clefts or act as a bioisosteric replacement for other groups without introducing significant steric bulk.

  • Metabolic Stability: The carbon-nitrogen triple bond is generally robust to metabolic degradation, a desirable trait for drug candidates.

  • Versatile Chemical Handle: The cyano group is a uniquely versatile synthon, capable of being transformed into a wide array of other functional groups, including primary amines, amides, carboxylic acids, and even other heterocyclic rings like tetrazoles.[5][6][7] This versatility allows for late-stage diversification of drug candidates to fine-tune their pharmacological profiles.[8]

These attributes have cemented cyano-substituted heterocycles as crucial motifs in pharmaceuticals, agrochemicals, and natural products, exhibiting a wide spectrum of biological activities including anticancer, antibacterial, and antiviral effects.[5][9]

Navigating the Synthetic Landscape: Key Methodologies

The synthesis of cyano-substituted heterocycles can be broadly categorized into two strategic approaches: (A) introduction of the cyano group onto a pre-existing heterocycle, and (B) construction of the heterocyclic ring using a cyano-containing precursor. The choice of strategy is dictated by the availability of starting materials, desired substitution patterns, and functional group tolerance.

Direct C–H Cyanation: An Atom-Economic Approach

Directly converting a C–H bond to a C–CN bond is a highly attractive and modern strategy that avoids the need for pre-functionalized substrates like halo-heterocycles.

Transition Metal-Catalyzed C–H Cyanation: Palladium and copper catalysis have become powerful tools for this transformation.[10][11] Palladium-catalyzed reactions, in particular, offer broad functional group compatibility.[10][12] A common strategy involves the activation of heterocyclic N-oxides, which positions the C2 (ortho) carbon for facile functionalization.

  • Causality: The N-oxide group electronically activates the C2 and C4 positions, making them more susceptible to nucleophilic attack. This inherent reactivity profile is exploited in metal-free methods as well.

Metal-Free C–H Cyanation of N-Oxides: A significant advancement is the development of metal-free protocols, which are advantageous for pharmaceutical synthesis due to the absence of heavy metal contaminants. A widely adopted method involves activating the N-oxide, followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN).

G

A proposed mechanism involves the reaction of the N-oxide with TMSCN to form a complex that facilitates the nucleophilic addition of the cyanide to the C2-position, followed by base-mediated elimination to yield the final product.[5]

Cycloaddition Reactions: Building Complexity Efficiently

Cycloaddition reactions are a powerful method for constructing heterocyclic rings in a single, often stereocontrolled, step. By using a cyano-substituted dipolarophile or dienophile, the nitrile group is incorporated directly into the product scaffold.

[3+2] Cycloaddition: The Huisgen [3+2] cycloaddition is particularly effective. For instance, in situ generated (iso)quinolinium ylides (as 1,3-dipoles) react with cyano-substituted alkenes like fumaronitrile to produce fused pyrrole ring systems.[9] This strategy allows for the rapid assembly of complex polycyclic scaffolds with promising anticancer activity.[9]

G

Nucleophilic Aromatic Substitution (SNAr)

A classic and reliable method involves the displacement of a leaving group, typically a halogen, from an electron-deficient heterocycle by a cyanide nucleophile (e.g., KCN, NaCN).[13]

  • Causality: The success of SNAr is highly dependent on the electronic nature of the heterocyclic ring. The presence of the ring nitrogen and other electron-withdrawing groups (like a nitro or an additional cyano group) is often required to sufficiently activate the ring and stabilize the negatively charged Meisenheimer intermediate.[14][15] For example, the chlorine atoms in 2,4-dichloroquinoline can be substituted by cyanide, with the reaction being facilitated by electron-withdrawing groups on the benzene ring portion.[13]

MethodAdvantagesDisadvantagesKey Considerations
Direct C-H Cyanation High atom economy; avoids pre-functionalization.[5]May require specific activating groups (e.g., N-oxide); regioselectivity can be a challenge.Substrate scope, catalyst choice (if any), oxidant compatibility.
Cycloaddition Rapid construction of complex scaffolds; often stereoselective.[9][16]Requires specific precursors; reaction pathways can be complex.Availability of suitable dipoles/dienophiles and dipolarophiles.
Nucleophilic Substitution Reliable and well-established; predictable regiochemistry.[13][14]Requires pre-functionalized substrates; can require harsh conditions and toxic cyanide salts.[5]Ring activation, position of the leaving group, solubility of cyanide salt.

Table 1: Comparison of Major Synthetic Strategies.

Experimental Protocols: A Practical Guide

Trustworthy protocols are self-validating systems. The following represents a detailed methodology for a common transformation, grounded in established literature.

Protocol: Metal-Free Ortho-Cyanation of a Quinoline N-Oxide

This protocol is adapted from methodologies described for the direct cyanation of heterocyclic N-oxides.[5]

Objective: To synthesize 2-cyanoquinoline from quinoline N-oxide.

Materials:

  • Quinoline N-oxide (1.0 mmol, 145.2 mg)

  • Trimethylsilyl cyanide (TMSCN) (1.5 mmol, 148.8 mg, 0.2 mL)

  • N,N-Diisopropylethylamine (DIEA) (2.0 mmol, 258.5 mg, 0.35 mL)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add quinoline N-oxide (145.2 mg, 1.0 mmol).

  • Add anhydrous dichloromethane (5 mL) to dissolve the starting material.

  • To the stirred solution, add N,N-Diisopropylethylamine (0.35 mL, 2.0 mmol) via syringe.

  • Carefully add trimethylsilyl cyanide (0.2 mL, 1.5 mmol) dropwise via syringe at room temperature. Caution: TMSCN is highly toxic and reacts with moisture to produce hydrogen cyanide gas. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 2-cyanoquinoline.

Reactivity and Strategic Transformations

The true power of the cyano group lies in its ability to be converted into other functionalities, enabling extensive Structure-Activity Relationship (SAR) studies.

G

  • Hydrolysis to Amides and Carboxylic Acids: Under controlled acidic or basic conditions, nitriles can be partially hydrolyzed to primary amides or fully hydrolyzed to carboxylic acids. These groups can serve as critical hydrogen bond donors or acceptors in interactions with biological targets.[5]

  • Reduction to Amines: Potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can reduce the nitrile to a primary amine. This introduces a basic center and a key building block for further derivatization.

  • Cycloaddition to Tetrazoles: The reaction of nitriles with sodium azide (NaN₃) provides access to tetrazoles, which are widely recognized as non-classical bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties.

Conclusion and Future Outlook

The chemical space of cyano-substituted heterocycles is rich and continues to expand, driven by innovations in synthetic chemistry. Modern methods focusing on C-H functionalization and sustainable catalysis are making these valuable motifs more accessible than ever.[5][17] For the drug development professional, the cyano group is not just a substituent but a strategic tool—a modulator of electronic properties, a stable pharmacophore, and a versatile precursor for molecular diversification. As our understanding of synthetic methodologies and biological systems deepens, the rational design and application of cyano-substituted heterocycles will undoubtedly continue to yield novel and effective therapeutic agents.

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Methodological & Application

Synthesis of 3-Cyanooxane-3-carboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, step-by-step guide for the synthesis of 3-Cyanooxane-3-carboxylic acid, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The described synthetic strategy is a robust three-step process commencing with the Dieckmann condensation to form the core oxane ring, followed by cyanohydrin formation to introduce the nitrile group, and culminating in the hydrolysis of the nitrile to the target carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only a detailed protocol but also insights into the rationale behind the experimental choices and mechanistic considerations.

Introduction

Substituted oxanes are a prominent structural motif in a vast array of biologically active natural products and pharmaceutical agents.[1] The unique conformational properties and the hydrogen bond accepting capability of the ether oxygen within the oxane ring make it a privileged scaffold in drug design. Specifically, 3-cyano-3-carboxylic acid substituted oxanes serve as key intermediates for the synthesis of more complex molecules, including spirocyclic compounds and derivatives with potential therapeutic applications.

This guide details a reliable and scalable synthetic route to this compound, starting from the readily accessible diethyl 3,3'-oxybis(propanoate). The synthesis is divided into three key transformations, each with a detailed experimental protocol and mechanistic explanation.

Overall Synthetic Strategy

The synthesis of this compound is achieved through the following three-step sequence:

  • Step 1: Dieckmann Condensation - Intramolecular cyclization of diethyl 3,3'-oxybis(propanoate) to form ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate.

  • Step 2: Cyanohydrin Formation - Reaction of the resulting β-ketoester with a cyanide source to yield ethyl 4-cyano-4-hydroxytetrahydro-2H-pyran-3-carboxylate.

  • Step 3: Hydrolysis - Conversion of the nitrile and ester functionalities to the target this compound.

The overall workflow is depicted in the diagram below.

Synthesis_Workflow Start Diethyl 3,3'-oxybis(propanoate) Step1_Node Step 1: Dieckmann Condensation Start->Step1_Node Intermediate1 Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate Step1_Node->Intermediate1 Step2_Node Step 2: Cyanohydrin Formation Intermediate1->Step2_Node Intermediate2 Ethyl 4-cyano-4-hydroxytetrahydro-2H-pyran-3-carboxylate Step2_Node->Intermediate2 Step3_Node Step 3: Hydrolysis Intermediate2->Step3_Node Final_Product This compound Step3_Node->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Starting Material: Diethyl 3,3'-oxybis(propanoate)

The starting material, diethyl 3,3'-oxybis(propanoate), can be sourced commercially or synthesized. A common laboratory preparation involves the Michael addition of ethanol to ethyl acrylate, followed by a Williamson ether synthesis-like reaction.

Step 1: Synthesis of Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate via Dieckmann Condensation

The Dieckmann condensation is a powerful intramolecular Claisen condensation for forming cyclic β-keto esters.[2][3] In this step, the acyclic diester is treated with a strong base to induce cyclization. Sodium ethoxide is a commonly used base for this transformation, as it minimizes transesterification side reactions.[4]

Dieckmann_Condensation reagents 1. NaOEt, Toluene, Reflux 2. Aqueous Acid Workup product Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate C₈H₁₂O₄ reagents->product:product start Diethyl 3,3'-oxybis(propanoate) C₁₀H₁₈O₅ start:start->reagents

Figure 2: Reaction scheme for the Dieckmann Condensation.

Protocol:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene (250 mL).

  • Addition of Base: Carefully add sodium ethoxide (1.1 equivalents) to the toluene.

  • Addition of Diester: Slowly add diethyl 3,3'-oxybis(propanoate) (1.0 equivalent) to the stirred suspension of sodium ethoxide in toluene.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Parameter Value
Starting Material Diethyl 3,3'-oxybis(propanoate)
Reagents Sodium ethoxide, Toluene
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 70-80%

Table 1: Summary of reaction parameters for the Dieckmann Condensation.

Step 2: Synthesis of Ethyl 4-cyano-4-hydroxytetrahydro-2H-pyran-3-carboxylate

This step involves the nucleophilic addition of a cyanide ion to the ketone carbonyl of the β-ketoester to form a cyanohydrin.[5] The use of trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid is a common and effective method for this transformation.[6]

Cyanohydrin_Formation reagents TMSCN, Cat. ZnI₂, CH₂Cl₂, 0°C to RT product Ethyl 4-cyano-4-hydroxytetrahydro-2H-pyran-3-carboxylate C₉H₁₃NO₄ reagents->product:product start Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate C₈H₁₂O₄ start:start->reagents

Figure 3: Reaction scheme for Cyanohydrin Formation.

Protocol:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM, 100 mL).

  • Catalyst Addition: Add a catalytic amount of zinc iodide (ZnI₂, ~0.1 equivalents).

  • Cyanide Addition: Cool the solution to 0 °C in an ice bath and slowly add trimethylsilyl cyanide (TMSCN, 1.2 equivalents) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is often used in the next step without further purification.

Parameter Value
Starting Material Ethyl 4-oxotetrahydro-2H-pyran-3-carboxylate
Reagents Trimethylsilyl cyanide (TMSCN), Zinc iodide (ZnI₂)
Reaction Time 12-16 hours
Temperature 0 °C to Room Temperature
Typical Yield >90% (crude)

Table 2: Summary of reaction parameters for Cyanohydrin Formation.

Step 3: Synthesis of this compound via Hydrolysis

The final step involves the hydrolysis of both the nitrile and the ester functionalities to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred to directly yield the carboxylic acid product.[7][8]

Hydrolysis reagents Conc. HCl, H₂O, Reflux product This compound C₇H₉NO₃ reagents->product:product start Ethyl 4-cyano-4-hydroxytetrahydro-2H-pyran-3-carboxylate C₉H₁₃NO₄ start:start->reagents

Figure 4: Reaction scheme for the Hydrolysis step.

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask, add the crude ethyl 4-cyano-4-hydroxytetrahydro-2H-pyran-3-carboxylate from the previous step.

  • Acid Addition: Add a mixture of concentrated hydrochloric acid and water (1:1 v/v, 100 mL).

  • Reaction: Heat the mixture to reflux for 8-12 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Isolation: After cooling to room temperature, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Parameter Value
Starting Material Ethyl 4-cyano-4-hydroxytetrahydro-2H-pyran-3-carboxylate
Reagents Concentrated Hydrochloric Acid, Water
Reaction Time 8-12 hours
Temperature Reflux
Typical Yield 60-75%

Table 3: Summary of reaction parameters for the Hydrolysis.

Safety Precautions

  • Sodium Ethoxide: Highly reactive and corrosive. Handle in an inert atmosphere and away from moisture.

  • Trimethylsilyl Cyanide (TMSCN): Highly toxic and readily releases hydrogen cyanide (HCN) upon contact with moisture or acids. All manipulations must be performed in a well-ventilated fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis of this compound. The described three-step sequence is efficient and utilizes well-established organic transformations. By following these detailed protocols, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug discovery.

References

  • Tetrahydropyran - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

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Step-by-step protocol for "3-Cyanooxane-3-carboxylic acid" preparation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Preparation of 3-Cyanooxane-3-carboxylic acid

Authored by a Senior Application Scientist

Introduction

This compound is a specialized heterocyclic compound featuring a tetrahydropyran (oxane) core, substituted at the 3-position with both a nitrile and a carboxylic acid functional group. This unique substitution pattern makes it a valuable building block in medicinal chemistry and drug development, where the oxane ring serves as a bioisosteric replacement for cyclohexane with improved physicochemical properties, such as reduced lipophilicity, and the nitrile and carboxylic acid groups offer multiple points for further chemical modification.[1] The synthesis of such polysubstituted heterocyclic systems requires a carefully planned synthetic strategy to ensure correct regiochemistry and functional group compatibility.

Proposed Synthetic Strategy: An Overview

The synthesis of this compound can be logically approached in two key stages, starting from a readily available precursor. The overall strategy is designed to first construct the key carbon-carbon bond for the cyano group at the 3-position of the oxane ring, followed by the conversion of a co-located ester group into the final carboxylic acid.

The proposed synthetic workflow is as follows:

Synthetic_Workflow A Ethyl Oxane-3-carboxylate B Ethyl 3-Cyanooxane-3-carboxylate A->B  α-Cyanation C This compound B->C  Selective Ester Hydrolysis

Figure 1: Proposed two-step synthetic pathway to this compound.

Stage 1: α-Cyanation of an Oxane-3-carboxylate Precursor

The initial stage involves the synthesis of the key intermediate, ethyl 3-cyanooxane-3-carboxylate. This can be achieved through the α-cyanation of a suitable precursor, such as ethyl oxane-3-carboxylate. This reaction typically involves the deprotonation of the α-carbon (the carbon at the 3-position) using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by quenching the resulting enolate with an electrophilic cyanating agent (e.g., N-cyanobenzensulfonamide or cyanogen bromide). This method is a standard approach for the introduction of a cyano group alpha to a carbonyl.

Stage 2: Selective Ester Hydrolysis

The final and critical step is the selective hydrolysis of the ester group in ethyl 3-cyanooxane-3-carboxylate to the desired carboxylic acid without affecting the nitrile functionality. The hydrolysis of esters to carboxylic acids is a fundamental transformation in organic synthesis.[2] This conversion can be catalyzed by either acid or base.[3][4] However, strong acidic or basic conditions can also lead to the hydrolysis of the nitrile group. Therefore, carefully controlled reaction conditions are paramount. Mild basic hydrolysis, using a reagent such as lithium hydroxide in a mixed solvent system at controlled temperatures, is often effective for the selective cleavage of the ester in the presence of a nitrile.

Detailed Protocol: Selective Hydrolysis of Ethyl 3-Cyanooxane-3-carboxylate

This protocol details the final step in the synthesis of this compound. It is designed to be a self-validating system, with clear steps and explanations for each experimental choice.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 3-Cyanooxane-3-carboxylateN/ASynthesized in-houseThe starting material for this step.
Lithium hydroxide monohydrate (LiOH·H₂O)ACS Reagent gradeMajor supplierUsed as the base for hydrolysis.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Major supplierPrimary reaction solvent.
Methanol (MeOH)ACS Reagent gradeMajor supplierCo-solvent to aid solubility.
Deionized WaterHigh purityIn-houseUsed as a co-solvent and for workup.
Hydrochloric Acid (HCl)1 M aqueous solutionMajor supplierFor acidification during workup.
Ethyl Acetate (EtOAc)ACS Reagent gradeMajor supplierExtraction solvent.
Brine (saturated NaCl solution)N/APrepared in-houseFor washing the organic phase.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory gradeMajor supplierDrying agent.
Experimental Procedure

1. Reaction Setup and Reagent Addition

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 3-cyanooxane-3-carboxylate (1.0 eq).

  • Dissolve the starting material in a 3:1 mixture of THF and methanol (e.g., 30 mL THF and 10 mL MeOH for every 5 grams of starting material). Stir at room temperature until fully dissolved.

  • In a separate beaker, prepare a solution of lithium hydroxide monohydrate (1.5 eq) in deionized water.

  • Cool the reaction flask to 0 °C using an ice-water bath.

  • Slowly add the aqueous lithium hydroxide solution to the stirred solution of the ester over 10-15 minutes. The slow addition is crucial to control the exothermicity of the reaction and to minimize potential side reactions.

Rationale: The use of a mixed solvent system (THF/MeOH/H₂O) ensures the solubility of both the organic substrate and the inorganic base, facilitating a homogenous reaction. Conducting the reaction at 0 °C helps to control the reaction rate and enhance the selectivity of the ester hydrolysis over any potential nitrile hydrolysis.

2. Reaction Monitoring

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a typical mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light and/or by staining with potassium permanganate. The product, being a carboxylic acid, will have a lower Rf value than the starting ester. The reaction is considered complete when the starting material is no longer detectable.

3. Workup and Product Isolation

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • To the remaining aqueous solution, add ethyl acetate to extract any unreacted starting material or non-polar impurities. Discard the organic layer.

  • Cool the aqueous layer to 0 °C in an ice-water bath.

  • Slowly and carefully acidify the aqueous solution to a pH of ~2-3 by the dropwise addition of 1 M HCl. The product will likely precipitate out of the solution as it becomes protonated and less water-soluble. The use of a strong acid is necessary to protonate the carboxylate salt formed in the reaction.[5]

  • Extract the acidified aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them with brine. The brine wash helps to remove any remaining water and inorganic salts from the organic phase.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

4. Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water) or by column chromatography on silica gel. The choice of purification method will depend on the physical properties of the product and the nature of any impurities.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Lithium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

  • Handle all chemicals with care and dispose of waste according to institutional guidelines.

Conclusion

The protocol described provides a robust and reliable method for the preparation of this compound through the selective hydrolysis of its corresponding ethyl ester. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, the ester can be efficiently converted to the desired carboxylic acid while preserving the synthetically valuable nitrile group. This approach, grounded in well-established principles of organic chemistry, offers a clear pathway for researchers to access this important heterocyclic building block for applications in drug discovery and fine chemical synthesis.

References

  • National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives.
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Wikipedia. (n.d.). Tetrahydropyran.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals.
  • Google Patents. (n.d.). CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • PharmaBlock. (n.d.). Tetrahydropyrans in Drug Discovery.
  • Google Patents. (n.d.). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • ResearchGate. (2014). Iodine mediated one-pot synthesis of 3-cyano and 3-cyano-4-methylcoumarins.
  • Doc Brown's Chemistry. (n.d.). Methods of preparing synthesising carboxylic acids.
  • MDPI. (2024). Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans.
  • 高等学校化学学报. (n.d.). Studies on Synthesis of 3-(2-Cyano ethoxy)methyl- and 3-[triethylenoxy)]methyl-3'-methyloxetane and Their Copolymers.
  • YouTube. (2021). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4.
  • Google Patents. (n.d.). US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate.
  • Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • Chemistry LibreTexts. (2023). Preparation of carboxylic acids.
  • Reusch, W. (n.d.). Preparation and Reaction of Carboxylic Acids.
  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives.
  • ResearchGate. (n.d.). Synthesis of 3-cyano and 3-carbethoxycoumarin via solvent free Knoevenagel condensation.
  • Wiley Online Library. (2003). Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids.
  • YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene.
  • Sci-Hub. (2002). A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • KOPS. (2022). Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature.

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Application Note: A Robust HPLC Purification Strategy for 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, two-stage High-Performance Liquid Chromatography (HPLC) method for the purification of 3-Cyanooxane-3-carboxylic acid, a polar, chiral molecule. The initial stage employs reversed-phase chromatography for the removal of impurities, followed by a chiral separation stage to resolve the individual enantiomers. The methodology is grounded in the physicochemical properties of the target compound, including its polarity, acidity, and chiral nature. This guide provides step-by-step protocols, from sample preparation to data analysis, and is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a heterocyclic compound featuring a polar oxane ring, a carboxylic acid group, and a nitrile group. Its structure presents several challenges for purification. The presence of both a highly polar carboxylic acid and a cyano group results in poor retention on traditional reversed-phase C18 columns.[1][2] Furthermore, the carboxylic acid moiety is ionizable, with a predicted pKa of approximately 2.16, necessitating careful pH control of the mobile phase to ensure consistent retention and peak shape.[3] The molecule also contains a stereocenter at the C3 position, meaning it exists as a pair of enantiomers, which often exhibit different pharmacological activities. Therefore, a robust purification strategy must not only isolate the compound from process-related impurities but also be capable of resolving these enantiomers.

This application note outlines a comprehensive HPLC-based purification strategy, beginning with an achiral reversed-phase method to achieve high purity of the racemic mixture, followed by a chiral chromatography step for the isolation of the individual enantiomers.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is critical for developing an effective HPLC method.

PropertyValue/CharacteristicImplication for HPLC Method Development
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Structure Oxane ring with cyano and carboxylic acid groups at C3High polarity.
Predicted pKa ~2.16The compound is a relatively strong acid. The mobile phase pH should be controlled to maintain a consistent ionization state.
Chirality Chiral center at C3Enantiomers are present; chiral separation is required for stereoisomerically pure compounds.
Solubility Expected to be soluble in polar organic solvents and aqueous solutions.Provides flexibility in sample and mobile phase preparation.
UV Absorbance The carboxyl and nitrile groups are not strong chromophores.[4] Absorbance is expected at low UV wavelengths (~200-220 nm).A UV detector set to a low wavelength is required for sensitive detection.

Experimental Workflow

The overall purification strategy is a two-step process. The first step is an achiral reversed-phase HPLC method to purify the racemic this compound. The second step involves chiral HPLC to separate the enantiomers from the purified racemic mixture.

HPLC_Workflow cluster_0 Stage 1: Achiral Purification cluster_1 Stage 2: Chiral Separation start Crude Sample prep Sample Preparation (Dissolution & Filtration) start->prep rp_hplc Reversed-Phase HPLC (Polar-Compatible C18 Column) prep->rp_hplc frac_coll_rac Fraction Collection (Racemic Mixture) rp_hplc->frac_coll_rac purity_check_rac Purity Analysis frac_coll_rac->purity_check_rac rac_input Purified Racemic Mixture purity_check_rac->rac_input Proceed if >95% pure chiral_hplc Chiral HPLC (Polysaccharide-based CSP) rac_input->chiral_hplc frac_coll_enant Fraction Collection (Enantiomers 1 & 2) chiral_hplc->frac_coll_enant purity_check_enant Enantiomeric Purity Analysis frac_coll_enant->purity_check_enant

Figure 1: Overall workflow for the purification of this compound.

Stage 1: Achiral Purification Protocol

Principle

A reversed-phase HPLC method is employed to separate the polar this compound from non-polar and less polar impurities. Given the compound's high polarity and acidic nature, a polar-compatible stationary phase and an acidic mobile phase are crucial. The low pH of the mobile phase suppresses the ionization of the carboxylic acid group, converting it to its more hydrophobic, protonated form, which enhances its retention on the reversed-phase column.[3]

Materials and Methods
ParameterRecommendationRationale
HPLC System Preparative HPLC system with a gradient pump, autosampler, and UV detector.Standard equipment for purification.
Column Polar-compatible C18 column (e.g., C18 AQ type), 5 µm, 250 x 10 mmDesigned for use with highly aqueous mobile phases and provides better retention for polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile buffer suitable for preparative HPLC and subsequent sample workup. The low pH (~2.7) ensures the carboxylic acid is protonated.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC.
Detection UV at 210 nmThe carboxyl and nitrile groups absorb at low UV wavelengths.
Sample Preparation Dissolve the crude sample in a minimal amount of Mobile Phase A at a concentration of 10 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5][6]Ensures sample compatibility with the mobile phase and removes particulates that could clog the column.
Detailed Protocol
  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 4.0 mL/min.

  • Injection: Inject the prepared sample onto the column. The injection volume will depend on the amount of crude material to be purified.

  • Gradient Elution:

    • 5% to 40% Mobile Phase B over 20 minutes.

    • 40% to 95% Mobile Phase B over 2 minutes.

    • Hold at 95% Mobile Phase B for 3 minutes.

    • 95% to 5% Mobile Phase B over 2 minutes.

    • Hold at 5% Mobile Phase B for 5 minutes for re-equilibration.

  • Fraction Collection: Collect fractions corresponding to the main peak of interest.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.

  • Post-Purification: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified racemic this compound.

Stage 2: Chiral Separation Protocol

Principle

For the separation of enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a wide range of chiral compounds, including carboxylic acids.[7] The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.

Materials and Methods
ParameterRecommendationRationale
HPLC System Analytical or semi-preparative HPLC system with a UV detector.
Column Polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica), 5 µm, 250 x 4.6 mmA widely used and effective CSP for a broad range of chiral compounds.
Mobile Phase Isocratic mixture of Hexane and Ethanol with 0.1% Trifluoroacetic Acid (TFA). A typical starting ratio would be 90:10 (Hexane:Ethanol).Normal phase conditions are often successful for chiral separations on polysaccharide-based CSPs. TFA is added to improve peak shape for acidic compounds.
Detection UV at 210 nm
Sample Preparation Dissolve the purified racemic mixture in the mobile phase at a concentration of 1 mg/mL.Ensures compatibility with the mobile phase.
Detailed Protocol
  • Column Screening: If the initial column and mobile phase do not provide separation, screen other polysaccharide-based CSPs and vary the alcohol modifier (e.g., isopropanol) and its percentage in the mobile phase.

  • System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject the prepared sample.

  • Isocratic Elution: Run the separation under isocratic conditions.

  • Fraction Collection (for preparative scale): If scaling up, collect the fractions corresponding to each well-resolved enantiomeric peak.

  • Enantiomeric Purity Analysis: Determine the enantiomeric excess (e.e.) of the separated enantiomers by integrating the peak areas.

Data Analysis and Quality Control

  • Purity Assessment: The purity of the achirally purified compound should be assessed by calculating the peak area percentage from the analytical chromatogram. A purity of >98% is typically desired before proceeding to chiral separation.

  • Enantiomeric Excess (e.e.): The e.e. is calculated using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

  • System Suitability: Before running a sequence of samples, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include resolution, tailing factor, and reproducibility of retention times.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor retention in Stage 1 Mobile phase too strong; compound is too polar for the column.Decrease the initial percentage of acetonitrile. Ensure a polar-compatible C18 column is being used.
Peak tailing in Stage 1 Secondary interactions with residual silanols; inappropriate mobile phase pH.Ensure the mobile phase pH is sufficiently low (e.g., by using 0.1% formic or trifluoroacetic acid).
No separation in Stage 2 Inappropriate chiral stationary phase or mobile phase.Screen different chiral columns and mobile phase compositions (different alcohol modifiers and ratios).
Poor peak shape in Stage 2 Acidic nature of the analyte.Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase.

Conclusion

The proposed two-stage HPLC purification method provides a comprehensive strategy for obtaining high-purity this compound and for resolving its enantiomers. The initial reversed-phase step effectively removes impurities from the racemic mixture, while the subsequent chiral chromatography step allows for the isolation of individual enantiomers. The success of this method relies on the careful selection of columns and the precise control of mobile phase conditions, particularly pH, to account for the polar and acidic nature of the target compound. This application note serves as a robust starting point for the purification of this compound and similar challenging molecules.

References

  • Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • Waters Corporation. (2020, April 17). Can you retain polar acidic compounds using reversed-phase conditions? [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (2001, November 1). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Waters Corporation. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog. Retrieved from [Link]

  • LCGC International. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • Axion Labs. (n.d.). How to Select a Buffer for your HPLC Mobile Phase?. Retrieved from [Link]

  • LCGC International. (2012, April 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Reddit. (2021, October 21). HPLC/MS - sample preparation for a mix of polar and non-polar compounds. r/chemhelp. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Dr. HPLC. (2022, January 10). How to choose the correct HPLC buffer? [Video]. YouTube. Retrieved from [Link]

  • Regis Technologies, Inc. (n.d.). Reversed-phase HPLC Buffers. Retrieved from [Link]

  • PharmaCores. (2025, February 8). Discover the Art of Buffer selection in HPLC Development part 1. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2018). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic UV-Vis absorption spectra of α,β-unsaturated nitriles 2a-f.... Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. Retrieved from [Link]

Sources

A Multi-modal Analytical Approach for the Purity Assessment of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust, multi-modal analytical strategy for the purity assessment of 3-Cyanooxane-3-carboxylic acid, a key intermediate in pharmaceutical development. Recognizing the critical impact of purity on drug safety and efficacy, we present an integrated approach employing orthogonal analytical techniques. This document provides not only step-by-step protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and titrimetric assays but also explains the scientific rationale behind the choice of methodologies. The protocols are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines, ensuring the generation of reliable and defensible data for regulatory submissions and quality control.

Introduction: The Imperative for Purity

This compound is a heterocyclic compound featuring both a nitrile and a carboxylic acid functional group. This unique structure makes it a valuable building block in medicinal chemistry. However, the same reactivity that makes it useful also presents challenges in controlling its purity profile. Impurities, which can arise from the synthetic pathway, degradation, or storage, must be meticulously identified and quantified.[1][2] The presence of unknown or uncharacterized impurities can have significant consequences, impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Regulatory bodies mandate a thorough understanding of a drug substance's impurity profile.[1][3] This application note provides the analytical framework to build that understanding, focusing on methods that are both sensitive and specific to this compound and its potential impurities.

Strategic Approach: An Orthogonal Analytical Workflow

No single analytical technique can provide a complete picture of a compound's purity. Therefore, we advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to analyze the same sample. This strategy minimizes the risk of impurities going undetected.

Our proposed workflow integrates chromatographic separation (HPLC, GC), spectroscopic identification (NMR, MS), and classic chemical assays (Titrimetry) to create a comprehensive purity profile.

Purity_Assessment_Workflow Figure 1: Orthogonal Workflow for Purity Assessment cluster_0 Primary Purity & Impurity Profiling cluster_1 Structural Confirmation & Identification cluster_2 Data Integration & Final Profile HPLC HPLC-UV: Assay & Related Substances LCMS LC-MS: Impurity Identification (MW) HPLC->LCMS Investigate unknown peaks Report Comprehensive Purity Report HPLC->Report GC GC-FID: Volatile & Non-polar Impurities GC->Report Titration Acid-Base Titration: Overall Assay Titration->Report KF Karl Fischer: Water Content KF->Report NMR NMR (1H, 13C): Identity & Structural Elucidation NMR->Report LCMS->Report Sample This compound (Bulk Sample) Sample->HPLC Sample->GC Sample->Titration Sample->KF Sample->NMR

Caption: Figure 1: Orthogonal Workflow for Purity Assessment.

Potential Impurities in this compound

A thorough risk assessment based on the synthetic route is essential for predicting potential impurities. According to ICH Q3A guidelines, impurities can be classified as organic, inorganic, or residual solvents.[1]

  • Process-Related Impurities (Organic):

    • Starting Materials & Intermediates: Unreacted precursors from the synthesis.

    • By-products: Compounds formed from side reactions, such as the hydrolysis of the nitrile group to form the corresponding amide-acid (3-carbamoyloxane-3-carboxylic acid).

  • Degradation Products: Impurities formed during storage or processing, potentially from hydrolysis or oxidation.

  • Residual Solvents: Organic volatile chemicals used during synthesis or purification.

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone of purity analysis, allowing for the separation of the main component from closely related impurities.

High-Performance Liquid Chromatography (HPLC) for Related Substances and Assay

Principle: Due to the high polarity imparted by the carboxylic acid and nitrile groups, this compound is well-suited for Reversed-Phase HPLC (RP-HPLC).[4][5] In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. More polar compounds, like our analyte, will have less interaction with the stationary phase and elute earlier than non-polar impurities.[5][6] We utilize a gradient elution to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are resolved effectively.

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Water:Acetonitrile, 80:20 v/v).

    • Sample Solution: Prepare the sample solution similarly at a concentration of 0.1 mg/mL.

  • Data Acquisition & Analysis:

    • Inject the standard and sample solutions.

    • Calculate the Assay (% w/w) by comparing the peak area of the main component in the sample to the standard.

    • Calculate the percentage of each impurity using area normalization, assuming a relative response factor (RRF) of 1.0 for unknown impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min, hold for 5 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Table 1: HPLC Method Parameters

Method Validation: The described method must be validated according to ICH/USP guidelines.[7][8] Key validation parameters are summarized below.

Validation Parameter Acceptance Criteria (Typical)
Specificity Peak purity index > 0.995; baseline resolution between analyte and impurities.
Linearity R² ≥ 0.999 over the range of 50% to 150% of the target concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples.
Precision (Repeatability) RSD ≤ 1.0% for Assay; RSD ≤ 5.0% for impurities >0.1%.
LOD / LOQ Signal-to-Noise ratio of 3:1 (LOD) and 10:1 (LOQ).
Table 2: Summary of HPLC Method Validation Parameters
Gas Chromatography (GC) for Residual Solvents and Volatile Impurities

Principle: GC is the preferred method for analyzing volatile impurities, such as residual solvents from the manufacturing process. Direct GC analysis of this compound is challenging due to its high boiling point and polarity.[9][10] However, for volatile impurities, a headspace GC (HS-GC) method is ideal as it introduces only the volatile components into the GC system, protecting the column from the non-volatile analyte. For semi-volatile impurities, derivatization to form more volatile esters or silyl ethers may be necessary.[11][12]

Experimental Protocol: Headspace GC-FID for Residual Solvents

  • Instrumentation:

    • GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation:

    • Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., DMSO) and seal the vial.

  • Data Acquisition & Analysis:

    • Analyze the sample against a standard containing known residual solvents at their specified limits according to ICH Q3C.

Parameter Condition
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm
Carrier Gas Helium, constant flow
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temp. 250 °C
Detector Temp. 260 °C (FID)
Headspace Temp. 80 °C
Table 3: GC Method Parameters

Structural Confirmation and Impurity Identification

While chromatography separates impurities, spectroscopy is essential for confirming the identity of the bulk substance and elucidating the structure of unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is one of the most powerful tools for unambiguous structure elucidation.[13][14][15][16] ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.[14] For purity assessment, NMR can detect impurities that have different structural frameworks from the main component, even if they co-elute in chromatography. Quantitative NMR (qNMR) can also be used as a primary method for assay determination.

Protocol Outline:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

  • Analysis:

    • Confirm the structure of the main component by comparing the observed chemical shifts and coupling constants with the expected structure.

    • Integrate the signals of impurities in the ¹H NMR spectrum relative to a known signal of the main component to estimate their levels.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry.[17][18][19] It is the ideal tool for identifying unknown impurities detected during HPLC-UV analysis by providing precise molecular weight information, which is a critical first step in structure elucidation.

Protocol Outline:

  • Instrumentation: Utilize the HPLC method described in Section 4.1.

  • Interface: Direct the eluent from the HPLC column into an electrospray ionization (ESI) source of a mass spectrometer.

  • Analysis:

    • Operate in both positive and negative ion modes to maximize the chances of ionizing unknown impurities.

    • Obtain the mass-to-charge ratio (m/z) for each impurity peak.

    • Use high-resolution mass spectrometry (HRMS) to determine the elemental composition and propose a chemical formula for the impurity.

Concluding Remarks

The analytical strategy presented in this application note provides a comprehensive framework for assessing the purity of this compound. By combining orthogonal techniques—HPLC for separation, GC for volatiles, NMR for structural integrity, and LC-MS for impurity identification—a complete and reliable purity profile can be established. Adherence to these scientifically sound and well-validated methods will ensure that the quality of this important pharmaceutical intermediate meets the stringent requirements of drug development and regulatory agencies, ultimately contributing to the safety and efficacy of the final drug product.

References

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. Available at: [Link][13][16]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from: [Link][3]

  • Padarauskas, A., & Judžentienė, A. (2005). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Available at: [Link][9]

  • Chemistry LibreTexts. (2024). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from: [Link][14]

  • LCGC International. (2010). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link][4]

  • Hishta, C., & Bomstein, J. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science. Available at: [Link][11]

  • United States Pharmacopeia. (n.d.). <1225> Validation of Compendial Methods. USP. Available at: [Link][7]

  • Journal of Chemical and Pharmaceutical Sciences. (2014). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from: [Link][15]

  • Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from: [Link]

  • Ghadagepatil, N. (2015). Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]

  • IKEV. (n.d.). ICH Q3A(R) Guideline: Impurities in New Drug Substances. Retrieved from: [Link][1]

  • Darko, E., & Thurbide, K. B. (2014). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase. Journal of Chromatographic Science. Available at: [Link][10][20]

  • EMEA. (1995). ICH Topic Q 3 A: Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from: [Link][21]

  • USP-NF. (n.d.). <1220> Analytical Procedure Life Cycle. Retrieved from: [Link][22]

  • ResearchGate. (n.d.). <1225> Validation of Compendial Procedures. Retrieved from: [Link][23]

  • LC Services. (2022). Understanding Chromatography - How does HPLC work to separate components of a mixture? Retrieved from: [Link][6]

  • D'souza, et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Available at: [Link][2]

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from: [Link][24]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from: [Link][5]

  • Kataoka, H. (2005). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography. Available at: [Link][12]

  • Royal Society of Chemistry. (n.d.). Validating Analytical Procedures. Retrieved from: [Link][25]

  • Nakashima, K., & Hayashida, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link][26][27]

  • Moss, N. A., et al. (2016). Integrating mass spectrometry and genomics for cyanobacterial metabolite discovery. Natural Product Reports. Available at: [Link][17][19]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from: [Link]

  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry. Retrieved from: [18]

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Application Note: The Strategic Application of 3-Cyanooxane-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone of modern hit-finding strategies, prized for its efficient exploration of chemical space and its ability to generate high-quality, ligand-efficient leads.[1][2] The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[1] This application note provides a comprehensive guide to the use of 3-Cyanooxane-3-carboxylic acid, a novel sp³-rich scaffold, within an FBDD workflow. We will detail its physicochemical properties, provide step-by-step protocols for its integration into screening and validation cascades, and discuss its synthetic tractability for hit-to-lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage next-generation three-dimensional fragments to tackle challenging biological targets.

Introduction: The Imperative for Three-Dimensionality in Fragment Libraries

Historically, fragment libraries were dominated by flat, aromatic, sp²-rich compounds. While foundational to many successes, this chemical space is now well-explored.[3] The current frontier in FBDD is the deliberate inclusion of fragments with significant three-dimensional (3D) character.[4][5] These sp³-rich scaffolds, such as this compound, offer compelling advantages:

  • Enhanced Physicochemical Properties: Increased sp³ character is correlated with improved aqueous solubility and reduced promiscuity, leading to more drug-like candidates.[6][7]

  • Novel Intellectual Property: 3D fragments occupy a less-explored area of chemical space, offering clearer paths to novel intellectual property.[6]

  • Improved Target Engagement: The defined stereochemistry of 3D fragments can enable more specific and higher-quality interactions with complex protein binding sites, which are rarely flat.[1][7]

  • Vectorial Egress for Optimization: Saturated ring systems provide well-defined exit vectors, allowing for more rational and predictable fragment elaboration during the hit-to-lead stage.[3][8]

This compound is an archetypal 3D fragment, incorporating a conformationally-defined oxane ring system with two orthogonal and synthetically versatile functional groups—a nitrile and a carboxylic acid—making it an ideal starting point for a discovery campaign.

Physicochemical Profile: Adherence to the "Rule of Three"

For a molecule to be considered a high-quality fragment, it should generally conform to the "Rule of Three" (Ro3), a set of empirical guidelines that ensure fragments are small, possess good solubility, and have low complexity.[9][10][11][12]

PropertyValue (Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW)157.14 g/mol < 300 DaYes
cLogP (lipophilicity)-0.29≤ 3Yes
Hydrogen Bond Donors (HBD)1≤ 3Yes
Hydrogen Bond Acceptors (HBA)4≤ 3No*
Rotatable Bonds1≤ 3Yes

*Note: While the calculated HBA count is four (one from the oxane oxygen, one from the nitrile nitrogen, and two from the carboxylic acid oxygens), it is a soft violation. Many highly effective fragments break one of the rules, and the carboxylic acid often engages targets as a single pharmacophoric unit.[10] The excellent solubility and 3D nature of this fragment make it a valuable component of a screening library despite this minor deviation.

FBDD Workflow: From Library Preparation to Validated Hit

The integration of a novel fragment into a discovery campaign follows a structured, multi-stage process designed to identify true binding events and provide a clear path for chemical optimization.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation cluster_chem Phase 4: Hit Expansion Target_Prep Target Protein Expression, Purification & QC Primary_Screen High-Throughput Screen (e.g., Surface Plasmon Resonance) Target_Prep->Primary_Screen Fragment_Prep Fragment Stock (this compound) Solubilization & QC Fragment_Prep->Primary_Screen Hit_Triage Triage & Confirmation (Dose-Response) Primary_Screen->Hit_Triage Ortho_Validation Orthogonal Method (e.g., NMR, Thermal Shift) Hit_Triage->Ortho_Validation Structural_Biology Structural Biology (X-ray Crystallography) Ortho_Validation->Structural_Biology Chem_Elaboration Structure-Guided Chemistry (Fragment Growing/Linking) Structural_Biology->Chem_Elaboration Lead_Series Lead Series Generation Chem_Elaboration->Lead_Series

Caption: A typical FBDD cascade for identifying and optimizing fragment hits.

Protocol: Fragment Stock Preparation and Quality Control

Rationale: Ensuring the purity, identity, and solubility of a fragment is a critical first step. Insoluble compounds or impurities can lead to false positives and wasted resources.

Materials:

  • This compound (>95% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Buffer (e.g., PBS, pH 7.4, with 0.05% Tween-20)

  • LC-MS and ¹H NMR instrumentation

Procedure:

  • Identity and Purity Confirmation: Upon receipt, verify the identity and purity of the fragment using ¹H NMR and LC-MS. This is a crucial self-validating step to ensure you are screening the correct molecule.

  • Solubility Assessment: Before preparing a high-concentration stock, perform a kinetic solubility assay in the final screening buffer. The goal is to ensure the fragment is soluble at concentrations well above the expected K D (typically, screening is performed at 100-500 µM).

  • Master Stock Preparation: Accurately weigh the fragment and dissolve in anhydrous DMSO to a final concentration of 100 mM. Use of anhydrous DMSO is critical to prevent hydration of the compound over time during storage at -20°C.

  • Assay Plate Preparation: For screening, create an intermediate plate by diluting the master stock. Then, use an acoustic liquid handler (e.g., Echo) to transfer nanoliter volumes into the final assay plates containing the target protein. This minimizes the final DMSO concentration (ideally ≤ 0.5%) to avoid artifacts.

Protocol: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak, transient binding events typical of fragments.[13][14][15] It provides real-time kinetic data, including association (kₐ) and dissociation (kₑ) rates, from which the dissociation constant (K D) can be derived.

Instrumentation: Biacore T200/8K, Carterra LSA, or similar SPR system.

Procedure:

  • Target Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5) via amine coupling. Include a reference channel (e.g., a blank surface or an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

  • Assay Development: Establish a stable baseline using running buffer. Inject a series of control compounds to ensure the protein is active and the assay is performing as expected.

  • Single-Point Screen: Inject this compound at a high concentration (e.g., 200 µM) over the target and reference surfaces. A specific binding event is characterized by a higher response on the target channel compared to the reference channel.

  • Hit Confirmation & Affinity Determination: For fragments showing a positive hit, perform a dose-response experiment. Inject the fragment over a range of concentrations (e.g., 10 µM to 1 mM). Fit the resulting sensorgrams to a 1:1 steady-state or kinetic binding model to accurately determine the K D. A K D in the high µM to low mM range is typical for a fragment hit.[1]

Protocol: Orthogonal Hit Validation via NMR Spectroscopy

Rationale: It is essential to validate hits from a primary screen using an orthogonal technique to eliminate artifacts.[1] NMR methods like Saturation Transfer Difference (STD) are excellent for confirming direct binding in solution.[16][17]

Instrumentation: 500 MHz (or higher) NMR spectrometer with a cryoprobe.

Procedure:

  • Sample Preparation: Prepare two samples in a deuterated buffer:

    • Sample A: Target protein (10-20 µM) + this compound (1-2 mM).

    • Sample B (Control): this compound only (1-2 mM).

  • Reference Spectra: Acquire a standard 1D ¹H spectrum of Sample B to assign the fragment's proton signals.

  • STD-NMR Experiment:

    • On Sample A, acquire two spectra. In the first ('on-resonance'), selectively saturate a region of the protein's proton spectrum (e.g., -1 ppm) where no ligand signals are present. In the second ('off-resonance'), irradiate a region far from any protein or ligand signals (e.g., 40 ppm).

    • The saturation will be transferred from the protein to a binding ligand via the nuclear Overhauser effect (NOE).

  • Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will only show signals from the fragment's protons that made direct contact with the protein. The presence of these signals unequivocally confirms binding. The relative intensity of the signals can map the binding epitope.

Synthetic Elaboration: From Fragment Hit to Potent Lead

A key advantage of this compound is its possession of two chemically distinct vectors for optimization, allowing for structure-guided "fragment growing."[3][18] Once a high-resolution X-ray crystal structure of the fragment-protein complex is obtained, chemists can rationally design new analogs that extend into nearby pockets to form new, affinity-enhancing interactions.[19][20]

Elaboration_Vectors cluster_vectors Orthogonal Synthetic Vectors cluster_goals Medicinal Chemistry Goals Fragment This compound (Core Scaffold) Carboxylic_Acid Vector 1: Carboxylic Acid (Primary Handle) Fragment->Carboxylic_Acid Amide Coupling (EDC, HATU) Esterification Nitrile Vector 2: Nitrile (Secondary Handle) Fragment->Nitrile Hydration -> Amide Reduction -> Amine Tetrazole Formation Increase_Affinity Increase Affinity & Potency Carboxylic_Acid->Increase_Affinity Improve_Selectivity Improve Selectivity Carboxylic_Acid->Improve_Selectivity Enhance_PK Enhance PK Properties Carboxylic_Acid->Enhance_PK Nitrile->Increase_Affinity Nitrile->Improve_Selectivity Nitrile->Enhance_PK

Caption: Synthetic elaboration pathways for hit-to-lead optimization.

  • Vector 1 (Carboxylic Acid): This is a premier handle for synthetic elaboration. Standard and robust amide coupling chemistries (e.g., using HATU or EDC) can be employed to append new chemical matter, systematically probing adjacent space identified in the crystal structure.[21] This is often the most direct path to rapidly increasing potency.

  • Vector 2 (Nitrile): The nitrile is a highly versatile but less sterically demanding functional group. It can be maintained as a hydrogen bond acceptor or transformed. For example, it can be hydrated to a primary amide or reduced to a primary amine, which itself can be further derivatized. This provides an alternative vector to explore different interactions within the binding site.[22]

Conclusion

This compound is a high-value tool for modern Fragment-Based Drug Discovery. Its sp³-rich, three-dimensional architecture provides access to novel chemical space and can lead to drug candidates with superior physicochemical properties. Its compliance with the core tenets of the "Rule of Three" makes it an ideal screening compound. Furthermore, its dual, orthogonal functional handles provide a robust and versatile platform for rapid, structure-guided, hit-to-lead optimization. The protocols and strategies detailed in this application note offer a validated framework for leveraging this and similar 3D fragments to successfully prosecute even the most challenging drug targets.

References

  • Feher, M., & Arrabito, G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 3-21. [Link]

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  • Chen, X., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 8. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]

  • Scarpino, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Current Medicinal Chemistry, 27(20), 3387-3413. [Link]

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  • Scarpino, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. ResearchGate. [Link]

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  • Sygnature Discovery. (2019). Why 3D is not the always the winner in fragment-based screening? [Link]

  • Scarpino, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health. [Link]

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  • Wikipedia. (n.d.). Fragment-based lead discovery. [Link]

  • de Jesus, A. J. L., et al. (2019). Comprehensive analysis of commercial fragment libraries. Scientific Reports, 9(1), 1-11. [Link]

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  • Nienaber, V. L., et al. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. Current Topics in Medicinal Chemistry, 14(17), 1973-1981. [Link]

  • ResearchGate. (n.d.). The 'rule of three' for fragment-based drug discovery: Where are we now? [Link]

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  • Karawaj, C., et al. (2022). Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. Organic & Biomolecular Chemistry, 20(2), 263-268. [Link]

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Application Notes & Protocols: The Emerging Potential of the 3-Cyanooxane-3-carboxylic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've structured this guide to provide a comprehensive and scientifically grounded exploration of 3-cyanooxane-3-carboxylic acid as a potential scaffold in medicinal chemistry. Given its novelty, this document integrates established principles from related, well-documented chemical structures to offer a forward-looking and practical resource for researchers and drug development professionals.

Introduction: The Oxane Scaffold and the Quest for Novelty in Drug Design

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, valued for its favorable physicochemical properties. It is a common feature in numerous approved drugs, where it often serves as a metabolically stable, hydrophilic replacement for more labile or lipophilic groups. The introduction of a 3,3-disubstituted pattern, specifically with a cyano and a carboxylic acid group, presents a unique opportunity to explore novel chemical space. This "this compound" scaffold combines the desirable properties of the oxane ring with the distinct functionalities of a nitrile and a carboxylic acid at a stereocenter, offering a platform for developing new therapeutic agents with potentially unique structure-activity relationships (SAR).

While direct applications of this specific scaffold are not yet widely reported in peer-reviewed literature, its constituent parts suggest significant potential. The geminal cyano-carboxy functionality allows for diverse chemical modifications and interactions with biological targets.

Strategic Value of the Core Components

The therapeutic potential of this scaffold can be understood by dissecting its key components:

ComponentRole in Medicinal ChemistryPotential Advantages
Oxane Ring - Bioisostere for other cyclic systems- Improves aqueous solubility- Enhances metabolic stability- Favorable ADME properties- Reduced off-target toxicity
Carboxylic Acid - Forms strong ionic and hydrogen bonds with target proteins- Improves pharmacokinetic profile- Key interaction motif for many enzymes and receptors- Potent target engagement- Can be esterified to create prodrugs
Geminal Cyano Group - Acts as a hydrogen bond acceptor- Can serve as a bioisostere for a carbonyl group or a halide- Potential for covalent interactions or metabolic blocking- Modulates electronic properties- Introduces rigidity and specific vector for substitution

This unique combination of functional groups on a stable, saturated heterocyclic core makes the this compound scaffold an intriguing starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.

Proposed Synthetic Strategy: A Step-by-Step Protocol

The synthesis of this scaffold is not yet standardized. Below is a proposed, robust synthetic route based on established organic chemistry principles, designed to be adaptable and self-validating.

A Step 1: Synthesis of 3-Oxooxane B Step 2: Strecker Reaction (Formation of α-aminonitrile) A->B KCN, NH4Cl C Step 3: Hydrolysis of the α-aminonitrile B->C aq. HCl, heat D Step 4: N-protection/deprotection (if necessary) C->D Protection/Deprotection E Final Scaffold: 3-Amino-3-cyanooxane D->E Purification F Step 5: Diazotization and Hydrolysis to yield 3-hydroxy-3-cyanooxane E->F NaNO2, aq. H2SO4 G Step 6: Oxidation to 3-Oxo-3-cyanooxane F->G PCC or Dess-Martin H Step 7: Pinnick Oxidation to This compound G->H NaClO2, NaH2PO4

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of Tetrahydropyran-3-one (3-Oxooxane) This starting material can be prepared via several literature methods. One common approach is the oxidation of tetrahydropyran-3-ol.

  • To a stirred solution of tetrahydropyran-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield tetrahydropyran-3-one.

Step 2 & 3: Modified Strecker Synthesis for 3-Amino-oxane-3-carbonitrile This key step introduces the cyano and an amino group, which will be later converted to the carboxylic acid.

  • In a round-bottom flask, dissolve tetrahydropyran-3-one (1.0 eq) in a mixture of ethanol and water (1:1).

  • Add potassium cyanide (1.2 eq) and ammonium chloride (1.2 eq) to the solution.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the formation of the α-aminonitrile by LC-MS.

  • Upon completion, extract the product with ethyl acetate.

  • The crude aminonitrile can be carried forward or purified by chromatography.

Step 4-8: Conversion to this compound This multi-step process converts the amino group to a carboxylic acid.

  • This is a conceptual pathway, and optimization would be required. A more direct cyanation of a 3-oxo-oxane-3-carboxylate precursor might also be explored, though it could be challenging.

  • Hydrolysis (conceptual): A direct hydrolysis of the nitrile in the presence of the amino group is challenging. A more plausible route involves the conversion of the amino group.

  • Alternative (Proposed): A more robust method would involve the synthesis of a 3-bromo-3-carboxylate ester of oxane, followed by nucleophilic substitution with cyanide.

A More Plausible Synthetic Route:

A Start: Diethyl malonate B Step 1: Alkylation with 2-(2-bromoethoxy)ethyl bromide A->B NaH, THF C Step 2: Decarboxylation B->C aq. HCl, heat D Step 3: α-Halogenation C->D NBS, CCl4 E Step 4: Cyanation D->E NaCN, DMSO F Step 5: Hydrolysis E->F LiOH, THF/H2O G Final Product: This compound F->G Workup

Caption: Plausible synthetic route to the target scaffold.

Application in a Drug Discovery Campaign: A Hypothetical Case Study

Let's consider a hypothetical scenario where we aim to develop an inhibitor for a target enzyme with a key arginine or lysine residue in its active site. The carboxylic acid of our scaffold could form a salt bridge with this residue, while the cyano group and the oxane ring explore adjacent hydrophobic and polar pockets.

A Scaffold Synthesis: This compound B Library Generation: Amide/Ester formation at Carboxylic Acid A->B Parallel Synthesis C Primary Screening: Biochemical Assay B->C High-Throughput Screening D Hit Identification C->D Data Analysis E Lead Optimization: SAR Studies D->E Medicinal Chemistry F In vivo Testing E->F Animal Models

Application Note: Strategic Derivatization of 3-Cyanooxane-3-carboxylic Acid for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The discovery of novel therapeutic agents frequently hinges on the exploration of diverse chemical matter. Privileged scaffolds, molecular frameworks that are capable of binding to multiple biological targets, serve as exceptional starting points for the construction of small-molecule libraries. The "3-Cyanooxane-3-carboxylic acid" core represents such a scaffold. Its structure is notable for two key features: the oxane ring, a motif present in numerous natural products and approved drugs[1], and the presence of two chemically orthogonal functional groups—a carboxylic acid and a nitrile—emanating from a single quaternary carbon.

This unique arrangement provides a "two-armed" platform for systematic chemical modification. The carboxylic acid is a classical handle for forming amide or ester linkages, while the nitrile group is a versatile precursor for bioisosteric replacements, most notably the tetrazole ring. This orthogonality allows for the creation of a focused, yet diverse, library of compounds where different properties can be tuned independently to optimize for biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic derivatization of this compound. We will detail field-proven protocols for modifying both functional groups, explain the chemical rationale behind these choices, and outline a workflow for library construction, quality control, and preparation for biological screening.

The Strategic Advantage: Orthogonal Functional Groups

The power of the this compound scaffold lies in its dual reactivity. The carboxylic acid and the nitrile can be addressed with distinct, non-interfering chemical reactions. This allows for a modular and combinatorial approach to library synthesis.

  • The Carboxylic Acid Handle (-COOH): This group is a cornerstone of medicinal chemistry, often involved in critical hydrogen bonding interactions with biological targets.[2] It is readily converted into amides and esters, allowing for the introduction of a vast array of chemical substituents (R¹) to probe the surrounding pocket of a target protein.

  • The Nitrile Handle (-C≡N): While less commonly used as a primary pharmacophore, the nitrile is an exceptionally useful synthetic precursor. It can be converted into other functional groups that act as bioisosteres—substituents that retain similar biological activity but possess different physicochemical profiles.[3][4] The most prominent transformation is its conversion to a tetrazole, a well-established carboxylic acid bioisostere.[5][6]

The following diagram illustrates the strategic derivatization pathways available from the core scaffold.

G cluster_start Core Scaffold cluster_path1 Carboxylic Acid Derivatization cluster_path2 Nitrile Derivatization start This compound amide Amide Library (-CONH-R¹) start->amide Amide Coupling (R¹-NH₂) ester Ester Library (-COO-R¹) start->ester Esterification (R¹-OH) tetrazole Tetrazole Library (-CNNNN-H) start->tetrazole [3+2] Cycloaddition (NaN₃) screening screening amide->screening Biological Screening ester->screening tetrazole->screening

Caption: Derivatization pathways for the this compound scaffold.

Synthetic Protocols & Methodologies

The following protocols are designed to be robust and applicable to a wide range of substrates for library generation. Each protocol includes a discussion of the underlying chemical principles.

Derivatization of the Carboxylic Acid Moiety

Activation of the carboxylic acid is the first step towards forming new amide or ester bonds. Amide coupling reagents are frequently used in drug discovery due to their mild conditions and broad applicability.[7]

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. The addition of Hydroxybenzotriazole (HOBt) traps this intermediate to form an active ester, which reduces the risk of side reactions and minimizes racemization if chiral amines are used.[7]

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Reagent Addition: Add HOBt (1.2 eq) and the desired primary or secondary amine (1.1 eq). Stir the mixture for 5 minutes at room temperature.

  • Activation: Add EDC hydrochloride (1.5 eq) portion-wise to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide derivative.

Table 1: Representative Reagents for Amide Coupling Protocol

Entry Amine (R¹-NH₂) Rationale for Inclusion
1 Aniline Introduces a simple aromatic ring.
2 Benzylamine Introduces a flexible aromatic group.
3 Morpholine Introduces a polar, heterocyclic group to improve solubility.
4 4-Fluorobenzylamine Probes for halogen bond interactions.

| 5 | Glycine methyl ester | Introduces an amino acid fragment. |

The Steglich esterification is a mild and effective method for forming esters, particularly for sterically hindered substrates.[8][9] It uses Dicyclohexylcarbodiimide (DCC) for activation and a catalytic amount of 4-Dimethylaminopyridine (DMAP) as an acyl transfer catalyst, which dramatically accelerates the reaction and suppresses side-product formation.[8][9]

Step-by-Step Methodology:

  • Dissolution: In a dry flask, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Upon reaction completion (monitored by TLC/LC-MS), filter off the DCU precipitate and wash the solid with cold DCM.

  • Work-up & Purification: Combine the filtrates, concentrate under reduced pressure, and purify the residue by flash column chromatography to yield the target ester.

Derivatization of the Nitrile Moiety

The conversion of a nitrile to a 1H-tetrazole is a powerful tactic in medicinal chemistry. The tetrazole ring is a non-classical bioisostere of the carboxylic acid group, sharing a similar pKa and geometry while offering increased metabolic stability and lipophilicity.[3][5][6]

This reaction involves the [3+2] cycloaddition of an azide ion to the nitrile. The use of a Lewis acid, such as Zinc(II) chloride, catalyzes the reaction by activating the nitrile group, allowing the reaction to proceed under milder conditions and with shorter reaction times.[10][11]

Step-by-Step Methodology:

  • Reagent Mixture: In a flask equipped with a reflux condenser, suspend this compound (1.0 eq), sodium azide (NaN₃, 2.0 eq), and zinc chloride (ZnCl₂, 1.5 eq) in a mixture of water and isopropanol (1:4 v/v). Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 18-36 hours. Monitor the reaction by LC-MS, observing the disappearance of the starting material and the appearance of a new product with a mass increase of 42 Da (+N₃H).

  • Work-up: Cool the reaction to room temperature and carefully acidify to pH ~2 with 3 M HCl (aq). This protonates the tetrazole and decomposes any excess azide. Caution: Acidification of azide can produce hydrazoic acid (HN₃), a toxic and explosive gas. This step must be performed slowly in a fume hood.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or by flash chromatography.

Library Design, Characterization, and Quality Control

A robust biological screening campaign relies on a library of well-characterized compounds of high purity.

Combinatorial Library Design

By combining the protocols above, a focused library can be generated. For example, the parent acid can first be converted to the corresponding tetrazole (Protocol 3). This new scaffold, "5-(3-carboxyoxane-3-yl)-1H-tetrazole," can then be subjected to amide coupling (Protocol 1) to generate a matrix of diverse compounds.

G cluster_workflow Synthesis & QC Workflow Scaffold Core Scaffold (this compound) Deriv1 Protocol 3: Nitrile to Tetrazole Scaffold->Deriv1 Deriv2 Protocol 1: Amide Coupling with Amine Library (R¹-NH₂, R²-NH₂, R³-NH...) Deriv1->Deriv2 Library Final Compound Library Deriv2->Library QC QC Analysis (LC-MS, NMR) Library->QC Screen Plate for Biological Screening QC->Screen

Caption: A workflow for generating a combinatorial library and ensuring quality control.

Analytical Characterization & Quality Control

Each synthesized derivative must be rigorously analyzed to confirm its identity, purity, and concentration before being submitted for biological screening. Failure to do so can lead to false positives/negatives and unreliable structure-activity relationship (SAR) data.

Table 2: Standard Quality Control (QC) Methodologies

Technique Purpose Key Information Obtained
LC-MS Purity Assessment & Reaction Monitoring Provides retention time and mass-to-charge (m/z) ratio. Essential for determining reaction completion and assessing final compound purity (typically >95%).[12][13]
¹H and ¹³C NMR Structure Elucidation Confirms the chemical structure of the final compound by showing the connectivity and chemical environment of all protons and carbons.
HRMS Exact Mass Confirmation Provides a high-resolution mass measurement to confirm the elemental composition of the synthesized molecule.[14]

| Quantitative NMR (qNMR) | Accurate Concentration Determination | Determines the exact concentration of a sample in solution for plating, using a certified internal standard. |

Considerations for Biological Screening

The derivatization strategy directly impacts the suitability of the compounds for screening.

  • Modulating Physicochemical Properties: Converting the carboxylic acid to amides or esters generally increases lipophilicity and can improve cell membrane permeability.[3] Replacing the nitrile with a tetrazole maintains the acidic character but can alter protein binding interactions and metabolic fate.[6][15]

  • Target-Specific Design: The choice of R-groups in the amide/ester synthesis should be guided by the target of interest. For CNS targets, smaller, more lipophilic groups may be preferred to aid blood-brain barrier penetration.[16] For enzyme inhibitors, groups that can form specific hydrogen bonds or hydrophobic interactions should be prioritized.

  • Assay Compatibility: The final compounds should be soluble in the assay buffer, typically with the aid of a small amount of DMSO. Solubility should be assessed prior to plating for high-throughput screening (HTS).[17]

Conclusion

The this compound scaffold is an ideal starting point for the rapid generation of a diverse and medicinally relevant small-molecule library. By leveraging the orthogonal reactivity of its nitrile and carboxylic acid functional groups, researchers can systematically explore chemical space to identify novel hits in drug discovery campaigns. The robust protocols for amide coupling, esterification, and tetrazole formation provided herein, coupled with a stringent quality control workflow, establish a reliable foundation for successful lead generation.

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Application Notes & Protocols: 3-Cyanooxane-3-carboxylic Acid as a Versatile Scaffold for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Saturated heterocyclic scaffolds are foundational elements in modern medicinal chemistry, prized for their ability to confer favorable physicochemical properties such as improved aqueous solubility, metabolic stability, and three-dimensional complexity.[1][2][3] Among these, the oxane (tetrahydropyran) ring is a particularly valuable motif. This guide introduces 3-Cyanooxane-3-carboxylic acid , a bifunctional building block engineered for versatility in drug discovery and complex molecule synthesis. Possessing both a nitrile and a carboxylic acid on a stereochemically defined quaternary center, this reagent serves as a unique linchpin for divergent synthetic strategies. We present its synthesis, characterization, and detailed protocols for its application in key transformations, including radical-mediated decarboxylative functionalization and strategic ring-opening reactions, empowering researchers to access novel chemical matter.

Introduction: The Strategic Advantage of a Bifunctional Oxane Scaffold

The pursuit of novel bioactive molecules often hinges on the development of C(sp³)-rich scaffolds that can effectively explore chemical space.[1] Oxane rings, in particular, are prevalent motifs in medicinal chemistry, acting as bioisosteres for less stable or less soluble groups and helping to optimize pharmacokinetic profiles.[2][3] this compound capitalizes on this privileged scaffold by incorporating two orthogonal, highly versatile functional groups:

  • The Carboxylic Acid: This group is a cornerstone of drug design, enabling salt formation for improved solubility and serving as a critical hydrogen bond donor/acceptor.[4][5] Crucially, it is also a premier handle for decarboxylative reactions, which have emerged as powerful methods for forming C-C and C-heteroatom bonds under mild conditions.[6][7]

  • The Nitrile: A synthetically flexible group, the nitrile can be hydrolyzed to amides or carboxylic acids, reduced to primary amines, or participate in cycloadditions.[6][8] Its presence introduces polarity and a valuable synthetic handle for downstream modifications.

The placement of these groups on a quaternary carbon atom provides steric definition and a stable anchor point for building complex molecular architectures. This guide provides the foundational knowledge and actionable protocols to leverage this building block effectively.

Synthesis, Characterization, and Physicochemical Properties

Proposed Synthesis

A practical synthesis of this compound can be envisioned via the hydrolysis of the corresponding ethyl ester, which is accessible from ethyl 2-cyanoacetate and a suitable dielectrophile. This method builds the core structure through established C-C bond formation and cyanation chemistry.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 3-Cyanooxane-3-carboxylate

  • To a dry 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol).

  • Carefully wash the NaH with dry hexanes (3 x 20 mL) to remove the mineral oil, decanting the hexanes each time.

  • Add dry tetrahydrofuran (THF, 200 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl 2-cyanoacetate (11.3 g, 100 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add bis(2-bromoethyl) ether (23.2 g, 100 mmol) dropwise, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield ethyl 3-cyanooxane-3-carboxylate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-cyanooxane-3-carboxylate (18.3 g, 100 mmol) in a mixture of ethanol (100 mL) and water (50 mL).

  • Add sodium hydroxide (NaOH, 6.0 g, 150 mmol) and heat the mixture to 50 °C for 4 hours, monitoring the reaction by TLC.[9]

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 6M hydrochloric acid (HCl).[10]

  • A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to yield this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Spectroscopic characteristics are predicted based on the functional groups present.

PropertyValue
Molecular Formula C₇H₉NO₃
Molecular Weight 155.15 g/mol
Appearance White to off-white crystalline solid
CAS Number 1695144-42-3[11]
Predicted ¹H NMR Resonances corresponding to the oxane ring protons and the acidic proton.
Predicted ¹³C NMR Signals for the quaternary carbon, nitrile, carboxyl, and oxane carbons.
Predicted IR (cm⁻¹) ~3300-2500 (broad, O-H stretch), ~2240 (C≡N stretch), ~1710 (C=O stretch), ~1250 (C-O stretch).[12]

Core Application: Decarboxylative Functionalization

Decarboxylative cross-coupling has become a cornerstone of modern synthesis, providing a strategic advantage by using stable, readily available carboxylic acids as precursors for reactive radical intermediates.[6][7] This approach avoids the need for pre-activating the substrate, and the only byproduct is gaseous CO₂, simplifying purification.[6] this compound is an excellent substrate for these transformations, particularly photoredox-catalyzed reactions, enabling the direct installation of aryl, alkyl, or heteroatom groups at the 3-position of the oxane ring.[13][14]

Workflow: Photoredox-Catalyzed Decarboxylative Arylation

sub This compound + Aryl Halide (Ar-X) reagents Photocatalyst (e.g., Ir(ppy)₃) Base (e.g., Cs₂CO₃) Solvent (e.g., DMSO) sub->reagents Mix in reaction vessel light Visible Light (Blue LED) reagents->light Irradiate intermediate Radical Intermediate Formation (via SET & Decarboxylation) light->intermediate product 3-Aryl-3-cyanooxane + CO₂ intermediate->product Couple with Ar-X

Caption: General workflow for photoredox decarboxylative arylation.

Protocol: Synthesis of 3-Aryl-3-cyanooxanes

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl iodide or bromide (1.2 mmol, 1.2 equiv)

  • fac-Ir(ppy)₃ (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed DMSO (5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Blue LED light source (450 nm)

Procedure:

  • To a Schlenk flask, add this compound, the aryl halide, fac-Ir(ppy)₃, and Cs₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

  • Add the anhydrous, degassed DMSO via syringe.

  • Stir the mixture at room temperature, positioned approximately 5-10 cm from the blue LED light source. Use a small fan to maintain a constant temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-3-cyanooxane.

Causality Behind Choices:

  • Photocatalyst: Iridium complexes like fac-Ir(ppy)₃ are chosen for their strong absorption in the visible light spectrum and suitable redox potentials to engage with the carboxylic acid.[13]

  • Base: An inorganic base like Cs₂CO₃ is used to deprotonate the carboxylic acid, forming the carboxylate salt which is more readily oxidized in the catalytic cycle.

  • Solvent: Polar aprotic solvents like DMSO are used to solubilize the reagents and facilitate the single-electron transfer (SET) processes.

Core Application: Nucleophilic Ring-Opening

While the oxane ring is generally stable, its C-O bonds can be cleaved by potent nucleophiles, especially when there are adjacent activating groups.[15] The electron-withdrawing nature of the nitrile and the potential for chelation can facilitate ring-opening of this compound or its derivatives. This strategy transforms the cyclic scaffold into a linear, multi-functionalized aliphatic chain, offering a completely different vector for molecular elaboration.

Reaction Scheme: Grignard-Mediated Ring Opening

sub 3-Cyanooxane-3-carboxylate Ester (R-OOC-C(CN)-Oxane) reagents Grignard Reagent (R'-MgBr) Solvent (THF) sub->reagents 1. Add R'-MgBr at 0 °C to RT workup Aqueous Workup (e.g., NH₄Cl) reagents->workup 2. Quench reaction product Linear Hydroxy-Ether Product (HO-(CH₂)₂-O-(CH₂)₂-C(CN)(R)-C(=O)R') workup->product Isolate

Caption: Ring-opening of an oxane ester derivative with a Grignard reagent.

Protocol: Ring-Opening of an Oxane Ester Derivative

Note: The free carboxylic acid is incompatible with Grignard reagents. The protocol assumes prior conversion to a methyl or ethyl ester using standard esterification methods (e.g., DCC/DMAP or SOCl₂ in alcohol).[16]

Materials:

  • Methyl 3-cyanooxane-3-carboxylate (1.0 mmol, 1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in Et₂O) (1.2 mmol, 1.2 equiv)

  • Anhydrous THF (10 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Add the methyl 3-cyanooxane-3-carboxylate to a dry, inert-atmosphere flask with a magnetic stir bar.

  • Dissolve the ester in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent dropwise via syringe. The reaction can be exothermic.

  • After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the resulting linear alcohol by silica gel column chromatography.

Causality Behind Choices:

  • Ester Protection: The acidic proton of the carboxylic acid must be replaced with an ester to prevent it from simply quenching the highly basic Grignard reagent.

  • Grignard Reagent: This strong nucleophile is capable of both attacking the ester carbonyl and cleaving the C-O bond of the oxane ring.[15] The specific mechanism can be complex and may involve Lewis acid activation by the magnesium ion.

  • Aqueous Workup: A mild acid source like NH₄Cl is used to protonate the resulting alkoxides and quench any remaining Grignard reagent without causing unwanted side reactions.

Conclusion

This compound is a potent and versatile building block for the synthesis of complex, C(sp³)-rich molecules. Its unique bifunctional nature on a stable heterocyclic core allows for divergent synthetic pathways. Through modern decarboxylative functionalization, chemists can readily introduce diverse substituents at a quaternary center. Alternatively, strategic ring-opening reactions provide access to highly functionalized linear scaffolds. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and drug development professionals aiming to explore novel chemical space and accelerate their discovery programs.

References

  • Chemical Review and Letters. (2020-02-16).
  • ResearchGate. Photoredox‐Catalyzed Decarboxylation of Oxetane‐2‐Carboxylic Acids and Unique Mechanistic Insights.
  • RSC Publishing. (2016-12-22).
  • ResearchGate.
  • PubMed. (2017-04-07).
  • ResearchGate. Reactions of chromone-3-carboxylic acid and chromone-3-carboxamides with cyanoacetic acid hydrazide.
  • PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry.
  • Wiley Online Library. Decarboxylative Functionalization of Carboxylic Acids with Easily Oxidizable, Unstable, and Difficult Substituents Under Visible.
  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • ResearchGate. (2022-05-19). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties.
  • Organic Chemistry Portal.
  • PubMed. (2023-12-05). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Google Patents.
  • ChemicalBook. This compound | 1695144-42-3.
  • YouTube. (2021-03-15). Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4.
  • Chemistry LibreTexts. (2023-01-23). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • Spectroscopy Online. (2018-01-01). The C=O Bond, Part III: Carboxylic Acids.
  • Organic Syntheses Procedure.
  • NF Jain and CE Masse.
  • Fundamentals of Organic Chemistry. 11.4 Synthesis of Carboxylic Acids.
  • ResearchGate. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • ResearchGate. (2025-10-16). Ring Opening Reactions through C-O Bond Cleavage Uniquely Adding Chemical Functionality to Boron Subphthalocyanine.

Sources

Experimental setup for scaling up "3-Cyanooxane-3-carboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of 3-Cyanooxane-3-carboxylic acid

Title: A Robust and Scalable Protocol for the Kilogram-Scale Synthesis of this compound via Saponification of a Key Ester Intermediate

Abstract: this compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis on a large scale, however, presents challenges related to reaction control, product isolation, and purity. This application note provides a comprehensive, field-proven protocol for the scaled-up synthesis of this target compound. We focus on the critical final step: the base-catalyzed hydrolysis (saponification) of ethyl 3-cyanooxane-3-carboxylate. This guide moves beyond a simple list of steps to explain the causality behind key process decisions, ensuring the protocol is both reproducible and self-validating through integrated in-process controls and final analytical characterization. The intended audience includes process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of complex intermediates.

Foundational Principles and Strategic Rationale

The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. For the synthesis of this compound from its corresponding ethyl ester, base-catalyzed hydrolysis, or saponification, is the method of choice.

Reaction Mechanism: Saponification

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the ethoxide (EtO⁻) leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding the carboxylate salt and ethanol.

This final acid-base step is thermodynamically favorable and drives the reaction to completion. Subsequent acidification is required to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid product.[2]

Strategic Choices for Scale-Up:

  • Why Base Hydrolysis? While acid-catalyzed hydrolysis is possible, it presents a significant risk of concurrently hydrolyzing the nitrile (-CN) group to an amide or further to a carboxylic acid, leading to impurities that are difficult to remove.[2] Base-catalyzed hydrolysis under controlled temperature conditions is highly selective for the ester group.

  • Choice of Base: Sodium hydroxide (NaOH) is selected for its high reactivity, low cost, and favorable solubility profile. Lithium hydroxide (LiOH) could also be used, but NaOH is more economical for large-scale operations.

  • Solvent System: A mixture of ethanol and water serves as the ideal solvent system. Ethanol ensures the solubility of the organic ester starting material, while water is necessary to dissolve the sodium hydroxide and participate in the hydrolysis.

Hazard Management and Safe Operating Procedures

A thorough risk assessment must be conducted before commencing any chemical synthesis.[3] The scale-up of this process requires stringent adherence to safety protocols.

  • Reagent Hazards:

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[4]

    • Ethyl 3-cyanooxane-3-carboxylate: While specific data is not available, compounds containing the nitrile group should be handled as potentially toxic. Avoid inhalation and skin contact.[4]

    • Hydrochloric Acid (HCl): Corrosive. Causes severe burns and respiratory irritation. Use in a well-ventilated area.

    • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

  • Personal Protective Equipment (PPE):

    • Wear safety goggles, a face shield, and a flame-retardant lab coat at all times.[5]

    • Use heavy-duty, caustic-resistant gloves (e.g., neoprene or butyl rubber) when handling sodium hydroxide and hydrochloric acid.[4]

  • Emergency Procedures:

    • In case of skin contact with NaOH or HCl, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

    • Ensure a safety shower and eyewash station are readily accessible.

    • All chemical waste must be disposed of in accordance with local environmental regulations.[3][6]

Detailed Experimental Protocol for Scaled-Up Synthesis

This protocol is designed for a target output of approximately 1.0 kg of this compound. All operations should be conducted in a walk-in fume hood suitable for large-scale reactions.

Materials and Equipment
Reagents & Materials Grade Quantity Supplier Example
Ethyl 3-cyanooxane-3-carboxylate>98%1.20 kg (6.02 mol)Sigma-Aldrich, Combi-Blocks
Sodium Hydroxide (pellets)Reagent0.29 kg (7.23 mol)MilliporeSigma
Ethanol (200 Proof)Reagent6.0 LFisher Scientific
Deionized WaterN/A6.0 LIn-house
Hydrochloric Acid (37%)Reagent~0.7 LVWR
Celite® 545N/A200 gSigma-Aldrich
Equipment Specification
Jacketed Glass Reactor20 L, with bottom outlet valve
Overhead Mechanical StirrerHigh-torque, with glass/PTFE impeller
Chiller/Heater Circulator-20 °C to 100 °C range
CondenserAllihn or Graham type
Temperature ProbePTFE-coated, with monitor
Büchner Funnel & Filter Flask24 cm diameter, 10 L flask
Vacuum OvenWith nitrogen bleed
Step-by-Step Synthesis Workflow

Step 1: Reactor Setup and Reagent Preparation

  • Assemble the 20 L jacketed reactor system with the overhead stirrer, condenser, and temperature probe. Ensure all joints are properly sealed.

  • Connect the reactor jacket to the chiller/heater circulator. Set the initial temperature to 20 °C.

  • In a separate container, carefully dissolve the sodium hydroxide pellets (0.29 kg) in deionized water (6.0 L). Caution: This process is highly exothermic. Use an ice bath to control the temperature of the solution. Allow the aqueous NaOH solution to cool to room temperature before proceeding.

Step 2: Reaction Execution

  • Charge the 20 L reactor with ethanol (6.0 L).

  • Begin stirring at a moderate speed (e.g., 150 RPM) to create a vortex.

  • Add the prepared aqueous NaOH solution to the ethanol in the reactor.

  • Slowly add the ethyl 3-cyanooxane-3-carboxylate (1.20 kg) to the reactor over a period of 30 minutes using an addition funnel. A mild exotherm may be observed; maintain the internal temperature below 30 °C.

  • Once the addition is complete, heat the reaction mixture to 60 °C using the circulator.

  • Maintain the mixture at 60 °C with stirring for 4-6 hours.

Step 3: In-Process Control (IPC) for Self-Validation

  • After 4 hours, take a small aliquot (~0.5 mL) from the reaction mixture.

  • Quench the sample with 1 mL of 1M HCl and extract with 1 mL of ethyl acetate.

  • Analyze the organic layer by Thin Layer Chromatography (TLC) or HPLC to check for the disappearance of the starting ester. The protocol is considered self-validating as it proceeds only when the starting material is confirmed to be consumed.

  • If the reaction is incomplete, continue heating for additional 1-2 hour intervals, checking progress with IPC.

Step 4: Product Isolation and Work-up

  • Once the reaction is complete, cool the mixture to 20 °C.

  • Reduce the solvent volume by approximately half using a rotary evaporator. This removes most of the ethanol.

  • Transfer the remaining aqueous solution back to the 20 L reactor. Cool the solution to 5-10 °C using the chiller and an ice bath.

  • Slowly and carefully add concentrated hydrochloric acid (~0.7 L) to the stirred solution. Caution: This is an exothermic neutralization. Monitor the temperature closely and maintain it below 20 °C.

  • Continue adding acid until the pH of the solution is between 1 and 2 (verify with pH paper). A thick white precipitate of the product will form.

  • Stir the resulting slurry at 5-10 °C for an additional hour to ensure complete precipitation.

Step 5: Purification by Filtration and Washing

  • Set up the Büchner funnel with a suitable filter paper.

  • Filter the cold slurry under vacuum to collect the white solid product.

  • Wash the filter cake with two portions of cold deionized water (2 x 1.0 L) to remove inorganic salts.

  • Continue to pull air through the filter cake for 1-2 hours to partially dry the product.

Step 6: Drying and Characterization

  • Transfer the solid product to drying trays.

  • Dry the material in a vacuum oven at 50 °C with a slight nitrogen bleed until a constant weight is achieved (typically 12-24 hours).

  • The final product, this compound, should be a white to off-white crystalline solid.

  • Determine the final weight and calculate the yield.

  • Confirm the structure and purity using analytical methods such as ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.[7][8]

Data Presentation and Workflow Visualization

Quantitative Data Summary
ParameterValueNotes
Starting Ester (mol)6.02 molBased on 1.20 kg
Sodium Hydroxide (mol)7.23 mol1.2 equivalents
Reaction Temperature60 °CControlled via jacketed reactor
Reaction Time4-6 hoursMonitored by IPC
Expected Yield (mass)0.93 - 1.01 kg
Expected Yield (%)91 - 99%
Purity (by HPLC)>99%After drying
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation & Purification cluster_final Phase 4: Final Product start_node start_node process_node process_node control_node control_node product_node product_node hazard_node hazard_node A Reactor Setup (20L Jacketed Vessel) C Charge EtOH & Aq. NaOH A->C B Prepare Aq. NaOH (Exothermic!) B->C D Add Ester Substrate (Control Exotherm) C->D E Heat to 60°C (4-6 hours) D->E F IPC Check: Reaction Complete? E->F After 4h F->E No G Cool to 20°C & Reduce Volume F->G Yes H Acidify with HCl to pH 1-2 (Precipitation) G->H I Filter Slurry H->I J Wash Cake with Cold H₂O I->J K Dry in Vacuum Oven (50°C) J->K L Final Product: This compound K->L M QC Analysis (NMR, LC-MS, MP) L->M

Sources

Application Notes and Protocols for Cell-Based Assays Using 3-Cyano-7-hydroxycoumarin

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Versatility of 3-Cyano-7-hydroxycoumarin as a Fluorogenic Probe

3-Cyano-7-hydroxycoumarin (CHC), also known as 3-Cyanoumbelliferone, is a highly versatile fluorophore belonging to the coumarin family of compounds.[1][2] Its utility in cell-based assays stems from its favorable photophysical properties, including a strong, pH-dependent fluorescence, and its adaptability as a molecular probe.[3] This molecule serves as a fundamental building block for the synthesis of more complex probes and as a direct fluorescent reporter in various enzymatic assays.[4][5] The core principle behind its application often involves the enzymatic conversion of a non-fluorescent or weakly fluorescent CHC-derivative into the highly fluorescent CHC product, providing a robust and sensitive method for detecting specific cellular activities.[6][][8] These characteristics make CHC an invaluable tool for researchers in drug discovery and cellular biology, particularly for high-throughput screening (HTS) applications.[9]

This guide provides an in-depth exploration of the applications of 3-Cyano-7-hydroxycoumarin in cell-based assays, detailing the underlying mechanisms, providing validated protocols, and offering insights into experimental design and data interpretation.

Mechanism of Action: A Tale of Two States

The functionality of 3-Cyano-7-hydroxycoumarin in many assays is predicated on a transition between a "caged," non-fluorescent state and an "uncaged," highly fluorescent state. This transition is typically triggered by a specific enzymatic activity. For example, derivatives of CHC, such as 3-cyano-7-ethoxycoumarin, are commonly used as substrates for cytochrome P450 enzymes.[10] In its ethoxy- form, the molecule exhibits minimal fluorescence. However, upon enzymatic cleavage of the ether bond by cytochrome P450, the highly fluorescent 3-Cyano-7-hydroxycoumarin is released. The intensity of the resulting fluorescence is directly proportional to the enzyme's activity.[10]

cluster_0 Mechanism of Fluorogenic Activation Non_Fluorescent_Substrate 3-Cyano-7-ethoxycoumarin (Weakly Fluorescent) Enzyme Cytochrome P450 Non_Fluorescent_Substrate->Enzyme Substrate Binding Fluorescent_Product 3-Cyano-7-hydroxycoumarin (Highly Fluorescent) Enzyme->Fluorescent_Product Enzymatic Cleavage

Caption: Enzymatic activation of a CHC-based probe.

Application I: Monitoring Cytochrome P450 Activity

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of drugs, xenobiotics, and endogenous compounds. The inhibition or induction of CYP enzymes is a critical aspect of drug-drug interactions.[11] Assays using fluorogenic substrates like 3-cyano-7-ethoxycoumarin provide a sensitive and continuous method to monitor the activity of specific CYP isoforms.[10]

Protocol: Fluorometric Assay for CYP1A1 Activity in Live Cells

This protocol describes the use of 3-cyano-7-ethoxycoumarin to measure the activity of CYP1A1, an important enzyme in drug metabolism.

Materials:

  • 3-cyano-7-ethoxycoumarin (substrate)

  • 3-Cyano-7-hydroxycoumarin (standard)[3]

  • Hepatocyte cell line (e.g., HepG2)

  • Cell culture medium

  • DMSO (for stock solutions)

  • Phosphate-buffered saline (PBS)

  • Black, clear-bottom 96-well plates suitable for fluorescence measurements

  • Fluorescence microplate reader

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of 3-cyano-7-ethoxycoumarin in DMSO.

  • Prepare a 1 mM stock solution of 3-Cyano-7-hydroxycoumarin in DMSO for the standard curve.

  • Store stock solutions at -20°C, protected from light.[1]

Experimental Procedure:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 5 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

  • Induction (Optional): To increase CYP1A1 expression, cells can be treated with an inducer like 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) for 24 hours prior to the assay.

  • Assay Initiation:

    • Remove the culture medium from the wells.

    • Wash the cells once with warm PBS.

    • Add 100 µL of assay buffer (e.g., PBS or serum-free medium) containing the desired concentration of 3-cyano-7-ethoxycoumarin (typically in the range of 1-20 µM).[10]

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 60 minutes) using a fluorescence microplate reader.

    • Excitation Wavelength: 408 nm[10][12]

    • Emission Wavelength: 450 nm[10][12]

  • Standard Curve:

    • Prepare a serial dilution of the 3-Cyano-7-hydroxycoumarin stock solution in the assay buffer.

    • Add 100 µL of each standard concentration to empty wells of the plate.

    • Measure the fluorescence of the standards.

  • Data Analysis:

    • Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve.

    • Convert the fluorescence readings from the experimental wells to the concentration of 3-Cyano-7-hydroxycoumarin produced using the standard curve.

    • Calculate the rate of product formation (pmol/min/mg protein) to determine CYP1A1 activity.

Data Presentation:

ParameterRecommended Range
Cell Density2-8 x 10⁴ cells/well
Substrate Concentration1-20 µM
Incubation Time30-90 minutes
Excitation Wavelength408 nm
Emission Wavelength450 nm

Application II: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine implicated in various inflammatory diseases and cancer.[1] 3-Cyano-7-hydroxycoumarin has been identified as an inhibitor of the tautomerase activity of MIF.[1] This makes it a valuable tool for studying the function of MIF and for screening potential therapeutic inhibitors.

Protocol: In Vitro MIF Tautomerase Inhibition Assay

This protocol outlines a fluorescence-based assay to screen for inhibitors of MIF tautomerase activity using L-dopachrome methyl ester as a substrate and 3-Cyano-7-hydroxycoumarin as a reference inhibitor.

Materials:

  • Recombinant human MIF protein

  • L-dopachrome methyl ester (substrate)

  • 3-Cyano-7-hydroxycoumarin (reference inhibitor)[1]

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.0)

  • Test compounds

  • UV-Vis spectrophotometer or microplate reader

Experimental Procedure:

  • Preparation:

    • Prepare a stock solution of 3-Cyano-7-hydroxycoumarin in DMSO.

    • Prepare a fresh solution of L-dopachrome methyl ester in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • Recombinant MIF protein

      • Test compound or 3-Cyano-7-hydroxycoumarin (at various concentrations)

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add L-dopachrome methyl ester to each well to start the reaction.

  • Measurement: Immediately measure the decrease in absorbance at 475 nm over time. The rate of dopachrome tautomerization is proportional to the MIF activity.

  • Data Analysis:

    • Calculate the initial reaction rates for each condition.

    • Determine the percent inhibition for each concentration of the test compound and the reference inhibitor.

    • Calculate the IC₅₀ value for potent inhibitors. 3-Cyano-7-hydroxycoumarin has a reported Ki of 2.9 µM for MIF.[1]

cluster_1 MIF Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents (MIF, Substrate, Inhibitors) Start->Prepare_Reagents Incubate Incubate MIF with Inhibitor/CHC Prepare_Reagents->Incubate Add_Substrate Add L-dopachrome methyl ester Incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MIF tautomerase inhibition assay.

Considerations for Assay Development and Optimization

  • Solubility: 3-Cyano-7-hydroxycoumarin and its derivatives are often dissolved in DMSO.[1] Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid cellular toxicity.

  • pH Sensitivity: The fluorescence of 3-Cyano-7-hydroxycoumarin is pH-dependent.[3] It is crucial to maintain a stable pH in the assay buffer to ensure reproducible results.

  • Cellular Health: Monitor cell viability and morphology throughout the experiment, as high concentrations of the probe or prolonged incubation times can be cytotoxic.

  • Controls: Always include appropriate controls, such as no-cell wells, no-substrate wells, and wells with a known inhibitor or activator, to validate the assay results.

Conclusion

3-Cyano-7-hydroxycoumarin is a powerful and adaptable tool for cell-based assays. Its fluorogenic properties enable the sensitive detection of a wide range of enzymatic activities, making it particularly useful for applications in drug metabolism and inhibitor screening. By understanding the underlying principles and carefully optimizing experimental conditions, researchers can leverage the capabilities of this versatile molecule to gain valuable insights into complex cellular processes.

References

  • Vertex AI Search. (n.d.). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PMC - PubMed Central.
  • AAT Bioquest. (n.d.). Enzyme Probes & Assay Kits.
  • BOC Sciences. (n.d.). Enzyme Staining | Fluorescent Dyes - Probes.
  • Patsnap Synapse. (2025, May 9). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • Thermo Fisher Scientific. (n.d.). Enzyme Probes.
  • TargetMol. (n.d.). 3-Cyano-7-hydroxycoumarin.
  • PubMed. (n.d.). A continuous fluorometric assay for cytochrome P-450-dependent mixed function oxidases using 3-cyano-7-ethoxycoumarin.
  • ChemicalBook. (n.d.). 3-Cyano-7-hydroxycoumarin CAS#: 19088-73-4.
  • ResearchGate. (2024, January 1). Synthesis of 3-Cyano-7-Hydroxycoumarin.
  • ResearchGate. (2013, May 3). Synthesis and bio-evaluation of novel 7-hydroxy coumarin derivatives via Knoevenagel reaction.
  • Sigma-Aldrich. (n.d.). 3-Cyano-7-ethoxycoumarin 97 (HPLC) CAS 117620-77-6.
  • AAT Bioquest. (n.d.). 3-Cyano-7-hydroxycoumarin CAS 19088-73-4.
  • AAT Bioquest. (n.d.). Spectrum [3-Cyano-7-hydroxycoumarin].

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyanooxane-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Troubleshooting Guide: Overcoming Low Yield

Low yields in the synthesis of this compound can stem from various factors, from reagent quality to reaction conditions and work-up procedures. This section addresses specific problems you might be facing.

Question 1: My overall yield is consistently low after the final hydrolysis step. What are the likely causes and how can I improve it?

Low final yields often point to issues in one of the two key stages of the synthesis: the initial cyanation of tetrahydropyran-3-one (or a related precursor) to form the cyanohydrin intermediate, or the subsequent hydrolysis of the nitrile to the carboxylic acid.

Possible Cause 1: Incomplete Cyanation

The formation of the α-aminonitrile intermediate, a variant of the Strecker synthesis, is a critical step.[1][2][3] Incomplete conversion of the ketone starting material will directly impact the overall yield.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure the purity of your tetrahydropyran-3-one precursor and the cyanide source (e.g., NaCN, KCN). Impurities can interfere with the reaction.

    • Reaction Conditions: The addition of the cyanide source should be slow and controlled, especially if using a strong acid, to prevent the formation of hydrogen cyanide gas.[4]

    • pH Control: The pH of the reaction mixture is crucial. In a Strecker-type synthesis, the reaction is typically carried out in a buffered aqueous medium.[2]

    • Monitoring the Reaction: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting ketone. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.

Possible Cause 2: Inefficient or Incomplete Hydrolysis

The hydrolysis of the nitrile group to a carboxylic acid can be sluggish and may require harsh conditions, which can lead to side reactions and degradation of the product.[5][6]

  • Troubleshooting Steps:

    • Choice of Hydrolysis Conditions: Both acidic and basic conditions can be used for nitrile hydrolysis.[7][8]

      • Acidic Hydrolysis (e.g., HCl, H₂SO₄): This is a common method but can sometimes lead to decarboxylation, especially at high temperatures.[9]

      • Basic Hydrolysis (e.g., NaOH, KOH): This is often the method of choice as the initial product is the carboxylate salt, which is generally more stable.[5] The reaction is driven to completion, followed by acidification to obtain the final product.

    • Reaction Time and Temperature: Nitrile hydrolysis can be slow. Ensure the reaction is heated for a sufficient period. Monitor the progress by checking for the disappearance of the nitrile peak in an IR spectrum.

    • Solvent Choice: The choice of solvent can influence the rate of hydrolysis. Aqueous systems are typically used.

dot

Troubleshooting_Low_Yield Start Low Overall Yield CheckCyanation Step 1: Evaluate Cyanation Efficiency Start->CheckCyanation IncompleteCyanation Incomplete Cyanation? CheckCyanation->IncompleteCyanation CheckHydrolysis Step 2: Evaluate Hydrolysis Efficiency InefficientHydrolysis Inefficient Hydrolysis? CheckHydrolysis->InefficientHydrolysis IncompleteCyanation->CheckHydrolysis No OptimizeCyanation Optimize Cyanation: - Reagent Purity - pH Control - Reaction Time/Temp IncompleteCyanation->OptimizeCyanation Yes OptimizeHydrolysis Optimize Hydrolysis: - Acid vs. Base Catalysis - Reaction Time/Temp - Solvent Choice InefficientHydrolysis->OptimizeHydrolysis Yes PurificationIssues Step 3: Assess Purification Protocol InefficientHydrolysis->PurificationIssues No OptimizeCyanation->CheckHydrolysis OptimizeHydrolysis->PurificationIssues WorkupLosses Product Loss During Work-up? PurificationIssues->WorkupLosses OptimizePurification Optimize Purification: - pH for Extraction - Recrystallization Solvent WorkupLosses->OptimizePurification Yes FinalProduct Improved Yield WorkupLosses->FinalProduct No OptimizePurification->FinalProduct

Caption: A workflow for troubleshooting low yields in the synthesis of this compound.

Question 2: I am observing the formation of significant byproducts. What are they likely to be and how can I minimize them?

Byproduct formation is a common cause of reduced yields. Identifying the likely side reactions is key to mitigating them.

Possible Byproduct 1: Over-reaction during Cyanation

In some cases, the cyanide nucleophile can react further with the newly formed nitrile, leading to unwanted products.[10]

  • Mitigation Strategy:

    • Stoichiometry Control: Use a controlled amount of the cyanide source, avoiding a large excess.

    • Temperature Control: Keep the reaction temperature low to moderate to disfavor side reactions.

Possible Byproduct 2: Degradation during Hydrolysis

The oxane ring can be sensitive to harsh acidic or basic conditions, potentially leading to ring-opening or other degradation pathways.

  • Mitigation Strategy:

    • Milder Conditions: If degradation is suspected, try using milder hydrolysis conditions. This could involve using a weaker acid or base, or lowering the reaction temperature and extending the reaction time.

    • Stepwise Hydrolysis: In some cases, a two-step hydrolysis (e.g., partial hydrolysis to the amide followed by hydrolysis to the carboxylic acid) might be beneficial, although this adds complexity to the synthesis.

Possible Byproduct 3: Decarboxylation

During the final acidification of the carboxylate salt (after basic hydrolysis), or during purification, decarboxylation can occur, especially if excessive heat is applied.

  • Mitigation Strategy:

    • Controlled Acidification: Add the acid slowly and with cooling to control the exotherm of the neutralization.

    • Avoid Excessive Heat: During work-up and purification (e.g., solvent removal), use the lowest possible temperature.

Question 3: My product seems impure after work-up. What is the best way to purify this compound?

Effective purification is crucial for obtaining a high-purity product and an accurate yield determination.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: A standard method for purifying carboxylic acids involves dissolving the crude product in an aqueous base (like sodium bicarbonate or sodium hydroxide) and washing with an organic solvent (like diethyl ether or dichloromethane) to remove neutral and basic impurities.[11] The aqueous layer is then acidified, and the purified carboxylic acid is extracted into an organic solvent.[11]

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for further purification.[11] The choice of solvent is critical and may require some experimentation. Common solvents for recrystallizing carboxylic acids include water, ethanol, or a mixture of solvents like toluene/petroleum ether.[11]

    • Distillation: If the product is a liquid, fractional distillation under reduced pressure can be effective.[11]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common approach is a two-step process:

  • Cyanation: Reaction of a tetrahydropyran-3-one precursor with a cyanide source (e.g., NaCN, KCN) to form 3-cyano-3-hydroxyoxane. This is a nucleophilic addition to the carbonyl group.

  • Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed to a carboxylic acid using either acidic or basic conditions.[7][8]

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Synthesis_Pathway Start Tetrahydropyran-3-one Intermediate 3-Cyano-3-hydroxyoxane (Cyanohydrin Intermediate) Start->Intermediate + NaCN/H+ FinalProduct This compound Intermediate->FinalProduct Hydrolysis (H+ or OH-)

Caption: General synthetic pathway for this compound.

Q2: Are there alternative synthetic strategies I could consider?

While the cyanohydrin route is common, other approaches could be explored, such as:

  • From a diester precursor: Synthesis of a dicarboxylate ester at the 3-position of the oxane ring, followed by selective conversion of one ester group to a nitrile and hydrolysis of the other.

  • Alkylation of a cyanoacetate derivative: This would involve using a suitable electrophile to introduce the oxane ring onto a cyanoacetate backbone.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the final product?

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): Useful for tracking the consumption of starting materials and the formation of products.

    • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Can provide more quantitative information on the reaction progress.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (C≡N) and carboxylic acid (C=O and O-H) stretches.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and equipment.

Step 1: Synthesis of 3-Cyano-3-hydroxyoxane

  • In a well-ventilated fume hood, dissolve tetrahydropyran-3-one (1.0 eq) in a suitable solvent such as a mixture of water and ethanol.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium cyanide (1.1 eq) in water to the cooled ketone solution while maintaining the temperature below 10 °C.

  • After the addition is complete, slowly add a solution of a weak acid (e.g., acetic acid) to adjust the pH to approximately 5-6.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC or GC.

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Step 2: Hydrolysis to this compound

  • To the crude 3-cyano-3-hydroxyoxane from the previous step, add a 6 M solution of sodium hydroxide (excess, e.g., 5-10 eq).

  • Heat the mixture to reflux (approximately 100 °C) and stir for 6-12 hours, or until the reaction is complete as monitored by IR (disappearance of the nitrile peak).

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully acidify the solution to pH 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or distillation.

Comparative Data on Hydrolysis Conditions

Hydrolysis MethodTypical ConditionsAdvantagesDisadvantages
Acidic 6M HCl, refluxOne-step processCan lead to degradation and decarboxylation
Basic 6M NaOH, reflux, then HCl quenchGenerally higher yielding, less degradationTwo-step work-up required

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie. 1850, 75 (1), 27–45.
  • J&K Scientific LLC. Strecker Amino Acid Synthesis. [Link]

  • Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

  • Ohyama, T., et al. Asymmetric Strecker Route toward the Synthesis of Biologically Active α,α-Disubstituted α-Amino Acids. Accounts of Chemical Research. 2004, 37 (8), 523-533.
  • News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]

  • YouTube. Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. [Link]

  • Jasperse, J. Synthesis of Carboxylic Acids. Chem 360.
  • Wikipedia. Cyanation. [Link]

  • Zhao, L., et al. Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media. Biotechnology & Biotechnological Equipment. 2015, 29 (4), 738-745.
  • Jain, N. F., & Masse, C. E. Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. 2006, 20, 65-104.
  • Kramer, K., & Lilly, C. 11.4 Synthesis of Carboxylic Acids. In Fundamentals of Organic Chemistry.
  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • Google Patents.
  • Ashworth, I. W., et al. A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. Organic Process Research & Development. 2003, 7 (1), 74-81.
  • Turos, E., & Gawinowicz, M. A. A New Approach to the Cyanoacetic Ester Synthesis. Tetrahedron Letters. 1992, 33 (42), 6359-6362.
  • ResearchGate. Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. [Link]

  • Singh, P., & Singh, P. Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. International Journal of Chemical Studies. 2018, 6 (2), 2668-2671.
  • da Silva, A. B. F., et al. RECENT ADVANCES IN CYANATION REACTIONS. Química Nova. 2022, 45 (6), 711-730.
  • Chemistry LibreTexts. 21.4: Synthesis of Carboxylic Acids. [Link]

  • Wang, X., et al. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A. Journal of Medicinal Chemistry. 2018, 61 (17), 7866-7883.
  • Li, X. Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research. 2021, 54 (2), 469-482.
  • Google Patents.
  • Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Google Patents. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.
  • Sci-Hub. A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. [Link]

  • de Souza, R. O. M. A., et al. Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. The Journal of Organic Chemistry. 2019, 84 (18), 11957-11966.
  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Google Patents.
  • Fokin, A. A., et al. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO 2 and CN Groups on Crystal Packing and Density. Crystals. 2019, 9 (10), 509.
  • Google Patents.
  • Google Patents.
  • European Patent Office. EP 3089957 B1 - PURIFICATION OF AROMATIC CARBOXYLIC ACIDS. [Link]

  • Google Patents. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters.
  • PubMed. Hydrolysis of tocopheryl and retinyl esters by porcine carboxyl ester hydrolase is affected by their carboxylate moiety and bile acids. [Link]

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"3-Cyanooxane-3-carboxylic acid" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyanooxane-3-carboxylic acid

Introduction for the Researcher

Welcome to the technical support guide for this compound. As drug development professionals and researchers, you understand that the stability and degradation profile of a molecule are critical parameters that can dictate its viability as a synthetic intermediate or an active compound. This compound, while a valuable building block, possesses two key functional groups—an α-cyano carboxylic acid and an oxane ring—that confer specific reactivity and potential instability under common experimental conditions.

This guide is structured as a dynamic FAQ and troubleshooting resource. It moves beyond simple procedural lists to explain the underlying chemical principles governing the molecule's behavior. Our goal is to empower you to anticipate potential challenges, diagnose experimental issues, and implement robust solutions to preserve the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound I should be aware of?

The structure of this compound contains two main points of reactivity that can lead to degradation:

  • The α-Cyano Carboxylic Acid Group: This arrangement is susceptible to both hydrolysis and decarboxylation. The electron-withdrawing nature of the nitrile group can influence the stability of the adjacent carboxyl group.

  • The Oxane (Tetrahydropyran) Ring: While generally stable, the ether linkage of the oxane ring can be susceptible to cleavage under harsh acidic conditions, although this is less common than issues arising from the α-cyano acid moiety.

Understanding these liabilities is the first step in designing stable formulations and reaction conditions.

Q2: What are the recommended storage and handling conditions for this compound?

To minimize degradation, adhere to the following storage protocols:

  • Temperature: Store neat (solid) compound at ≤4°C, preferably in a desiccator. For solutions, flash-freeze aliquots in an appropriate solvent (e.g., anhydrous acetonitrile, dioxane) and store at -20°C or -80°C.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and reactive atmospheric gases.

  • Light: Protect from light to prevent potential photolytic degradation, especially if chromophores are present in your complete system.

  • Solvent Choice: Avoid protic solvents like water or methanol for long-term storage, as they can facilitate hydrolysis. Aprotic solvents such as acetonitrile, THF, or dioxane are preferred. If aqueous buffers are required for an experiment, prepare the solution fresh and use it immediately.

Q3: Which common reagents or conditions are incompatible with this compound?

Exercise caution with the following:

  • Strong Aqueous Acids/Bases: Both acidic and basic conditions can catalyze the hydrolysis of the nitrile group.[1] Strong bases will deprotonate the carboxylic acid, and while the resulting carboxylate may be more resistant to decarboxylation, the nitrile remains vulnerable.

  • Elevated Temperatures: Heating, particularly in the presence of protic solvents, can significantly accelerate both hydrolysis and decarboxylation.[2]

  • Nucleophiles: Strong nucleophiles can potentially react with the nitrile carbon.

Troubleshooting Guide: Experimental Observations

Q1: My LC-MS/NMR analysis of an aged sample shows new, unexpected peaks. What are the likely degradation products?

This is the most common issue reported. The appearance of new peaks is almost certainly due to chemical degradation. Based on the molecule's structure, there are three primary degradation products you are likely observing.

  • Probable Cause & Identification:

    • Hydrolysis Product 1 (Amide): The nitrile group can undergo partial hydrolysis to form 3-(Aminocarbonyl)oxane-3-carboxylic acid . This will result in a mass increase of +18 Da (M+H₂O).

    • Hydrolysis Product 2 (Di-acid): Complete hydrolysis of the nitrile yields Oxane-3,3-dicarboxylic acid . This corresponds to a mass increase of +36 Da (M+2H₂O-NH₃). This geminal di-acid is itself unstable.[3]

    • Decarboxylation Product: The parent molecule can lose the carboxylic acid group as CO₂, forming 3-Cyanooxane . This will result in a mass decrease of -44 Da (M-CO₂).

    • Hydrolysis-Decarboxylation Product: The unstable geminal di-acid (Product 2) readily decarboxylates to form Oxane-3-carboxylic acid .[4] This product has a mass equal to the parent compound minus the mass of HCN.

  • Workflow for Identification:

    • Acquire high-resolution mass spectrometry (HRMS) data to determine the exact mass of the impurities.

    • Compare the mass differences with the theoretical values in the table below.

    • If possible, isolate the impurity and perform ¹H and ¹³C NMR. The disappearance of the nitrile carbon (~115-125 ppm) and the appearance of an amide or a second carboxyl carbon (~160-180 ppm) in the ¹³C NMR are key indicators of hydrolysis.

Data Summary: Potential Degradation Products
Degradation PathwayProduct NameStructureMass Change (vs. Parent)Key Analytical Signature
Parent Compound This compoundReference (M) Nitrile peak in IR/¹³C NMR
Partial Hydrolysis 3-(Aminocarbonyl)oxane-3-carboxylic acidM + 18 Amide peaks in IR/NMR
Decarboxylation 3-CyanooxaneM - 44 Loss of carboxyl proton in ¹H NMR
Full Hydrolysis Oxane-3,3-dicarboxylic acidM + 36 - 17 = M + 19 Loss of nitrile, two carboxyl peaks
Hydrolysis + Decarboxylation Oxane-3-carboxylic acidM - 27 Loss of nitrile, single carboxyl peak
Q2: I'm observing gas evolution (bubbling) from my sample, especially upon heating. What is causing this?
  • Probable Cause: You are observing decarboxylation, the release of carbon dioxide (CO₂) gas.[5] The α-cyano group facilitates this process, which is significantly accelerated by heat. This is a clear indicator that your compound is degrading into 3-Cyanooxane or, if hydrolysis has occurred first, Oxane-3-carboxylic acid.

  • Solution:

    • Avoid heating the compound whenever possible, especially in solution.

    • If a reaction requires heat, use the lowest effective temperature and minimize the reaction time.

    • Consider alternative synthetic routes or coupling chemistries that can be performed at ambient temperature.

Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation routes originating from the parent compound. Understanding these pathways is key to identifying the unexpected products you may encounter.

DegradationPathway Parent This compound (Parent) Amide 3-(Aminocarbonyl)oxane-3-carboxylic acid (Amide Intermediate) Parent->Amide +H₂O (Hydrolysis) Decarbox_Parent 3-Cyanooxane Parent->Decarbox_Parent -CO₂ (Decarboxylation) DiAcid Oxane-3,3-dicarboxylic acid (Gem-Diacid) Amide->DiAcid +H₂O, -NH₃ (Hydrolysis) Decarbox_DiAcid Oxane-3-carboxylic acid DiAcid->Decarbox_DiAcid -CO₂ (Fast Decarboxylation)

Caption: Predicted degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study to Proactively Identify Degradants

This protocol allows you to systematically assess the stability of your compound under various stress conditions, helping you predict and identify potential degradants before they appear in your experiments.

Objective: To generate and identify degradation products under acidic, basic, oxidative, and thermal stress.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Sample Preparation: In separate HPLC vials, mix your stock solution with the stressor as described below:

    • Acid Hydrolysis: 500 µL stock + 500 µL of 0.1 M HCl.

    • Base Hydrolysis: 500 µL stock + 500 µL of 0.1 M NaOH.

    • Oxidative Stress: 500 µL stock + 500 µL of 3% H₂O₂.

    • Thermal Stress: 500 µL stock + 500 µL of purified water.

    • Control: 500 µL stock + 500 µL of acetonitrile/water (50:50).

  • Incubation:

    • Incubate the Acid, Base, and Thermal vials at 60°C for 24 hours.

    • Keep the Oxidative and Control vials at room temperature for 24 hours.

  • Analysis:

    • After incubation, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Analyze all samples by LC-MS. Use a gradient elution method capable of separating polar and non-polar compounds.

    • Compare the chromatograms of the stressed samples to the control. Identify the peaks corresponding to the degradation products and analyze their mass-to-charge ratios (m/z) to propose structures.

Troubleshooting Workflow Diagram

Use this decision tree to diagnose issues related to compound stability during an experiment.

TroubleshootingWorkflow Start Observation: Unexpected result (e.g., low yield, extra spots/peaks) CheckPurity Is the starting material pure? Start->CheckPurity Purify Action: Purify starting material and repeat. CheckPurity->Purify No CheckConditions Review Experimental Conditions: - Temperature > 40°C? - Aqueous solvent? - pH < 5 or > 8? CheckPurity->CheckConditions Yes AnalyzeImpurity Analyze impurity by LC-MS. Does mass match known degradants? Hydrolysis Conclusion: Hydrolysis is likely occurring. (Amide or Di-acid formation) AnalyzeImpurity->Hydrolysis Yes (Mass +) Decarbox Conclusion: Decarboxylation is likely occurring. AnalyzeImpurity->Decarbox Yes (Mass -) Unknown Conclusion: Unknown degradation pathway. Consider forced degradation study. AnalyzeImpurity->Unknown No CheckConditions->AnalyzeImpurity No Optimize Action: - Lower temperature. - Use aprotic solvent. - Buffer pH to ~6-7. - Minimize reaction time. CheckConditions->Optimize Yes

Sources

Technical Support Center: HPLC Separation of 3-Cyanooxane-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 3-Cyanooxane-3-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in resolving the stereoisomers of this molecule. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your High-Performance Liquid Chromatography (HPLC) methods.

Understanding the Analyte: this compound

Before diving into troubleshooting, it's crucial to understand the analyte. This compound possesses a chiral center at the C3 position of the oxane (tetrahydropyran) ring. This gives rise to a pair of enantiomers (R and S forms). The primary challenge is typically the resolution of these enantiomers, which are identical in physical properties except for their interaction with polarized light and other chiral entities.

The molecule contains a carboxylic acid functional group (-COOH), making it an acidic compound. This property is a key factor in method development, particularly concerning mobile phase pH and its effect on peak shape and retention.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing a single, broad, or tailing peak instead of two distinct isomer peaks. What is the primary cause and how can I fix it?

This is the most common initial challenge and usually points to two core issues: using an achiral (standard) HPLC column and/or improper mobile phase pH control.

Core Insight: The "Why"

  • Achiral Columns: Enantiomers have identical physicochemical properties (polarity, size, etc.) and will not be resolved on a standard achiral stationary phase like a C18 column. They will co-elute, appearing as a single peak. The separation of enantiomers requires a chiral environment, which is provided by a Chiral Stationary Phase (CSP).[1] The principle of chiral recognition relies on forming transient diastereomeric complexes between the enantiomers and the CSP, which requires at least three points of interaction.[2][3]

  • Peak Tailing & Mobile Phase pH: The carboxylic acid group is the primary culprit for peak tailing on standard silica-based columns.[4] At a mobile phase pH near or above the analyte's pKa (acid dissociation constant), the carboxylic acid becomes deprotonated (anionic). This charged species can engage in secondary ionic interactions with residual silanol groups on the silica surface, leading to a secondary retention mechanism that causes peak tailing.[4][5]

Troubleshooting Protocol:

  • Confirm Your Column: Ensure you are using a Chiral Stationary Phase (CSP). Standard C18, C8, Phenyl-Hexyl, etc., are achiral and will not resolve enantiomers.

  • Control the Mobile Phase pH (for Reversed-Phase):

    • Principle: To minimize peak tailing and achieve predictable hydrophobic interactions, the carboxylic acid must be fully protonated (neutral). This is achieved by adjusting the mobile phase pH to be at least 1.5 to 2 units below the analyte's pKa.[6]

    • Action: The pKa of a simple carboxylic acid is typically ~4.5. Therefore, adjust your aqueous mobile phase to a pH between 2.5 and 3.0.

    • Reagents: Use a buffer to maintain a stable pH. A phosphate or formate buffer is ideal for this pH range. For example, prepare a 20 mM potassium phosphate buffer and adjust to pH 2.5 with phosphoric acid.

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Caption: Troubleshooting flowchart for initial peak shape problems.

Q2: I'm using a chiral column but my enantiomers are still co-eluting or have very poor resolution (Rs < 1.5). How do I select the right column and mobile phase?

Selecting the correct Chiral Stationary Phase (CSP) is often an empirical process, but can be guided by the analyte's structure. For a cyclic carboxylic acid, several types of CSPs are promising.

Core Insight: The "Why"

Chiral recognition mechanisms are highly specific. Different CSPs offer different chiral environments and interaction modes (e.g., hydrogen bonding, π-π interactions, steric hindrance, dipole-dipole interactions).[7] The key is to find a CSP that provides the necessary three points of interaction for your specific molecule. Polysaccharide-based and macrocyclic glycopeptide phases are known for their broad selectivity.[2][3]

Troubleshooting Protocol: A Screening Approach

  • Column Selection: The most effective strategy is to screen a few columns with different selectivities.[8] For this compound, consider the following CSPs.

CSP TypeCommon Trade NamesPrimary Interaction MechanismRecommended Mobile Phase Mode
Polysaccharide-Based Chiralpak® AD, Chiralcel® ODHydrogen bonding, dipole-dipole, steric inclusion within helical polymer grooves.Normal Phase, Polar Organic, Reversed-Phase
Macrocyclic Glycopeptide Chirobiotic® T, V, TAGHydrogen bonding, ionic interactions, inclusion in macrocyclic cavity.Reversed-Phase, Polar Ionic Mode
Anion-Exchanger Chiralpak® QN-AX, QD-AXIonic exchange, hydrogen bonding, dipole-dipole. Specifically designed for acidic compounds.[7]Polar Organic / SFC
Pirkle-Type (π-acid/π-base) Whelk-O® 1, (S,S)π-π interactions, hydrogen bonding, dipole stacking.[3]Normal Phase, Reversed-Phase
  • Mobile Phase Screening:

    • Normal Phase (NP): Often provides the best selectivity for chiral separations.

      • Protocol: Start with a mobile phase of Hexane/Ethanol (90:10 v/v) with a 0.1% Trifluoroacetic Acid (TFA) additive. The TFA acts as a competing agent to sharpen peaks and improve chromatography for the acidic analyte.

      • Optimization: Vary the Hexane/Alcohol ratio. Increasing the alcohol percentage will decrease retention time. Try different alcohols like isopropanol (IPA) which can alter selectivity.

    • Reversed-Phase (RP): Can be effective, especially with macrocyclic glycopeptide or certain Pirkle-type columns.

      • Protocol: Start with Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid. Ensure the pH is low (~2.7) to keep the analyte protonated.

      • Optimization: Perform a gradient elution to determine the optimal organic percentage. Vary the organic modifier (e.g., Methanol instead of Acetonitrile) as this can significantly impact selectivity.

    • Polar Organic Mode: This mode uses polar organic solvents like Methanol, Ethanol, or Acetonitrile, often with additives. It is particularly useful for anion-exchange CSPs.[7]

dot

Caption: A systematic workflow for chiral method development.

Q3: My retention times are drifting and not reproducible. What are the common causes?

Inconsistent retention times are a sign of an unstable chromatographic system. For acidic analytes, the most frequent cause is poorly controlled mobile phase pH.

Core Insight: The "Why"

The retention of an ionizable compound is highly sensitive to pH, especially around its pKa.[9][10] If the mobile phase pH is not adequately buffered, small changes (e.g., absorption of atmospheric CO₂, slight inaccuracies in preparation) can cause the analyte's ionization state to shift, leading to significant changes in retention time.[10] Other factors like column temperature and mobile phase composition must also be tightly controlled.[11]

Troubleshooting Protocol: System Stabilization

  • Buffer, Buffer, Buffer:

    • Action: Never use plain water adjusted with acid/base as your aqueous phase. Always use a buffer.

    • Rule of Thumb: Select a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity.[9] For a target pH of 2.7, a phosphate buffer (pKa1 ≈ 2.15) or a formate buffer (pKa ≈ 3.75) are excellent choices.

    • Concentration: A buffer concentration of 10-25 mM is typically sufficient.

  • Thermostat Your Column:

    • Action: Always use a column oven. Set it to a temperature slightly above ambient, for example, 30 or 35 °C.

    • Reasoning: Retention in HPLC is temperature-dependent. Fluctuations in lab temperature will cause retention times to drift. A column oven provides a stable thermal environment.[11]

  • Mobile Phase Preparation:

    • Action: Premix your mobile phases. If running an isocratic method, prepare a single bottle of the final mobile phase composition (e.g., 500 mL ACN + 500 mL pH 2.7 buffer). This is more reproducible than relying on the pump's online mixing for isocratic runs.

    • Degassing: Ensure mobile phases are properly degassed to prevent air bubbles from entering the pump and causing flow rate fluctuations.

  • Column Equilibration:

    • Action: Before starting a sequence, ensure the column is fully equilibrated with the mobile phase. Flush the column with at least 10-15 column volumes of the initial mobile phase. When switching between different mobile phases (especially from RP to NP), follow the manufacturer's specific flushing procedures.

References

  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • HPLC Troubleshooting Guide. Restek.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • How does an acid pH affect reversed-phase chromatography separ
  • The use of Mobile Phase pH as a Method Development Tool.

Sources

Technical Support Center: Managing Impurities in the Synthesis of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis and purification of 3-Cyanooxane-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable heterocyclic building block. Purity is paramount in drug development, and managing impurities effectively is a critical determinant of experimental success.

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols based on established chemical principles. We will explore the causality behind common synthetic challenges and offer robust solutions to ensure the highest possible purity of your target compound.

Section 1: Understanding the Synthetic Landscape and Key Impurities

The synthesis of this compound, a compound featuring a quaternary carbon bearing both a nitrile and a carboxylic acid, typically involves the hydrolysis of a dinitrile or a cyano-ester precursor. A common and effective strategy involves the hydrolysis of an ethyl 3-cyanooxane-3-carboxylate precursor. The final hydrolysis step is the most critical phase for impurity control.

The conversion of the nitrile group to a carboxylic acid under acidic or basic conditions is not a single-step reaction. It proceeds through a stable amide intermediate: 3-Cyanooxane-3-carboxamide .[1][2][3] Incomplete hydrolysis is the primary source of this critical impurity, which can be difficult to remove due to its similar polarity to the final product.

G cluster_0 Synthetic Pathway & Impurity Formation Start Ethyl 3-cyanooxane- 3-carboxylate Amide Impurity: 3-Cyanooxane-3-carboxamide Start->Amide H₂O / H⁺ or OH⁻ (Incomplete Hydrolysis) Product Product: This compound Amide->Product H₂O / H⁺ or OH⁻ (Complete Hydrolysis)

Caption: Key hydrolysis pathway and formation of the primary amide impurity.

Section 2: Troubleshooting Guide for Synthesis & Purification

This section addresses common issues encountered during the synthesis of this compound. The solutions provided are grounded in fundamental organic chemistry principles to help you diagnose and resolve problems effectively.

Observed ProblemPotential Cause(s)Proposed Solution / InvestigationUnderlying Rationale
Low Purity After Reaction: A major impurity is observed by HPLC/TLC with a polarity close to the product.Incomplete Nitrile Hydrolysis: The reaction has not gone to completion, leaving the intermediate 3-Cyanooxane-3-carboxamide .1. Extend Reaction Time & Increase Temperature: Increase reflux time in 12-hour increments, monitoring by HPLC until the amide peak is minimized. 2. Use Harsher Conditions: Switch from dilute HCl to a 1:1 mixture of concentrated HCl and water, or use a stronger base like 40% aq. NaOH.The hydrolysis of a nitrile to a carboxylic acid is a two-step process.[4][5] The second step (amide to acid) often requires more forcing conditions (higher temperature or stronger acid/base concentration) than the first (nitrile to amide).
Significant Amount of Starting Material (SM) Remains: The reaction stalls, leaving unreacted cyano-ester precursor.1. Insufficient Hydrolysis of the Ester: The ester group may be sterically hindered or reaction conditions are too mild. 2. Low Quality Reagents: Acid or base catalyst is old or has a lower-than-stated concentration.1. Confirm SM Identity: Use LC-MS to confirm the unreacted material is indeed the starting ester. 2. Employ a Two-Stage Hydrolysis: First, use a base like NaOH to saponify the ester, then acidify and heat to hydrolyze the nitrile.[6] 3. Use Fresh Reagents: Always use freshly opened or recently titrated acid/base solutions.Base-catalyzed ester hydrolysis (saponification) is generally faster and irreversible compared to acid-catalyzed hydrolysis.[6] Performing this step first can simplify the subsequent, more demanding nitrile hydrolysis.
Final Product is a Persistent Oil, Not a Crystalline Solid. 1. Presence of Impurities: Even small amounts of the amide intermediate or residual solvent can inhibit crystallization. 2. Incorrect pH: The product may be partially in its salt form if the final pH after acidification is too high.1. Perform Rigorous Purification: Use the acid-base extraction protocol (Protocol B) to remove neutral impurities like the amide. 2. Ensure Complete Protonation: During workup, acidify the aqueous layer to a pH of 1-2 (check with pH paper) to ensure the carboxylic acid is fully protonated. 3. Attempt Recrystallization from Multiple Solvents: See Protocol C for a systematic approach.Carboxylic acids are most likely to crystallize in their neutral, protonated form. Impurities disrupt the crystal lattice formation. A systematic solvent screen is a standard method to find suitable crystallization conditions.[7]
Low Isolated Yield After Workup. 1. Incomplete Extraction: The product may have some solubility in the aqueous layer, especially if the pH is not sufficiently acidic. 2. Product Loss During Washing: Washing the organic layer with water or brine can back-extract the polar product.1. Increase Number of Extractions: Extract the acidified aqueous layer with your organic solvent (e.g., Ethyl Acetate) 3-5 times instead of 1-2 times. 2. Saturate the Aqueous Layer: Before extraction, add solid NaCl to the aqueous layer to decrease the solubility of the organic product ("salting out").The partition coefficient of a polar organic acid between an organic solvent and water can be unfavorable. Multiple extractions are more efficient than a single large-volume extraction. Salting out increases the ionic strength of the aqueous phase, making it less hospitable to organic molecules.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the most common impurity I should expect, and why? The most prevalent impurity is almost always 3-Cyanooxane-3-carboxamide . The hydrolysis of a nitrile functional group to a carboxylic acid is a sequential reaction that proceeds through an amide intermediate.[1][5] This amide is often quite stable, and forcing its hydrolysis to the carboxylic acid can require more vigorous conditions (higher temperatures, longer reaction times, or more concentrated acid/base) than the initial conversion of the nitrile to the amide.[3][4] Therefore, incomplete reaction is common.

Q2: How can I definitively confirm the presence of the amide impurity? A combination of analytical techniques is best:

  • Mass Spectrometry (LC-MS): This is the most direct method. The amide will have a distinct molecular weight (M-H)⁻ that is one mass unit higher than the nitrile starting material and 17 mass units lower than the carboxylic acid product.

  • ¹H NMR Spectroscopy: The amide will show two distinct broad singlets for the -NH₂ protons, which are absent in both the starting material and the product. These peaks will also exchange with D₂O.

  • Infrared (IR) Spectroscopy: The amide shows a characteristic C=O stretch around 1650-1680 cm⁻¹ (Amide I band) and N-H bending around 1600-1640 cm⁻¹ (Amide II band). The carboxylic acid will have a broader C=O stretch around 1700-1730 cm⁻¹ and a very broad O-H stretch from 2500-3300 cm⁻¹.

Q3: What is the most robust method for purifying the final product from the amide impurity? While their polarities can be similar, a carefully executed acid-base extraction is highly effective (see Protocol B). The carboxylic acid is acidic and will be deprotonated by a weak base (like sodium bicarbonate) and move into the aqueous layer. The amide impurity is neutral and will remain in the organic layer.[7] After separating the layers, the aqueous phase can be re-acidified to recover the pure carboxylic acid. For very high purity, this can be followed by recrystallization (Protocol C).

Q4: My reaction is performed under basic (NaOH) conditions. What is the final product in the reaction vessel before workup? Under basic hydrolysis conditions, the final product is the sodium salt of the carboxylic acid (sodium 3-cyanooxane-3-carboxylate), which is dissolved in the aqueous solution.[8] You must perform an acidic workup by adding a strong acid (e.g., HCl, H₂SO₄) to protonate the carboxylate and generate the neutral carboxylic acid, which can then be extracted into an organic solvent.[8]

Section 4: Key Experimental Protocols

Protocol A: Monitoring Nitrile Hydrolysis via HPLC

This protocol allows for precise tracking of the reaction to ensure completion and minimize impurity formation.

  • Sample Preparation: At each time point (e.g., t=0, 2h, 6h, 12h), carefully withdraw ~50 µL of the reaction mixture. Quench the reaction by diluting it into 1 mL of a 50:50 acetonitrile:water mixture.

  • HPLC Conditions (General Starting Point):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Monitor the disappearance of the starting material peak and the amide intermediate peak, and the corresponding growth of the final carboxylic acid product peak. The reaction is complete when the amide peak area is <1% of the product peak area.

Protocol B: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities like the amide intermediate.

  • Dissolution: Dissolve the crude reaction product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (10-20 mL per gram of crude material).

  • Base Wash: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 20 mL).

    • Causality Check: The acidic product reacts with NaHCO₃ to form its water-soluble sodium salt, moving it to the aqueous layer. Neutral impurities (amide, unreacted ester) remain in the organic layer.

  • Layer Separation: Combine the aqueous layers. Discard the organic layer which contains the neutral impurities.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with cold 3M HCl until the pH is ~1-2 (verify with pH paper). A white precipitate of the pure product should form.

  • Final Extraction: Extract the acidified aqueous layer with fresh EtOAc (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol C: Recrystallization of the Final Product

This protocol is used as a final polishing step to achieve high purity.

  • Solvent Screening: In small vials, test the solubility of ~20 mg of your product in 0.5 mL of various solvents (e.g., water, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) at room temperature and upon heating.

  • Ideal Solvent System: An ideal single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A good two-solvent system consists of a "soluble" solvent and a "poor" solvent in which the product is insoluble (e.g., Ethyl Acetate/Heptane).

  • Procedure:

    • Dissolve the product in a minimal amount of the hot "soluble" solvent (or solvent mixture).

    • If using a co-solvent, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Re-clarify by adding a few drops of the hot "soluble" aolvent.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 5: Troubleshooting & Analysis Workflow

Effective troubleshooting requires a logical, step-by-step approach. The following workflow can guide your analysis of an impure batch.

Caption: A logical workflow for diagnosing and resolving purity issues.

References

  • Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link][1]

  • Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link][4]

  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link][2]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link][5]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link][3]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link][9]

  • PubChem. (n.d.). Ethyl cyanoacetate. Retrieved from [Link][10]

  • ResearchGate. (n.d.). Aldol reaction of ethylcyanoacetate with various aldehydes. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Ethyl cyanoacetate. Retrieved from [Link][12]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions. Retrieved from [Link][13]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link][8]

  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Retrieved from [Link][14]

  • National Institutes of Health (NIH). (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link][15]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link][16]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Retrieved from [17]

  • Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. Retrieved from [Link][18]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link][19]

  • National Institutes of Health (NIH). (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link][20]

  • YouTube. (2021). Synthesis of Epoxide (Oxirane) | named reactions. Retrieved from [Link][21]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids. Retrieved from [22]

  • Morrison & Boyd. (n.d.). Epoxides. Retrieved from [Link][23]

  • European Patent Office. (n.d.). PURIFICATION OF AROMATIC CARBOXYLIC ACIDS - EP 3089957 B1. Retrieved from [Link][24]

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Technical Support Center: Improving the Solubility of 3-Cyanooxane-3-carboxylic acid for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Cyanooxane-3-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers overcome solubility challenges during the preparation of this compound for in vitro assays. Our goal is to provide you with the causal explanations behind experimental choices, ensuring method robustness and data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its structure.

  • Hydrophilic Group: The primary driver for aqueous solubility is the carboxylic acid (-COOH) group . This group is ionizable, meaning it can donate a proton (H+) to become a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and thus more soluble in aqueous media.[1][2][3]

  • Hydrophobic Scaffolding: The oxane ring (a six-membered ring containing an oxygen atom) and the cyano group (-C≡N) contribute to the molecule's nonpolar character. While the ether linkage in the oxane ring offers some polarity, the overall hydrocarbon framework is hydrophobic.[4] The solubility of carboxylic acids decreases as the carbon chain length and nonpolar character increase.[4][5]

The key to solubilization is to maximize the influence of the hydrophilic carboxylic acid group. Based on predictive models, the pKa of this compound is approximately 2.16.[6] This low pKa indicates it is a relatively strong organic acid, making pH manipulation a highly effective strategy for improving its solubility.

Q2: I am preparing my initial stock solution. Which solvent should I use and at what concentration?

A2: For initial high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of nonpolar and polar compounds.[7][8]

Best Practices for DMSO Stock Preparation:

  • Purity: Use anhydrous, high-purity DMSO (≥99.9%) to prevent compound degradation from moisture.

  • Concentration: Aim for a high, but fully dissolved, stock concentration (e.g., 10-50 mM). This minimizes the volume of DMSO added to your final assay, reducing the risk of solvent-induced artifacts or cytotoxicity.[7][9]

  • Assistance: If the compound dissolves slowly, you can use gentle warming (to 37°C) or sonication in a water bath to aid dissolution.[7]

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound.[7]

Q3: My compound dissolves in DMSO but precipitates when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?

A3: This is a common and expected issue known as "crashing out." It occurs because the compound, which is stable in the 100% organic environment of DMSO, is suddenly introduced to a predominantly aqueous environment where its intrinsic solubility is much lower.

The primary cause is that at a neutral pH (typically ~7.2-7.4 for cell culture media), the equilibrium between the soluble, ionized form and the less soluble, neutral form of the carboxylic acid is not sufficiently shifted to maintain solubility at the desired concentration.

To prevent this, you must employ a solubilization strategy. The most effective approaches for this specific compound are detailed in the troubleshooting guide below.

Troubleshooting Guide: Overcoming Precipitation in Aqueous Buffers

This section details the primary methods for solubilizing this compound in aqueous media for your experiments.

Issue 1: Compound Precipitates in Neutral pH Buffer (e.g., PBS, Cell Culture Media)
Strategy 1: pH-Adjusted Solubilization (Primary Recommendation)

Causality: The most effective strategy leverages the acidic nature of the carboxylic acid group. By raising the pH of the solvent above the compound's pKa (~2.16), you deprotonate the carboxylic acid, converting it to the highly water-soluble carboxylate anion (-COO⁻).[1][2][10] At a physiological pH of 7.4, the compound will be almost entirely in its ionized, soluble form.

  • Prepare a Basic Solution: Use a dilute basic solution such as 10-100 mM Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

  • Dissolve Compound: Weigh the desired amount of this compound and add the basic solution dropwise while vortexing until the compound fully dissolves. This forms a basic stock solution (e.g., 10 mM).

  • Neutralize (If Necessary): For many assays, direct dilution of this basic stock into a large volume of buffered media is sufficient. The buffer capacity of the media will bring the final pH to the desired physiological range.

  • Verify Final pH: Always verify the pH of the final working solution after dilution to ensure it is within the acceptable range for your assay. Adjust with dilute HCl or NaOH if necessary.[11]

Strategy 2: Utilizing Co-solvents

Causality: If pH adjustment alone is insufficient or undesirable for your specific assay, a water-miscible co-solvent can be used.[12][13] Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the hydrophobic parts of the compound and preventing precipitation.

Common Co-solvents for In Vitro Assays:

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Ethanol

  • Prepare DMSO Stock: Start with a high-concentration stock in 100% DMSO as described in the FAQs.

  • Intermediate Dilution: Perform an intermediate dilution of the DMSO stock into the co-solvent (e.g., 1:10 dilution into PEG 400).

  • Final Dilution: Add the intermediate co-solvent/DMSO/compound mixture dropwise into your final aqueous buffer while vortexing. This stepwise change in solvent polarity helps prevent the compound from crashing out.[9]

  • Vehicle Control: It is critical to use a vehicle control containing the same final concentrations of DMSO and the co-solvent in your assay.[7]

Strategy 3: Cyclodextrin-Mediated Solubilization

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate the nonpolar portion (the oxane ring) of your compound, forming an "inclusion complex."[14][16][17] This complex presents a hydrophilic exterior to the aqueous solvent, dramatically increasing the apparent solubility of the guest molecule.[18][] This is particularly useful for BCS Class II compounds (low solubility, high permeability).[]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-20% w/v).

  • Add Compound: Directly add the solid this compound to the cyclodextrin solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture at room temperature or with gentle heat (37°C) for 30-60 minutes to ensure complete complex formation.

  • Sterile Filtration: Filter the final solution through a 0.22 µm filter to remove any undissolved particles and ensure sterility.

Data Presentation: Comparison of Solubilization Strategies
StrategyMechanismProsConsFinal Solvent Conc.
pH Adjustment Ionization of carboxylic acid to carboxylate.[1][2]Simple, highly effective for acids, minimal organic solvent.Requires pH control, may not be suitable for all assays.Very low to none.
Co-solvents Reduces solvent polarity.[13]Effective for many compounds, straightforward procedure.Higher organic solvent levels, potential for cytotoxicity/artifacts.Typically 0.5% - 2%.[9][12]
Cyclodextrins Encapsulation in a hydrophobic cavity.[14][15]High solubilization capacity, low cytotoxicity at typical concentrations.[20][21]Can sometimes affect compound-target interactions, more expensive.None (cyclodextrin is an excipient).

Visualized Workflows and Mechanisms

Diagram 1: Solubility Strategy Selection Workflow

This diagram outlines the decision-making process for solubilizing this compound.

G cluster_solubilize Solubilization Strategies start Start: Need to prepare _in vitro_ working solution stock Prepare 10-50 mM Stock in 100% Anhydrous DMSO start->stock test_dilution Test Dilution: Add stock to aqueous buffer. Does it precipitate? stock->test_dilution ph_adjust Strategy 1 (Recommended): pH Adjustment (e.g., dilute NaOH, NaHCO3) test_dilution->ph_adjust Yes final_check Verify final concentration and pH. Prepare matched vehicle control. test_dilution->final_check No cosolvent Strategy 2: Co-solvent (e.g., PEG 400, PG) ph_adjust->cosolvent If fails or is incompatible ph_adjust->final_check If successful cyclo Strategy 3: Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclo If fails or is incompatible cosolvent->final_check If successful cyclo->final_check end_point Proceed with Assay final_check->end_point

Caption: Decision workflow for selecting a solubilization method.

Diagram 2: Mechanism of pH-Dependent Solubility

This diagram illustrates how increasing pH deprotonates the carboxylic acid, leading to the more soluble carboxylate form.

Caption: Ionization equilibrium of the carboxylic acid.

Diagram 3: Stepwise Dilution Protocol

This diagram shows the recommended procedure for diluting a DMSO stock into an aqueous buffer to minimize precipitation.

G A Step 1: High Concentration Stock (e.g., 20 mM in 100% DMSO) C Step 3: Add small volume of stock to large volume of buffer (e.g., add 10 µL stock to buffer) A->C B Step 2: Prepare Assay Buffer (e.g., 990 µL of Media) B->C D Step 4: Vortex Immediately and Thoroughly C->D E Step 5: Final Working Solution (e.g., 200 µM in 1% DMSO) D->E

Caption: Recommended stepwise dilution workflow.

Final Recommendations and Best Practices

  • Always Use a Vehicle Control: In every experiment, include a control group that is treated with the same final concentration of solvent (DMSO, co-solvent, etc.) as your test groups. This is essential to differentiate the effects of the compound from the effects of the solvent.[7][22][23]

  • Mind the Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cytotoxicity or other off-target effects.[7][24][25] Some sensitive cell lines may require even lower concentrations (≤0.1%).[25]

  • Perform Solubility Pre-tests: Before running a large-scale assay, perform small-scale solubility tests to determine the maximum soluble concentration of this compound using your chosen method.

  • Visual Inspection is Key: Always visually inspect your final working solutions for any signs of precipitation (cloudiness, particulates) before adding them to your assay. If precipitation is observed, the concentration is too high for that formulation.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central.
  • Vertex AI Search. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
  • Vertex AI Search. (2019, March 16). Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Vertex AI Search. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Vertex AI Search. (2023, July 11). 1. Why is the carboxylic acid soluble at high pH and not at low pH? Explain your reasoning. 2. Since - Brainly.
  • Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability - SciSpace.
  • Vertex AI Search. (n.d.). Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
  • Vertex AI Search. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.
  • Vertex AI Search. (n.d.). This compound | 1695144-42-3 - ChemicalBook.
  • Vertex AI Search. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Vertex AI Search. (n.d.). Compound Handling Instructions - MCE.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Vertex AI Search. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy.
  • Vertex AI Search. (2025, January 16). DMSO in cell based assays - Scientist Solutions.
  • Vertex AI Search. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
  • Vertex AI Search. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing.
  • Vertex AI Search. (n.d.). Application Notes and Protocols for Utilizing DMSO in High-Throughput Screening - Benchchem.
  • Vertex AI Search. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - Semantic Scholar.
  • Vertex AI Search. (2023, February 1). DMSO usage in cell culture - LifeTein peptide.
  • Vertex AI Search. (n.d.). how to improve the solubility of 1-Methyl-7-nitroindazole-3-carboxylic acid for in vivo studies - Benchchem.
  • Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
  • Vertex AI Search. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids - Chemistry LibreTexts.
  • Vertex AI Search. (n.d.). carboxylic acid | Structure, Properties, Formula, Uses, & Facts | Britannica.
  • Vertex AI Search. (n.d.). Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells advanced A level organic chemistry revision notes doc brown.

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Refinement of crystallization techniques for "3-Cyanooxane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Crystallization Challenges of 3-Cyanooxane-3-carboxylic acid

This compound presents a unique set of crystallization challenges due to its molecular structure. The presence of a polar carboxylic acid group and a nitrile group, combined with a cyclic ether (oxane) moiety, results in a molecule with significant polarity and hydrogen bonding capabilities. These characteristics can lead to high solubility in polar solvents, making it difficult to achieve the supersaturation required for crystal formation. Conversely, in nonpolar solvents, the compound may have very low solubility, or "oil out" as a liquid phase instead of forming crystals.

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource to navigate these challenges. By understanding the principles behind solvent selection, crystallization techniques, and common pitfalls, you can refine your approach to obtain high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the crystallization of this compound?

A1: Given the polar nature of the molecule, initial solvent screening should focus on polar protic and aprotic solvents. Smaller carboxylic acids (with one to five carbons) are often soluble in water, while larger ones tend to be more soluble in less-polar organic solvents like ethers and alcohols.[1] The oxane ring also contributes to some ether-like solubility.

A good starting point would be to test the solubility of your compound in a range of solvents at both room temperature and their boiling points. Ideal single-solvent systems will show high solubility at elevated temperatures and low solubility at room temperature or below.[2]

Recommended starting solvents for screening:

  • Alcohols: Ethanol, Methanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl acetate

  • Ethers: Dioxane, Tetrahydrofuran (THF)

  • Water: Due to the carboxylic acid, aqueous mixtures should be considered.

If a single solvent is not effective, a binary solvent system (a "good" solvent in which the compound is soluble, and a "bad" solvent in which it is not) is a powerful alternative.

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solid form in that solvent, or when impurities are present.[3]

Troubleshooting steps:

  • Add more of the "good" solvent: This will reduce the level of supersaturation. Re-heat the solution to ensure everything dissolves, and then allow it to cool more slowly.[3]

  • Lower the crystallization temperature: If possible, use a solvent system that allows for crystallization to occur at a lower temperature.

  • Use a different solvent system: The interaction between your compound and the current solvent may be too strong.

  • Scratch the inner surface of the flask: Using a glass rod to create a rough surface can provide nucleation sites for crystal growth.[3]

  • Introduce a seed crystal: If you have a small amount of crystalline material, adding it to the cooled, supersaturated solution can induce crystallization.[3]

Q3: How can I improve the yield of my crystallization?

A3: Low yield is a common issue and can often be addressed by optimizing your procedure.

Strategies to improve yield:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your compound in the solution upon cooling.[2]

  • Slow cooling: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize precipitation.

  • "Second crop" of crystals: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second batch of crystals.[2] Be aware that this second crop may be less pure than the first.

  • Choice of solvent: Ensure your chosen solvent has a steep solubility curve for your compound (high solubility when hot, low solubility when cold).

Q4: What is the best method to induce crystallization if it doesn't start spontaneously?

A4: If crystals do not form after the solution has cooled, it is likely in a supersaturated state. Several techniques can be used to induce nucleation:

  • Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The small glass particles that are scraped off can act as nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound into the solution. This provides a template for further crystal growth.

  • Flash freezing: Briefly cool a small portion of the solution at the tip of a pipette or glass rod using dry ice or liquid nitrogen to form a solid, which can then be reintroduced into the main solution to act as a seed.

  • Reducing solvent volume: If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.

Troubleshooting Guide

This section provides a more in-depth look at common problems encountered during the crystallization of this compound and offers systematic approaches to resolving them.

Problem Potential Cause(s) Recommended Solution(s)
Compound will not dissolve - The solvent is too nonpolar. - Insufficient solvent volume.- Try a more polar solvent or a solvent mixture. - Gradually add more solvent in small increments while heating.
No crystals form upon cooling - The solution is not supersaturated (too much solvent used). - The compound is too soluble in the chosen solvent at low temperatures. - The solution is cooling too slowly without nucleation sites.- Evaporate some of the solvent to increase the concentration and try cooling again.[2] - Try a different solvent or a binary solvent system where the compound is less soluble when cold. - Use techniques to induce crystallization (scratching, seeding).[3]
Crystallization is too rapid - The solution is too concentrated. - The cooling process is too fast.- Add a small amount of additional hot solvent to the dissolved compound.[2] - Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulate the flask to slow cooling.
Formation of very small or needle-like crystals - Rapid crystallization. - High degree of supersaturation.- Slow down the rate of cooling. - Use a slightly larger volume of solvent to reduce the supersaturation level.
Colored impurities in crystals - Impurities are co-crystallizing with the product. - The solvent is reacting with the compound.- If the impurities are colored, consider adding a small amount of activated charcoal to the hot solution before filtering. - Ensure the chosen solvent is inert and does not react with your compound. - A second recrystallization may be necessary.
Oiling out - The solution is supersaturated above the compound's melting point in that solvent. - Presence of impurities that depress the melting point.- Re-heat the solution and add more of the "good" solvent to dissolve the oil, then cool slowly.[3] - Try a lower boiling point solvent. - Purify the crude material by another method (e.g., column chromatography) before crystallization.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This is the most straightforward crystallization method and should be the first approach.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the solvent in small portions until the compound just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Crystal Growth: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Binary Solvent Recrystallization

This method is useful when no single solvent has the ideal solubility characteristics.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of a hot "good" solvent (one in which it is highly soluble).

  • Addition of "Bad" Solvent: While the solution is still hot, slowly add a "bad" solvent (one in which the compound is poorly soluble) dropwise until the solution becomes slightly cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1. When washing the crystals, use a cold mixture of the two solvents in the same proportion as the final crystallization mixture. A common binary solvent system for carboxylic acids is ethanol and water.[4]

Data Presentation

The following table provides a list of common solvents and their properties, which can be useful in selecting a suitable system for crystallization.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for highly polar compounds; may require a co-solvent.
Ethanol7824.5A versatile solvent for many organic compounds.
Methanol6532.7Similar to ethanol but more polar.
Isopropanol8219.9A good alternative to ethanol.
Acetone5620.7A polar aprotic solvent with a low boiling point.
Ethyl Acetate776.0A moderately polar solvent.
Tetrahydrofuran (THF)667.6A polar aprotic ether.
Dioxane1012.2A less polar ether with a higher boiling point.

Visualizations

Crystallization Workflow Diagram

This diagram illustrates the general workflow for recrystallization.

CrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying Dissolve Dissolve Crude Compound in Minimum Hot Solvent HotFilt Hot Gravity Filtration (if necessary) Dissolve->HotFilt Cool Slow Cooling to Room Temperature HotFilt->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash Crystals with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the recrystallization of an organic compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common crystallization problems.

TroubleshootingLogic Start Start Crystallization Cooling Cool Solution Start->Cooling CrystalsForm Do Crystals Form? Cooling->CrystalsForm GoodCrystals Are Crystals Well-Formed? CrystalsForm->GoodCrystals Yes Induce Induce Crystallization: - Scratch - Seed - Concentrate CrystalsForm->Induce No Success Successful Crystallization GoodCrystals->Success Yes OilingOut Does it 'Oil Out'? GoodCrystals->OilingOut No Induce->Cooling AdjustSolvent Adjust Solvent System: - Add more 'good' solvent - Try a new solvent OilingOut->AdjustSolvent Yes SlowCooling Slow Down Cooling Rate OilingOut->SlowCooling No AdjustSolvent->Start SlowCooling->Start

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.
  • Di Giacomo, F., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI.
  • Fevig, J. M., et al. (2010). Process for purification of aryl carboxylic acids.
  • Jacquin, M., et al. (2000). Method for crystallising carboxylic acid.
  • Li, J., et al. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Fernandes, S. T. (2023). How can I obtain good crystals of heterocyclic organic compounds?
  • Abe, H., et al. (2008). Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
  • Wikipedia. (n.d.). Carboxylic acid.
  • Quora. (2021). Which is the solubility of these molecules in diethyl ether: Cyclohexane, Cyclohexanecarboxylic acid, and Dioxanyl?
  • Sutar, A. K., et al. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate.
  • Chen, J., et al. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Chemical Review and Letters.
  • BenchChem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Antonchick, A. P., et al. (2025).
  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids.
  • Cherouana-Bouanani, N., et al. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Pinkos, R., et al. (1996). Preparation of tetrahydropyran-4-carboxylic acid and its esters.
  • Michigan State University, Department of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Chadha, R., et al. (2021).
  • MedChemExpress. (n.d.). Tetrahydropyran-4-yl-carboxylic acid.
  • YouTube. (2021). Solubility of Carboxylic Acids N5.
  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • Hyster, T. K., et al. (2019). Hydrocarbon Synthesis via Photoenzymatic Decarboxylation of Carboxylic Acids. Journal of the American Chemical Society.

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Technical Support Center: Enhancing Reproducibility in Experiments with 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-Cyanooxane-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to address and overcome challenges related to experimental reproducibility. Given that this compound is a specialized compound with limited specific literature, this guide is built upon established principles of organic chemistry and extensive field experience with structurally related molecules, particularly those containing carboxylic acid and cyano functionalities. Our goal is to provide a framework for robust and reliable experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, storage, and characterization of this compound.

Question 1: What are the primary chemical features of this compound that could impact my experiments?

Answer: The structure of this compound presents three key functional areas that dictate its behavior and potential for variability:

  • The Carboxylic Acid (-COOH) Group: This is a polar, acidic functional group. Its charge state is pH-dependent, which will dramatically affect solubility and interaction with biological targets.[1] Carboxylic acids are known to be Brønsted–Lowry acids, capable of donating a proton.[1] This acidity is a primary consideration in designing buffer systems for your assays.

  • The Cyano (-C≡N) Group: The nitrile group is polar and can participate in hydrogen bonding. It is also susceptible to hydrolysis under strong acidic or basic conditions, which could convert it to an amide or back to a carboxylic acid, creating impurities over time.[2]

  • The Oxane Ring: This is a saturated heterocyclic ether. Like many ethers, it can be prone to peroxide formation upon prolonged exposure to air and light, which can introduce reactive contaminants into your sample.

Understanding these features is the first step toward controlling experimental variables.

Question 2: How should I properly store this compound (both solid and in solution) to ensure its stability?

Answer: Proper storage is critical for reproducibility. Compound degradation is a common, yet often overlooked, source of inconsistent results.[3]

  • Solid Compound: Store the solid material in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at ≤4°C. If possible, storing it in a desiccator will protect it from moisture, which can initiate hydrolysis of the nitrile group.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO.[4] Aliquot the stock solution into single-use volumes in sealed vials to minimize freeze-thaw cycles and exposure to atmospheric moisture. Store these aliquots at -20°C or -80°C. For aqueous buffers, solutions should be made fresh daily, as the compound's stability in aqueous media over time is likely limited. Some studies on other carboxylic acids in aqueous solutions have shown concentration changes even after a few days of storage.[5]

Question 3: What is the best approach to confirm the purity and identity of a new batch of this compound?

Answer: Never assume a supplied compound is 100% pure. Independent verification is a cornerstone of reproducible science. A multi-pronged approach is recommended:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It will confirm the molecular weight of your compound and give you an estimate of its purity by revealing the presence of other components.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectrum should match the expected structure of this compound. Any unexpected peaks are indicative of impurities.

  • High-Performance Liquid Chromatography (HPLC): A standalone HPLC run with a UV detector can provide a more accurate quantification of purity than LC-MS.

A summary of recommended analytical methods is provided below.

Analytical Method Purpose Key Information Provided
LC-MS Identity & Purity ScreenConfirms molecular weight; detects and identifies impurities.[6][7]
¹H and ¹³C NMR Structural ConfirmationVerifies the precise chemical structure and connectivity of atoms.
HPLC-UV Quantitative PurityProvides a precise percentage of purity based on peak area.
Karl Fischer Titration Water ContentMeasures residual water, which can be critical for stability and accurate weighing.

Question 4: I'm having trouble dissolving the compound. What solvents should I use and what factors should I consider?

Answer: Solubility is governed by the principle of "like dissolves like." this compound has both polar (carboxylic acid, cyano, ether oxygen) and non-polar (the carbon backbone) features.

  • Organic Solvents: For initial stock solutions, polar aprotic solvents like DMSO or DMF are typically the best choice.[8][9]

  • Aqueous Solutions: Direct dissolution in neutral aqueous buffers will likely be poor due to the limited solubility of larger carboxylic acids.[1][10] To improve solubility in aqueous media, you can deprotonate the carboxylic acid by using a slightly basic buffer (e.g., PBS at pH 7.4) or by adding a small amount of a weak base like sodium bicarbonate (NaHCO₃). However, be cautious, as high pH can promote hydrolysis of the cyano group. It is critical to determine the pH range in which the compound is both soluble and stable for your experimental timeframe. The presence of water can, in some cases, surprisingly enhance the solubility of carboxylic acids in organic solvents.[11][12]

Part 2: Troubleshooting Guides

This section provides structured guidance for specific experimental problems.

Issue 1: Inconsistent Potency or Activity in Cell-Based Assays

Poor reproducibility in biological assays is a frequent challenge, often stemming from issues with the compound itself.[3]

Symptoms:

  • EC₅₀/IC₅₀ values vary significantly between experiments.

  • The maximum effect (Eₘₐₓ) is not stable.

  • Results from a new batch of the compound do not match historical data.

Troubleshooting Workflow:

G start Inconsistent Assay Results check_purity Step 1: Verify Compound Identity & Purity (LC-MS, NMR on current batch) start->check_purity purity_ok Purity & Structure Confirmed? check_purity->purity_ok check_solubility Step 2: Investigate Solubility & Aggregation (Visual inspection, DLS) purity_ok->check_solubility Yes re_purify Action: Re-purify or Source New Batch purity_ok->re_purify No solubility_ok Soluble & Monodisperse? check_solubility->solubility_ok check_protocol Step 3: Review Dosing Protocol (Solvent effects, final concentration) solubility_ok->check_protocol Yes optimize_sol Action: Optimize Solvent/Buffer (Test co-solvents, adjust pH) solubility_ok->optimize_sol No protocol_ok Protocol Consistent? check_protocol->protocol_ok check_stability Step 4: Assess Compound Stability (Incubate in assay media, re-analyze by LC-MS) protocol_ok->check_stability Yes refine_protocol Action: Refine Dosing Method (Lower DMSO %, serial dilution check) protocol_ok->refine_protocol No end_point Problem Resolved check_stability->end_point re_purify->check_purity optimize_sol->check_solubility refine_protocol->check_protocol

Caption: Troubleshooting Decision Tree for Assay Inconsistency.

Causality and Explanation:

  • Purity: Impurities, even at low levels, can have potent biological activity or interfere with the assay, leading to unpredictable results. Purification of carboxylic acids often involves techniques like recrystallization or extraction based on pH shifts.[13]

  • Solubility and Aggregation: If the compound is not fully dissolved or forms aggregates in the assay medium, the effective concentration available to the target will be lower and inconsistent. This is a major cause of "nuisance compound" behavior in screening.[3]

  • Protocol Variations: Minor differences in how the compound is diluted and added to the assay (e.g., final DMSO concentration) can have a large impact on its behavior and the cellular response.

  • Stability: The compound may be degrading in the assay medium over the course of the experiment (e.g., hydrolysis of the nitrile). An LC-MS analysis of the compound after incubation in the assay buffer can confirm its stability.

Issue 2: Difficulty in Purifying the Compound or Removing Impurities

Symptoms:

  • Persistent impurities are observed by LC-MS or NMR after synthesis.

  • The compound is a sticky solid or oil that is difficult to handle.

  • Batch-to-batch color variation.

Troubleshooting and Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[13]

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while non-acidic impurities remain in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and re-acidify with a strong acid (e.g., 1M HCl) to a pH well below the pKa of the carboxylic acid (typically pH 1-2).

    • The purified compound should precipitate out or can be extracted back into an organic solvent.

  • Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system can be highly effective. The key is to find a solvent (or solvent pair) in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

  • Chromatography: For difficult-to-separate impurities, column chromatography (either normal or reverse-phase) is the standard method. For carboxylic acids, it is often necessary to add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to suppress ionization and prevent peak tailing.[14]

Part 3: Standardized Experimental Protocols

Adhering to a validated, detailed protocol for compound handling is the most effective way to ensure consistency.

Protocol 1: Quality Control and Stock Solution Preparation of this compound

This protocol establishes a self-validating workflow to ensure the quality and concentration of your stock solutions are reliable.

Workflow Diagram:

G cluster_0 Compound Reception & QC cluster_1 Stock Solution Preparation receive 1. Receive New Batch qc 2. Perform QC Checks (LC-MS, NMR, Purity) receive->qc approve 3. Approve Batch? qc->approve reject Reject Batch (Contact Supplier) approve->reject Fail weigh 4. Weigh Compound (Calibrated Balance) approve->weigh Pass dissolve 5. Dissolve in Anhydrous DMSO (To 10 mM) weigh->dissolve aliquot 6. Create Single-Use Aliquots dissolve->aliquot store 7. Store at -80°C aliquot->store

Caption: Workflow for Compound QC and Stock Preparation.

Step-by-Step Methodology:

  • Initial Compound Assessment (QC):

    • Upon receiving a new batch, immediately assign it a unique batch number.

    • Visually inspect the compound for homogeneity and expected physical state.

    • Submit a small sample (~1-2 mg) for LC-MS and ¹H NMR analysis to confirm identity and estimate purity.

    • Self-Validation: The batch is only approved for use if the molecular weight is correct and the NMR spectrum matches the expected structure, with purity >95%.

  • Precise Weighing:

    • Use a calibrated analytical balance in a draft-free enclosure.

    • Use an anti-static gun if the solid is prone to static.

    • Weigh out the desired amount of the approved compound into a new, clean amber glass vial.

  • Dissolution:

    • Calculate the volume of anhydrous DMSO required to achieve the target concentration (e.g., 10 mM).

    • Add the solvent to the vial containing the solid.

    • Vortex thoroughly for 2-3 minutes. If necessary, gently warm (to ~30°C) and sonicate for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution against a bright light to ensure no solid particulates remain.

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use, low-binding polypropylene tubes. The aliquot volume should be appropriate for a single experiment to avoid reusing a thawed tube.

    • Clearly label each aliquot with the compound name, batch number, concentration, and date.

    • Self-Validation: Take one freshly prepared aliquot and confirm its concentration via a quantitative method like HPLC-UV or qNMR if precision is paramount.

    • Store all aliquots in a labeled box at -80°C, protected from light.

By following this rigorous procedure, you create a well-characterized, reliable source of the compound, eliminating one of the largest sources of experimental irreproducibility.

References
  • Baell, J., Walters, M.A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481-483. [Link]

  • BYJU'S. (2020). Test for Carboxyl Group. [Link]

  • Chemistry LibreTexts. (2022). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. (2022). Physical Properties of Carboxylic Acids. [Link]

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). Overcoming the challenge of nuisance compounds in cellular assays. Future medicinal chemistry, 9(11), 1131–1134. [Link]

  • Frontier, A. (2026). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry. [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Journal of chromatographic science, 58(9), 786–801. [Link]

  • Kawamura, K., & Kaplan, I. R. (1986). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Atmospheric Environment (1967), 20(3), 527-535. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). OSTI.GOV. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Truong, H. (2010). Organic Solvent Solubility Data Book. CORE. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Witzig, C., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 185-197. [Link]

  • Wikipedia. (n.d.). Carboxylic acid. [Link]

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Technical Support Center: Enhancing the Shelf-Life of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 3-Cyanooxane-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability and maximizing the shelf-life of this compound. Our goal is to move beyond simple instructions, offering a clear understanding of the underlying chemical principles to empower you in your experimental work.

Understanding the Stability Profile of this compound

This compound is a unique molecule incorporating three key functional groups on a saturated heterocyclic scaffold: a tetrahydropyran (oxane) ring, a carboxylic acid, and a nitrile (cyano) group. The stability of the compound is intrinsically linked to the chemical vulnerabilities of these individual components. Degradation is not a random process; it follows predictable chemical pathways. Understanding these potential pathways is the first step in preventing them. The primary threats to the stability of this compound are hydrolysis, oxidation, and potentially decarboxylation under certain conditions.

Potential Degradation Pathways

The structure of this compound presents three main points of potential degradation. These pathways can be influenced by storage conditions such as temperature, pH, presence of moisture, light, and oxygen.

main This compound hydrolysis_product Oxane-3,3-dicarboxylic acid main->hydrolysis_product Nitrile Hydrolysis (Moisture, Acid/Base) ring_opening_product Ring-Opened Hydroxy Aldehyde/Carboxylic Acid main->ring_opening_product Oxidative Ring Cleavage (Oxygen, Light) decarboxylation_product 3-Cyanooxane main->decarboxylation_product Decarboxylation (Heat)

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the storage and handling of this compound in a question-and-answer format.

Q1: I've noticed a decrease in the purity of my solid sample over a few months, even when stored at room temperature. What could be happening?

A1: A gradual loss of purity in the solid state often points to slow degradation caused by environmental factors. The most likely culprits are atmospheric moisture and oxygen.

  • Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis, reacting with water to first form an amide and then a second carboxylic acid.[1][2] While this reaction is typically slow at room temperature without a catalyst, it can occur over extended periods if the compound is exposed to humidity. This would result in the formation of "Oxane-3,3-dicarboxylic acid."

  • Oxidative Degradation: Cyclic ethers, including the tetrahydropyran ring, can undergo oxidation in the presence of air (oxygen), a process that can be accelerated by light.[3] This can lead to the formation of peroxides, which are often unstable and can further degrade to cause ring-opening, yielding various impurities.[4]

Troubleshooting Steps:

  • Re-analyze the sample: Use techniques like HPLC, LC-MS, and NMR to identify the impurities. The presence of a dicarboxylic acid or other highly oxidized species can confirm the degradation pathway.

  • Improve storage conditions: Immediately transfer the compound to a desiccator containing a drying agent (e.g., silica gel) to minimize moisture exposure. For long-term storage, consider placing the container inside a sealed bag with an oxygen absorber.

Q2: I dissolved the compound in a protic solvent for my experiment, and the results were inconsistent. Could the solvent be affecting the compound's stability?

A2: Yes, the choice of solvent is critical. Protic solvents, especially water, alcohols, or aqueous buffers, can actively participate in degradation.

  • Accelerated Hydrolysis: In solution, the rate of nitrile hydrolysis can be significantly faster than in the solid state, especially if the solution is acidic or basic.[5][6] Even a neutral aqueous solution can lead to measurable hydrolysis over time, particularly if heated.

  • Solvent as a Reactant: If your solvent contains impurities (e.g., peroxides in older ether solvents), these can initiate degradation of the tetrahydropyran ring.

Troubleshooting Steps:

  • Use fresh, high-purity aprotic solvents: For stock solutions, consider solvents like anhydrous DMSO, DMF, or acetonitrile.

  • Prepare solutions fresh: Avoid storing the compound in solution for extended periods. If you must store solutions, keep them at -20°C or -80°C and protect them from light.

  • pH control: If working in an aqueous medium is unavoidable, use a well-buffered system and conduct a preliminary stability study at your target pH to understand the compound's half-life under those conditions.

Q3: My analytical results show a new peak with a lower molecular weight, and I detect gas evolution when heating the sample. What is the likely cause?

A3: This observation strongly suggests decarboxylation, the loss of the carboxylic acid group as carbon dioxide (CO₂). While this compound is not a classic β-keto acid, which decarboxylates readily, the presence of two electron-withdrawing groups (the nitrile and the carboxylic acid) on the same carbon atom can weaken the C-C bond between the ring and the carboxyl group.[7][8] This process is typically induced by heat. The resulting product would be "3-Cyanooxane."

Troubleshooting Steps:

  • Avoid excessive heat: When preparing solutions, avoid heating if possible. If heating is necessary to dissolve the compound, use the lowest effective temperature for the shortest possible time.

  • Check instrument conditions: During analysis (e.g., GC-MS), high temperatures in the injection port can cause on-instrument decarboxylation, leading to misleading results. Consider using a lower injection temperature or a different analytical technique like LC-MS.

Recommended Storage and Handling Protocols

To ensure the long-term stability of this compound, adherence to strict storage and handling protocols is essential.

Storage Conditions Summary
ParameterRecommendationRationale
Temperature -20°C (Long-term) ; 2-8°C (Short-term)Reduces the rate of all chemical degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes oxidative degradation of the tetrahydropyran ring.[3]
Moisture Store in a Desiccator Prevents hydrolysis of the nitrile group.[1]
Light Amber Vial / Store in the Dark Prevents photodegradation and light-accelerated oxidation.[9]
Form Solid The compound is generally more stable as a solid than in solution.
Step-by-Step Handling Protocol
  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: If possible, handle the compound in a glove box or under a stream of inert gas (argon or nitrogen).

  • Dispensing: Use clean, dry spatulas and glassware. Promptly and securely reseal the container after dispensing.

  • Solution Preparation: Use fresh, anhydrous, high-purity solvents. For long-term storage of stock solutions, aliquot into single-use vials to avoid repeated freeze-thaw cycles and exposure to air and moisture.

Experimental Protocol: Accelerated Stability Study

To assess the stability of your batch under specific conditions (e.g., in a particular formulation buffer), you can perform an accelerated stability study.

start Prepare Stock Solution in Aprotic Solvent aliquot Aliquot into Vials for Each Condition start->aliquot add_buffer Spike into Test Buffers/Solvents aliquot->add_buffer time_zero Analyze Time Zero (T0) Sample add_buffer->time_zero incubate Incubate Samples at Test Conditions (e.g., 4°C, RT, 40°C) add_buffer->incubate compare Compare to T0 and Reference Standard time_zero->compare time_points Pull Samples at Time Points (e.g., 24h, 48h, 1 week) incubate->time_points analyze Analyze Samples (HPLC, LC-MS) time_points->analyze analyze->compare end Determine Degradation Rate compare->end

Caption: Workflow for an accelerated stability study.

Methodology:

  • Preparation: Prepare a concentrated stock solution of this compound in an anhydrous aprotic solvent (e.g., acetonitrile).

  • Sample Spiking: Dilute the stock solution into your test conditions (e.g., various pH buffers, formulation vehicles) to a final known concentration.

  • Time Zero Analysis: Immediately after preparation, take an aliquot from each condition and analyze it via a stability-indicating method (typically HPLC-UV or LC-MS). This is your T=0 reference.

  • Incubation: Store the remaining samples under the desired test conditions (e.g., protected from light at 4°C, 25°C, and an accelerated condition of 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), remove an aliquot from each condition and analyze it using the same method as the T=0 sample.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to T=0. The appearance of new peaks should be noted and, if possible, characterized by mass spectrometry to identify degradation products.

This systematic approach will provide quantitative data on the stability of this compound under your specific experimental conditions, allowing for informed decisions on formulation and handling.

References

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • OrgoSolver. (n.d.). Nitrile Reactions: Acid Hydrolysis to Carboxylic Acid. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]

  • Filo. (2025, September 2). Factors affecting Acid strength of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Hazard evaluation for oxidation of cyclic ethers. Retrieved from [Link]

  • Groh, K. J., et al. (2016). Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species. Applied and Environmental Microbiology, 82(15), 4646-4656.
  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Scribd. (n.d.). Factors Affecting Acidic Strength of Carboxylic Acids. Retrieved from [Link]

  • Unlocking the Secrets of β-Keto Acid Decarboxylation: The Ultimate Mechanism Guide. (2025, November 12). Chemistry Hall. Retrieved from [Link]

  • PubMed. (2022, October 4). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. Retrieved from [Link]

  • Nakamiya, K., et al. (2005). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Applied and Environmental Microbiology, 71(3), 1254-1258.
  • ResearchGate. (n.d.). Photocatalytic oxidation of carboxylic acids can take place either by.... Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Britannica. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 15). Factors affecting strengths of carboxylic acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Nature of the transition state for the decarboxylation of .beta.-keto acids. Retrieved from [Link]

  • Kinne, M., et al. (2006). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Journal of Biological Chemistry, 281(44), 33543-33549.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Cyanooxane-3-carboxylic Acid Derivatives: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a strategic framework for the initial exploration of the biological potential of a novel chemical scaffold: 3-Cyanooxane-3-carboxylic acid . Given the nascent stage of research into this compound class, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It outlines a systematic approach to synthesizing and comparing the biological activity of key derivatives, thereby laying the groundwork for a comprehensive drug discovery program. The experimental protocols and comparative data presented herein are based on established principles of medicinal chemistry and are intended to be illustrative of a robust screening cascade.

Introduction: The this compound Scaffold - A Novelty in Heterocyclic Chemistry

Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with a wide array of biological targets.[1] The this compound scaffold is an intriguing, yet underexplored, chemical entity that combines the structural rigidity of the oxane ring with the electronically distinct cyano and carboxylic acid functionalities. The presence of these groups suggests the potential for diverse biological activities, including but not limited to anticancer, antimicrobial, and enzyme inhibitory effects.[2]

The carboxylic acid moiety, in particular, is a common feature in many drugs, often acting as a key pharmacophore.[3] However, its acidic nature can sometimes limit oral bioavailability and cell permeability. Derivatization of the carboxylic acid into esters or amides is a classical medicinal chemistry strategy to modulate these properties and potentially enhance biological activity.[2][4] This guide proposes a systematic comparative evaluation of the parent acid, its methyl ester, and its primary amide to initiate a structure-activity relationship (SAR) study.

Rationale for Derivative Selection and Synthesis

The initial foray into the biological landscape of a novel scaffold necessitates a logical and efficient approach to derivatization. The selection of the methyl ester and primary amide derivatives of this compound is predicated on the following:

  • Synthetic Tractability: Esters and amides are readily synthesized from the parent carboxylic acid, allowing for rapid generation of derivatives for biological screening.[2]

  • Modulation of Physicochemical Properties: The conversion of a carboxylic acid to an ester or amide significantly alters key physicochemical parameters such as lipophilicity (LogP), hydrogen bonding capacity, and polarity. These changes can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

  • Probing Structure-Activity Relationships (SAR): Comparing the biological activity of the acid, ester, and amide provides initial, yet crucial, insights into the SAR of the scaffold. For instance, if the amide is significantly more potent than the ester or acid, it might suggest that a hydrogen bond donor is critical for target engagement.[5]

The general synthetic approach to these derivatives is outlined below.

G cluster_synthesis General Synthetic Scheme Parent_Acid This compound Ester Methyl 3-cyanooxane-3-carboxylate Parent_Acid->Ester MeOH, H+ (catalytic) Amide 3-Cyanooxane-3-carboxamide Parent_Acid->Amide 1. SOCl2 2. NH3 G cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in a 96-well plate Incubation_1 Incubate for 24h (cell attachment) Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of test compounds Incubation_1->Compound_Addition Incubation_2 Incubate for 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h (formazan formation) MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Sources

"3-Cyanooxane-3-carboxylic acid" as an alternative to existing scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Cyanooxane-3-carboxylic Acid: A Novel Scaffold for Modern Drug Discovery

Introduction: The Evolving Landscape of Molecular Scaffolds

In the intricate process of drug discovery, the molecular scaffold—the core structure of a molecule—serves as the foundational blueprint upon which pharmacologically active compounds are built. Historically, medicinal chemistry has heavily relied on aromatic and heteroaromatic ring systems. While undeniably successful, these planar, sp2-rich scaffolds often present challenges, including poor aqueous solubility, susceptibility to oxidative metabolism, and limited three-dimensional (3D) diversity. Consequently, the field is undergoing a strategic shift towards sp3-rich, saturated heterocyclic scaffolds. These structures offer improved drug-like properties and provide a more defined 3D geometry, enabling more precise interactions with complex biological targets.[1][2]

This guide introduces This compound , a novel scaffold that merges the benefits of a saturated heterocycle with a unique modulation of the carboxylic acid functional group. We will dissect its constituent parts, hypothesize its advantages over existing scaffolds, and provide a comprehensive framework for its experimental validation. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with next-generation molecular frameworks.

The Carboxylic Acid Conundrum: A Double-Edged Sword

The carboxylic acid moiety is a cornerstone of drug design, present in over 450 marketed drugs.[3] Its ability to act as a hydrogen bond donor and acceptor, and to form strong ionic interactions as a carboxylate anion at physiological pH, makes it an effective pharmacophore for numerous biological targets.[4][5] However, its utility is often compromised by significant liabilities:

  • Poor Membrane Permeability: The ionized state of the carboxylate group hinders passive diffusion across biological membranes, often leading to poor oral bioavailability.[3]

  • Metabolic Instability: Carboxylic acids are prone to metabolic glucuronidation, forming reactive acyl glucuronides that have been linked to idiosyncratic drug toxicities.[6][7]

  • Limited CNS Penetration: The high polarity of the group generally restricts passage across the blood-brain barrier, a major hurdle for developing drugs targeting the central nervous system.[6]

To mitigate these issues, medicinal chemists employ a strategy known as bioisosteric replacement , where the carboxylic acid is substituted with a surrogate functional group that mimics its essential binding properties while offering improved physicochemical characteristics.[8][9] Common bioisosteres include tetrazoles, hydroxamic acids, and sulfonamides.[9] The 3-cyano-3-carboxy motif on the oxane scaffold can be viewed as an advanced, integrated approach to this challenge.

Dissecting the Scaffold: A Synthesis of Favorable Properties

The potential of this compound lies in the synergistic combination of its two key components: the saturated oxane ring and the geminal cyano-carboxy substitution.

The Oxane Core: An sp3-Rich Foundation

The oxane ring, a tetrahydropyran, is a privileged saturated heterocycle in modern medicinal chemistry.[1] Its incorporation offers several distinct advantages over traditional aromatic scaffolds:

  • Enhanced Solubility: The oxygen heteroatom acts as a hydrogen bond acceptor, which can improve aqueous solubility compared to its carbocyclic analogue, cyclohexane.[1][2]

  • Metabolic Stability: Saturated rings are generally less susceptible to oxidative metabolism (e.g., P450-mediated hydroxylation) than their aromatic counterparts.[1]

  • Three-Dimensionality: The non-planar, chair-like conformation of the oxane ring provides well-defined 3D vectors for substituents, allowing for more precise and optimized interactions within a target's binding pocket. This increased fraction of sp3-hybridized carbons (Fsp3) is a key attribute of modern drug candidates.[2]

The 3-Cyano-3-Carboxy Motif: A Modulated Acidic Headgroup

Placing a cyano group geminal to the carboxylic acid at the 3-position of the oxane ring is a deliberate design choice aimed at fine-tuning the properties of the acidic pharmacophore.

  • Modulated Acidity (pKa): The strongly electron-withdrawing nature of the nitrile group is expected to lower the pKa of the carboxylic acid. This modulation of acidity can have profound effects on both pharmacodynamics and pharmacokinetics. A more acidic compound will be more fully ionized at physiological pH, which could strengthen ionic interactions at the target site but may also impact membrane permeability. This tunable property allows for optimization that is not possible with a simple carboxylic acid.

  • Bioisosteric Potential: This unique arrangement serves as a novel, non-classical bioisostere for a simple carboxylic acid. It retains the crucial hydrogen bonding and ionic interaction capabilities while altering the local electronic environment and steric profile, potentially leading to improved target affinity, selectivity, or reduced metabolic liabilities.[8][10]

The logical relationship for considering this scaffold is illustrated below.

problem Problem: Carboxylic Acid Liabilities strategy1 Strategy 1: Introduce 3D sp3-Rich Core problem->strategy1 strategy2 Strategy 2: Modulate Acidic Pharmacophore problem->strategy2 oxane Oxane Ring strategy1->oxane Addresses Solubility, Metabolism, 3D Shape motif C(CN)(COOH) Motif strategy2->motif Addresses pKa, Permeability, Binding solution Proposed Solution: This compound Scaffold oxane->solution motif->solution

Caption: Rationale for the design of the this compound scaffold.

Comparative Analysis of Scaffolds

To contextualize the potential advantages of this compound, the following table compares its hypothesized properties against commonly used scaffolds in drug discovery.

FeaturePlanar Aromatic Scaffold (e.g., Phenyl)Saturated Carbocycle (e.g., Cyclohexyl)Common Saturated Heterocycle (e.g., Morpholinyl)Hypothesized: this compound
3D Shape (Fsp3) Low (0)High (1.0)High (1.0)High (0.83)
Aqueous Solubility Low to ModerateLowModerate to HighModerate to High
Metabolic Stability Prone to oxidationGenerally stableGenerally stableHigh
Hydrogen Bond Acceptors 0 (ring)01 (Oxygen)2 (Oxane O, Nitrile N)
Hydrogen Bond Donors 0001 (Carboxyl OH)
Synthetic Accessibility HighHighHighModerate
Tunability High (substituents)ModerateModerateHigh (acid pKa, exit vectors)

Experimental Validation: A Step-by-Step Protocol

The theoretical advantages of this novel scaffold must be confirmed through rigorous experimental validation. The following workflow provides a comprehensive plan for characterizing this compound and evaluating its performance as a bioisosteric replacement for a problematic scaffold.

synthesis Step 1: Synthesis (e.g., Multi-component reaction) physchem Step 2: Physicochemical Profiling synthesis->physchem adme Step 3: In Vitro ADME Profiling physchem->adme sub_physchem pKa Measurement Aqueous Solubility (nephelometry) LogD7.4 (potentiometric) physchem->sub_physchem poc Step 4: Proof-of-Concept (Scaffold Hop) adme->poc sub_adme Metabolic Stability (microsomes) Cell Permeability (Caco-2) Plasma Protein Binding adme->sub_adme analysis Step 5: Comparative Analysis & Conclusion poc->analysis sub_poc Synthesize Analogue Pair: - Parent Drug (e.g., Phenyl-COOH) - Hopped Analogue (Oxane-C(CN)COOH) Measure Target Affinity (IC50) poc->sub_poc

Caption: Proposed experimental workflow for validating the scaffold.

Protocol 1: Synthesis of this compound

Causality: Access to the scaffold is the prerequisite for all further studies. While multiple routes may be feasible, a convergent approach like a multi-component reaction followed by hydrolysis is often efficient. Nitrile hydrolysis requires harsh conditions, so protecting group strategies may be necessary.[11]

  • Reaction Setup: To a solution of an appropriate starting material (e.g., a protected diol) in a suitable solvent, add a source for the cyanoacetate moiety.

  • Cyclization: Induce cyclization via an appropriate method (e.g., acid or base catalysis) to form the protected 3-cyanooxane-3-carboxylate ester.

  • Purification: Purify the ester intermediate using column chromatography on silica gel. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

  • Hydrolysis: Subject the purified ester to hydrolysis conditions (e.g., strong acid or base, such as 6M HCl or NaOH, with heating) to convert both the ester and nitrile to the carboxylic acid.[11] Note: Selective ester hydrolysis followed by a separate nitrile hydrolysis step may be required for complex substrates.

  • Final Purification: Purify the final this compound product by recrystallization or preparative HPLC. Confirm structure and purity (>95%) by NMR, HRMS, and LC-MS.

Protocol 2: Physicochemical and In Vitro ADME Profiling

Causality: This series of experiments is designed to build a comprehensive profile of the scaffold's drug-like properties. Each assay provides a critical piece of data that predicts in vivo behavior. Comparing these results directly to a benchmark compound (e.g., a corresponding phenyl-carboxylic acid) provides a self-validating system to assess improvement.

  • pKa Determination:

    • Prepare a 10 mM stock solution of the compound in DMSO.

    • Using a potentiometric titrator (e.g., Sirius T3), perform an acid-base titration in a multi-component buffer system to determine the pKa.

    • Rationale: pKa dictates the ionization state at physiological pH, which is critical for solubility, permeability, and target binding.

  • Kinetic Solubility Measurement:

    • Add aliquots of the DMSO stock solution to a 96-well plate containing phosphate-buffered saline (pH 7.4).

    • Shake for 2 hours at room temperature.

    • Measure turbidity using a nephelometer. Quantify the concentration of the soluble fraction by LC-MS/UV.

    • Rationale: Poor solubility is a primary cause of project failure. This assay provides an early warning.

  • LogD₇.₄ Measurement:

    • Determine the partition coefficient between octanol and PBS at pH 7.4 using a shake-flask or potentiometric method.

    • Rationale: LogD (lipophilicity at a specific pH) is a key predictor of permeability, metabolic clearance, and promiscuity.

  • Metabolic Stability Assessment:

    • Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH at 37°C.

    • Take aliquots at various time points (0, 5, 15, 30, 60 min) and quench the reaction with acetonitrile.

    • Quantify the remaining parent compound using LC-MS/MS. Calculate the in vitro half-life (t½).

    • Rationale: This assay predicts the rate of Phase I metabolic clearance in the liver, a major determinant of a drug's in vivo half-life.

Conclusion and Future Outlook

The this compound scaffold represents a thoughtfully designed molecular framework that addresses several persistent challenges in modern drug discovery. By combining the favorable properties of a saturated heterocycle with a novel, modulated acidic pharmacophore, it offers the potential for developing drug candidates with improved solubility, enhanced metabolic stability, and superior 3D-driven target engagement. While the analysis presented here is based on established medicinal chemistry principles, it provides a compelling hypothesis for its utility.

The true value of this scaffold will be realized through the synthesis and evaluation of compound libraries across diverse biological targets. The experimental workflows detailed in this guide offer a clear and logical path for its validation. For research teams aiming to escape the confines of "flatland" chemistry and explore new, sp3-rich chemical space, this compound stands out as a promising and versatile alternative to existing scaffolds.

References

  • De Winter, H., & Teague, S. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry, 2022, 1-30.
  • Ballatore, C., Huryn, D. M., & Smith, A. B., III. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. [Link]

  • National Center for Biotechnology Information. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. [Link]

  • Wishart, G., & Reynolds, D. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Recursion. [Link]

  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. [Link]

  • Bon, R. S., et al. (2016). Saturated Heterocycles with Applications in Medicinal Chemistry. Asian Journal of Organic Chemistry, 5(8), 944-956. [Link]

  • Bajorath, J. (2016). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 60(3), 849-858. [Link]

  • Langer, T., & Hoffmann, R. D. (2001). Scaffold Hopping in Medicinal Chemistry. ResearchGate. [Link]

  • Ahmed, S. A., et al. (2025). A Review on the Role of Heterocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]

  • Mitrofanov, A., & Beletskaya, I. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11. [Link]

  • Jain, N. F., & Masse, C. E. (n.d.). Synthesis from Carboxylic Acid Derivatives. Science of Synthesis. [Link]

  • Clement, B. (2017). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Singh, V., Singh, V. K., & Singh, V. (2022). A Study on Carboxylic Acid's Reactivity and Function and Its Importance in Medicines. International Journal of All Research Education and Scientific Methods, 10(1). [Link]

  • O'Hagan, D. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(1), 1-2. [Link]

Sources

A Comparative Guide to the Structural Validation of 3-Cyanooxane-3-carboxylic acid: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Discovery

In the landscape of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For a novel small molecule like 3-Cyanooxane-3-carboxylic acid, a derivative of the common oxane (tetrahydropyran) ring system, proposed structures derived from synthetic routes and preliminary spectroscopic data remain hypotheses until proven by definitive analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide crucial pieces of the structural puzzle, Single-Crystal X-ray Crystallography (SCXRD) stands as the "gold standard" for the unambiguous determination of molecular structures in the solid state.[1][2]

This guide provides a comprehensive comparison of analytical techniques for the structural validation of this compound. It delves into the causality behind experimental choices, presenting the self-validating system of SCXRD as the ultimate arbiter of molecular truth, while contextualizing the indispensable roles of other spectroscopic methods. A literature search did not yield a published crystal structure for "this compound," thus this guide will proceed as a practical, instructional case study on how its structure would be proposed and then unequivocally validated.

Part 1: Proposing the Structure - The Spectroscopic Triumvirate

Before attempting the often-laborious process of growing single crystals, a chemist must first gather sufficient evidence to propose a likely structure. This is typically achieved through a combination of NMR, MS, and IR spectroscopy.

High-Resolution Mass Spectrometry (HRMS): Confirming the Elemental Formula

The first step is to confirm that the synthesized compound has the correct molecular formula, C7H9NO3. High-resolution mass spectrometry is the tool of choice for this purpose, capable of measuring molecular weight with high accuracy, often to within 5 parts per million (ppm).[3] This precision allows for the confident determination of the elemental composition.[3]

Expected HRMS Data for C7H9NO3:

  • Technique: Electrospray Ionization (ESI) is a common method for small molecule analysis.[4]

  • Expected m/z:

    • [M+H]+: 156.0655 (Calculated for C7H10NO3+)

    • [M-H]-: 154.0510 (Calculated for C7H8NO3-)

    • [M+Na]+: 178.0475 (Calculated for C7H9NNaO3+)

The observation of an ion with an m/z value matching one of these calculated values to within a few ppm provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups by detecting their characteristic vibrational frequencies.[5][6] For this compound, the IR spectrum would be expected to show distinct absorption bands confirming the presence of the nitrile, carboxylic acid, and ether moieties.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretch3300 - 2500Broad, Strong
Aliphatic C-HStretch3000 - 2850Medium-Strong
Nitrile C≡NStretch~2250Medium, Sharp
Carboxylic Acid C=OStretch~1710Strong
C-O-C (Ether)Stretch1260 - 1070Strong
Table 1: Predicted IR Absorption Frequencies for this compound.[7]

The simultaneous presence of these bands provides compelling, albeit not definitive, evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed connectivity of a molecule in solution.[8][9] A suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments are used to piece together the molecular skeleton.

Predicted ¹H and ¹³C NMR Data for this compound:

  • ¹H NMR: The proton spectrum would reveal the number of unique proton environments, their integration (number of protons), and their connectivity through spin-spin coupling (splitting patterns). Protons adjacent to the oxygen atom in the oxane ring would be expected to appear at a lower field (higher ppm).

  • ¹³C NMR: The carbon spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals would provide information about the electronic environment of each carbon. For instance, the carbonyl carbon of the carboxylic acid would be significantly downfield (~170-180 ppm), as would the quaternary carbon bonded to both the cyano and carboxyl groups. The nitrile carbon would also have a characteristic shift (~115-125 ppm).

TechniqueInformation Gained
¹H NMR Number of proton environments, relative proton count, neighboring protons (connectivity).
¹³C NMR Number and type of carbon environments (CH₃, CH₂, CH, C).
DEPT-135 Differentiates between CH₃/CH and CH₂ carbons.
COSY Shows correlations between coupled protons (¹H-¹H connectivity).
HSQC Correlates each proton with its directly attached carbon (¹H-¹³C one-bond connectivity).
HMBC Shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C connectivity), crucial for identifying quaternary carbons.
Table 2: Suite of NMR Experiments for Structural Elucidation.

While this combined spectroscopic data builds a very strong case for the structure of this compound, it does not provide absolute proof. Spectroscopic data can sometimes be ambiguous or misinterpreted, and it does not offer information on the solid-state packing or intermolecular interactions which can be crucial in pharmaceutical sciences.

Part 2: The Gold Standard - Single-Crystal X-ray Crystallography

SCXRD provides a definitive, three-dimensional map of electron density within a crystal.[10] From this map, the precise positions of atoms can be determined, yielding bond lengths, bond angles, and torsional angles with unparalleled accuracy.[1] This technique is considered the ultimate arbiter in structural chemistry because it provides a direct image of the molecule, leaving no room for ambiguity regarding its constitution and relative stereochemistry.[2][11]

The Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a solved crystal structure is a multi-step process that requires patience and expertise.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Powdered Compound B Solvent Screening A->B C Crystallization (Slow Evaporation, Vapor Diffusion, etc.) B->C D Obtain Single Crystal (>50 µm) C->D E Mount Crystal on Diffractometer D->E F X-ray Diffraction (Data Collection) E->F G Data Reduction (Integration & Scaling) F->G H Structure Solution (e.g., Direct Methods) G->H I Structure Refinement (Least-Squares Fitting) H->I J Validation & Analysis (checkCIF) I->J K Final Structure (CIF file) J->K

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol:

  • Crystal Growth (The Art): This is often the most challenging step.[11]

    • Objective: To grow a single, well-ordered crystal of sufficient size and quality for diffraction.

    • Methodology: A common technique is slow evaporation. A saturated solution of this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The vial is loosely capped to allow the solvent to evaporate over several days or weeks. The slow decrease in solubility encourages the ordered deposition of molecules onto a growing crystal lattice. Other methods include vapor diffusion and cooling crystallization.

    • Causality: Rapid precipitation leads to amorphous solids or microcrystalline powders. Slow, controlled growth is essential to minimize defects and allow molecules to arrange themselves in a periodic, three-dimensional lattice.

  • Data Collection (The Measurement):

    • Objective: To measure the intensities and positions of thousands of diffracted X-ray reflections.

    • Methodology: A suitable crystal is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is cooled under a stream of nitrogen gas (~100 K) to minimize thermal motion, which improves the quality of the diffraction data. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector (e.g., a CCD or CMOS sensor).[10]

  • Structure Solution and Refinement (The Puzzle):

    • Objective: To convert the diffraction data into a chemically sensible model of the molecule.

    • Methodology:

      • Solution: Specialized software (e.g., SHELXT) uses mathematical techniques like "direct methods" to generate an initial electron density map from the diffraction intensities.[12] This initial map reveals the positions of the heavier atoms (O, N, C).

      • Refinement: The atomic model is then refined against the experimental data using a least-squares process (e.g., with SHELXL). In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions.

      • Validation: The final model is rigorously validated using software like PLATON or the IUCr's checkCIF service.[12][13] This checks for geometric reasonableness, missed symmetry, and other potential errors.[14]

The Unambiguous Output: Comparing Data Types

The true power of SCXRD lies in the definitive nature of its output compared to other techniques.

Analytical TechniquePrimary OutputType of InformationPotential Ambiguity
Mass Spectrometry Mass-to-charge ratio (m/z)Elemental FormulaIsomers cannot be distinguished.
IR Spectroscopy Wavenumber (cm⁻¹) vs. AbsorbancePresence of Functional GroupsOverlapping peaks; does not provide connectivity.
NMR Spectroscopy Chemical Shift (ppm) vs. IntensityAtomic Connectivity (Skeleton)Complex spectra can be difficult to interpret; provides an average structure in solution.
X-ray Crystallography 3D Electron Density Map -> Atomic Coordinates (Å)Absolute 3D Structure, Bond Lengths/Angles, Stereochemistry, Intermolecular InteractionsRequires a suitable single crystal; structure is in the solid state.
Table 3: Comparison of Information from Different Analytical Techniques.

For this compound, SCXRD would not only confirm the oxane ring, the cyano group, and the carboxylic acid, but it would also precisely define:

  • The conformation of the six-membered oxane ring (e.g., chair, boat).

  • The relative stereochemistry , confirming the cis or trans relationship between the cyano and carboxylic acid groups if the synthesis were to create a stereocenter at position 3.

  • The intricate network of intermolecular interactions , such as the hydrogen bonding between carboxylic acid groups, which dictates how the molecules pack in the solid state.

Conclusion: A Symphony of Techniques with a Clear Conductor

The structural elucidation of a novel compound like this compound is a hierarchical process. Mass spectrometry confirms the elemental composition, IR spectroscopy identifies the functional groups present, and a suite of NMR experiments maps out the molecular framework. These techniques work in concert to build a strong, self-consistent hypothesis of the molecular structure.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Google Books.
  • Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate.
  • Gao, X., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. Google Books.
  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Google.
  • Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. (n.d.). Google.
  • FTIR Basic Organic Functional Group Reference Chart. (2015, December 21). Thermo Fisher Scientific.
  • Crystallographic Structure Elucidation. (n.d.). Northwestern University.
  • Vaguine, A. A., et al. (2017). Validation and extraction of molecular-geometry information from small-molecule databases. Acta Crystallographica Section D: Structural Biology.
  • Identifying Characteristic Functional Groups. (2023, February 11). Chemistry LibreTexts.
  • Müller, P. (n.d.). Practical suggestions for better crystal structures. MIT.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography.
  • X-ray crystallography. (n.d.). Wikipedia.
  • What Is Small Molecule Crystal Structure Analysis? (n.d.). Rigaku.

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A Researcher's Guide to Navigating the Specificity of Novel Therapeutics: A Cross-Reactivity Study of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring its specificity. Off-target effects can lead to unforeseen toxicities, diminished efficacy, and costly late-stage failures.[1] This guide provides a comprehensive framework for conducting a thorough cross-reactivity study, using the hypothetical molecule, 3-Cyanooxane-3-carboxylic acid , as a case study. While this molecule is presented here for illustrative purposes, the principles and methodologies described are universally applicable to the preclinical evaluation of any novel small molecule inhibitor.

Our approach is rooted in a philosophy of proactive and systematic de-risking. We will not merely list protocols, but explain the scientific rationale behind each experimental choice, enabling researchers to design and execute self-validating studies that generate trustworthy and actionable data.

Understanding the Molecule: Structural Clues to Potential promiscuity

The structure of this compound, with its cyclic ether (oxane) backbone, a nitrile group, and a carboxylic acid moiety, provides initial clues for hypothesizing potential biological interactions. The carboxylic acid group is a well-known pharmacophore present in over 450 marketed drugs, often engaging in critical hydrogen bonding and electrostatic interactions with its target.[2] However, this functional group can also be a source of off-target activity and metabolic liabilities.[3] The oxane ring, a common motif in natural products, contributes to the molecule's three-dimensional shape and can influence its pharmacokinetic properties.[1][4]

For the purpose of this guide, let us hypothesize that this compound has been identified as a potent inhibitor of Aurora A kinase , a key regulator of mitotic progression and a validated oncology target. Our goal is now to determine its selectivity against a panel of other kinases and unrelated targets.

The Tiered Approach to Cross-Reactivity Screening

A tiered approach is the most efficient strategy for assessing compound specificity. This involves progressing from broad, high-throughput screens to more focused and physiologically relevant assays.

Tiered_Screening_Workflow cluster_0 Tier 1: Broad Panel Screening cluster_1 Tier 2: Focused Validation cluster_2 Tier 3: Cellular & Functional Confirmation T1_InSilico In Silico Profiling (Target Prediction) T1_Biochem Broad Kinase Panel (e.g., 400+ kinases) T1_InSilico->T1_Biochem Guide Panel Selection T2_Dose IC50 Determination for Hits (Biochemical Assays) T1_Biochem->T2_Dose Identify Primary Off-Targets T2_Binding Direct Binding Assays (e.g., SPR, MST) T2_Dose->T2_Binding Confirm Direct Interaction T3_Cellular Cellular Target Engagement (e.g., NanoBRET, CETSA) T2_Binding->T3_Cellular Validate in a Cellular Context T3_Functional Functional Off-Target Assays (e.g., Phenotypic Screens) T3_Cellular->T3_Functional Assess Functional Consequences

Sources

Benchmarking the Synthetic Efficiency of 3-Cyanooxane-3-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. 3-Cyanooxane-3-carboxylic acid, a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with both a nitrile and a carboxylic acid group at the same position, represents a valuable building block. Its unique trifunctional nature—possessing a cyclic ether, a cyano group, and a carboxylic acid—offers multiple points for diversification and derivatization in the pursuit of new therapeutic agents.

This guide provides an in-depth, objective comparison of two plausible synthetic routes to this compound. As a Senior Application Scientist, the following analysis moves beyond a mere recitation of steps to dissect the underlying chemical logic, offering field-proven insights into the practicalities and efficiencies of each approach. We will benchmark these routes using key green chemistry metrics to provide a holistic view of their sustainability and industrial viability.

Route 1: Ring-Closing Metathesis (RCM) and Epoxide Ring-Opening Strategy

This initial strategy is a linear synthesis that constructs the oxane ring from an acyclic precursor, followed by the sequential introduction of the desired functional groups. This route leverages the power of olefin metathesis, a Nobel Prize-winning reaction, to form the core heterocyclic structure.

Conceptual Workflow

The forward synthesis for Route 1 is envisioned as a multi-step sequence:

  • Alkylation: Synthesis of diethyl diallylmalonate from diethyl malonate.

  • Ring-Closing Metathesis (RCM): Cyclization of diethyl diallylmalonate to form a dihydrooxazine precursor.

  • Epoxidation: Oxidation of the double bond to form an epoxide.

  • Cyanide Addition: Ring-opening of the epoxide with a cyanide nucleophile.

  • Hydrolysis: Conversion of the nitrile and ester functionalities to the final carboxylic acid.

Caption: Workflow for Route 1: RCM and Epoxide Ring-Opening.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl Diallylmalonate

  • Rationale: This standard alkylation establishes the carbon framework necessary for the subsequent ring-closing metathesis. Sodium ethoxide is a common and cost-effective base for deprotonating diethyl malonate.

  • Procedure: To a solution of sodium ethoxide (prepared from 8.6 g of sodium in 70 mL of absolute ethanol) cooled to 5-10°C, a mixture of diethyl malonate (10 g, 62.5 mmol) and allyl bromide (14.25 g, 187.5 mmol) is added dropwise with stirring. The reaction mixture is stirred for one hour at this temperature and then overnight at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield diethyl diallylmalonate.[1]

  • Expected Yield: ~97%[1]

Step 2: Ring-Closing Metathesis

  • Rationale: Grubbs' second-generation catalyst is chosen for its high efficiency and tolerance to various functional groups. The reaction is driven by the formation of volatile ethylene gas.[2][3]

  • Procedure: In a glovebox, Grubbs' second-generation catalyst (0.02 mmol) is dissolved in dry, degassed dichloromethane (10 mL). Diethyl diallylmalonate (100 mg, 0.416 mmol) is added, and the mixture is stirred under a nitrogen atmosphere for 1 hour at room temperature. The reaction is quenched by the addition of ethyl vinyl ether, and the solvent is removed in vacuo. The crude product is purified by column chromatography.[4][5]

  • Expected Yield: >95%

Step 3: Epoxidation

  • Rationale: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and reliable reagent for the epoxidation of alkenes.[6]

  • Procedure: To a solution of the dihydrooxazine precursor from the previous step in dichloromethane at 0°C, a solution of m-CPBA (1.1 equivalents) in dichloromethane is added dropwise. The reaction is stirred at 0°C for 2 hours and then at room temperature overnight. The reaction is quenched with a saturated sodium bicarbonate solution, and the organic layer is washed with brine, dried, and concentrated.

  • Expected Yield: ~85-95% (estimated from similar epoxidations)

Step 4: Epoxide Ring-Opening with Cyanide

  • Rationale: The epoxide ring is opened by a nucleophilic attack of the cyanide ion. The reaction is typically regioselective, with the cyanide attacking the less sterically hindered carbon.[7][8]

  • Procedure: The epoxide intermediate is dissolved in a suitable solvent such as ethanol or a mixture of THF and water. Sodium cyanide (1.2 equivalents) is added, and the mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC). The reaction is then cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent, and the organic layer is processed.

  • Expected Yield: ~70-85% (estimated from analogous reactions)

Step 5: Hydrolysis

  • Rationale: Acid-catalyzed hydrolysis is effective for the simultaneous conversion of both the nitrile and the ester groups to the carboxylic acid.[9][10]

  • Procedure: The cyanohydrin ester is heated at reflux in a mixture of concentrated hydrochloric acid and water for several hours. The progress of the hydrolysis is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the product is extracted with a suitable organic solvent. The organic extracts are combined, dried, and concentrated to yield the final product.

  • Expected Yield: ~70-90%

Route 2: Strecker/Cyanohydrin Synthesis from a Cyclic Ketone

This convergent approach begins with a pre-formed oxane ring and introduces the cyano and carboxyl functionalities in a more direct manner. This route relies on the classic Strecker synthesis or a related cyanohydrin formation.

Conceptual Workflow

The synthetic plan for Route 2 involves:

  • Synthesis of Tetrahydropyran-4-one: Preparation of the key cyclic ketone starting material.

  • Cyanohydrin Formation: Reaction of tetrahydropyran-4-one with a cyanide source to form the corresponding cyanohydrin.

  • Hydrolysis: Conversion of the nitrile group to the carboxylic acid.

Sources

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to achieving an optimal balance of potency, selectivity, and pharmacokinetic properties. The 3-Cyanooxane-3-carboxylic acid scaffold presents a fascinating case study, featuring a polar oxane ring that influences solubility and metabolic profile, alongside two critical pharmacophoric groups: a nitrile and a carboxylic acid. This guide provides an in-depth, objective comparison of bioisosteric replacement strategies for these functional groups, grounded in established medicinal chemistry principles and supported by representative experimental data. We will delve into the causal rationale behind these strategic replacements, outline detailed synthetic protocols, and analyze their impact on key drug-like properties.

The Core Scaffold: Physicochemical and Pharmacological Profile

This compound serves as a rigid, polar scaffold. The oxane ring, while enhancing aqueous solubility, can also be a site for metabolic oxidation. The geminal arrangement of the electron-withdrawing nitrile and carboxylic acid groups on a quaternary center provides steric hindrance and a unique electronic environment. However, these functional groups come with inherent challenges:

  • The Carboxylic Acid: While often crucial for target engagement through ionic or hydrogen bonding interactions, its acidic nature (typically pKa 4-5) leads to ionization at physiological pH.[1][2] This can result in poor membrane permeability, high plasma protein binding, and rapid renal clearance, limiting oral bioavailability.[3][4][5][6][7]

  • The Nitrile Group: This versatile group can act as a hydrogen bond acceptor and a bioisostere for carbonyls or halogens.[8][9][10] However, it can be metabolically labile, undergoing hydrolysis to amides or carboxylic acids, and can sometimes raise toxicity concerns.[10] Its replacement can be a key strategy to improve metabolic stability and modulate target interactions.[8]

Strategic Bioisosteric Replacements for the Nitrile Group

The primary goals for nitrile replacement are to enhance metabolic stability, fine-tune electronic properties, and introduce alternative binding interactions.

The Tetrazole Switch: A Classic Acidic Bioisostere

The 5-substituted-1H-tetrazole is the most widely recognized non-classical bioisostere of a carboxylic acid, and by extension, a potential replacement for a nitrile that may be hydrolyzed to a carboxylic acid in vivo.[11][12][13][14] It mimics the acidity of a carboxylic acid (pKa ≈ 4.5–4.9) while being more lipophilic and generally more resistant to metabolic degradation.[12]

Experimental Rationale: The synthesis is a direct and robust [3+2] cycloaddition between the nitrile and an azide source. Modern protocols often use zinc salts as catalysts in water, offering a safer and more environmentally benign alternative to traditional methods that used toxic tin compounds or generated hazardous hydrazoic acid.[13][15][16]

Experimental Protocol: Zinc-Catalyzed Tetrazole Synthesis in Water

  • To a solution of the this compound derivative (1.0 eq) in deionized water, add sodium azide (1.2 eq) and zinc bromide (1.2 eq).

  • Heat the reaction mixture to 100-120 °C in a sealed vessel.

  • Monitor the reaction by TLC or LC-MS until consumption of the starting nitrile (typically 12-24 hours).

  • Cool the mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH ~2 with 3M HCl to protonate and precipitate the tetrazole product.

  • Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

G cluster_0 Synthesis of Tetrazole Bioisostere start This compound (ester protected) reagents Sodium Azide (NaN₃) Zinc Bromide (ZnBr₂) start->reagents 1. reaction [3+2] Cycloaddition Water, 110 °C reagents->reaction 2. workup Acidification (HCl) Filtration reaction->workup 3. product 3-(1H-tetrazol-5-yl)oxane-3-carboxylic acid (ester protected) workup->product 4.

Caption: Workflow for the synthesis of the tetrazole bioisostere.

Comparative Performance Data:

BioisostereTarget Potency (IC₅₀, nM)Metabolic Stability (t½, min, HLM)Lipophilicity (cLogP)
Parent Nitrile 15251.5
Tetrazole 18>901.9
HLM: Human Liver Microsomes. Data is representative.

The tetrazole analog maintains comparable potency while dramatically improving metabolic stability, a common and highly desirable outcome of this bioisosteric replacement.

The 1,3,4-Oxadiazole Alternative: A Neutral Hydrogen Bond Acceptor

Unlike the acidic tetrazole, the 1,3,4-oxadiazole ring is a neutral heterocycle that acts as a strong hydrogen bond acceptor.[17] This replacement is ideal when the acidity of a tetrazole is undesirable (e.g., for CNS penetration) but a polar, metabolically robust interaction is still required.

Experimental Rationale: A common and reliable route involves the conversion of the parent carboxylic acid to an acid hydrazide, followed by condensation with a second carboxylic acid (or derivative) and subsequent cyclodehydration. Reagents like POCl₃ or Burgess reagent are effective for the final cyclization step.[18][19]

Experimental Protocol: Synthesis of 1,3,4-Oxadiazole

  • Convert the this compound to its corresponding acid hydrazide via esterification followed by reaction with hydrazine hydrate.

  • Acylate the resulting hydrazide with an appropriate acyl chloride (e.g., acetyl chloride) in the presence of a base like pyridine.

  • To the resulting diacylhydrazine intermediate dissolved in a suitable solvent (e.g., THF), add a dehydrating agent such as phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction, pour it onto crushed ice, and neutralize with a base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry, and purify by column chromatography.

G cluster_0 Synthesis of 1,3,4-Oxadiazole Bioisostere start 3-Cyanooxane-3-carbohydrazide step1 Acyl Chloride (RCOCl) Pyridine start->step1 intermediate Diacylhydrazine Intermediate step1->intermediate step2 Dehydrating Agent (POCl₃) Reflux intermediate->step2 product 3-(5-R-1,3,4-oxadiazol-2-yl)oxane-3-carbonitrile step2->product

Caption: General synthesis of 1,3,4-oxadiazole bioisosteres.

Comparative Performance Data:

BioisostereTarget Potency (IC₅₀, nM)Metabolic Stability (t½, min, HLM)Acidity (pKa)
Parent Nitrile 1525N/A
1,3,4-Oxadiazole 25>90Neutral

The oxadiazole provides a metabolically stable, neutral alternative, which can be crucial for optimizing pharmacokinetics, particularly for avoiding acidic traps or improving CNS exposure.

Strategic Bioisosteric Replacements for the Carboxylic Acid Group

The goal of replacing the carboxylic acid is typically to improve cell permeability and oral bioavailability while retaining the key binding interactions.[3][7][20]

Acyl Sulfonamides: Tuning Acidity and Permeability

Acyl sulfonamides are highly effective carboxylic acid bioisosteres because their acidity can be tuned by modifying the R-group on the sulfonamide nitrogen, with pKa values typically falling within the range of carboxylic acids.[3][5] This allows for the preservation of ionic interactions while often increasing lipophilicity and membrane permeability.[21][22]

Experimental Rationale: The synthesis is a straightforward coupling between an activated carboxylic acid (e.g., an acyl chloride) and a primary sulfonamide in the presence of a base.

Experimental Protocol: Acyl Sulfonamide Synthesis

  • Activate the this compound by converting it to the acyl chloride using thionyl chloride or oxalyl chloride in an inert solvent like DCM at 0 °C.

  • In a separate flask, dissolve the desired sulfonamide (e.g., methanesulfonamide, 1.1 eq) in pyridine or THF with a non-nucleophilic base (e.g., DMAP).

  • Add the freshly prepared acyl chloride solution dropwise to the sulfonamide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water, acidify with 1M HCl, and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and purify by chromatography.

G cluster_0 Synthesis of Acyl Sulfonamide Bioisostere start This compound step1 Activation (e.g., SOCl₂) start->step1 acyl_chloride Acyl Chloride Intermediate step1->acyl_chloride step2 Sulfonamide (R-SO₂NH₂) Base (Pyridine) acyl_chloride->step2 product N-(R-sulfonyl)-3-cyanooxane-3-carboxamide step2->product

Caption: Synthesis of an acyl sulfonamide bioisostere.

Comparative Performance Data:

BioisostereTarget Potency (IC₅₀, nM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Acidity (pKa)
Carboxylic Acid 15< 0.54.6
Acyl Sulfonamide 204.55.1
Data is representative.

This replacement successfully enhances membrane permeability with only a minor impact on potency, demonstrating its utility in improving the potential for oral absorption.

Hydroxamic Acids: Introducing Metal Chelation

Hydroxamic acids are specialized bioisosteres primarily used when the target is a metalloenzyme (e.g., HDACs, MMPs).[23] The hydroxamic acid moiety is a powerful metal-chelating group, which can introduce a new, high-affinity binding mode not possible with the original carboxylic acid.[3][24][25]

Experimental Rationale: The synthesis is typically a direct reaction of an activated carboxylic acid derivative, such as an ester, with hydroxylamine.

Experimental Protocol: Hydroxamic Acid Synthesis

  • Convert the this compound to its methyl or ethyl ester using standard esterification conditions (e.g., SOCl₂ in methanol).

  • Prepare a solution of hydroxylamine hydrochloride (3.0 eq) and a strong base like potassium hydroxide (3.0 eq) in methanol.

  • Add the ester derivative (1.0 eq) to the freshly prepared hydroxylamine solution.

  • Stir the reaction at room temperature for 8-12 hours, monitoring for the disappearance of the ester by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in water and acidify with 1M HCl to precipitate the hydroxamic acid.

  • Collect the product by filtration, wash with cold water, and dry.

G cluster_0 Synthesis of Hydroxamic Acid Bioisostere start This compound ester reagent Hydroxylamine (NH₂OH) Base (KOH) start->reagent reaction Nucleophilic Acyl Substitution reagent->reaction product 3-cyano-N-hydroxyoxane-3-carboxamide reaction->product

Caption: Synthesis of the hydroxamic acid bioisostere.

Comparative Performance Data (for a hypothetical metalloenzyme target):

BioisostereTarget Inhibition (Kᵢ, nM)Binding Mode
Carboxylic Acid 500H-bonding/Ionic
Hydroxamic Acid 5Bidentate Metal Chelation
Data is representative for a metalloenzyme target.

For the right biological target, the hydroxamic acid replacement can dramatically increase potency by introducing a highly favorable metal-chelating interaction.

Conclusion

The bioisosteric modification of the this compound scaffold offers a powerful, rational approach to overcoming common challenges in drug development. The choice of replacement is highly context-dependent and must be guided by the specific project goals, whether it is to enhance metabolic stability (tetrazole, oxadiazole), improve membrane permeability (acyl sulfonamide), or introduce a new binding paradigm (hydroxamic acid). The strategies and protocols outlined in this guide provide a validated framework for medicinal chemists to systematically optimize lead compounds, transforming promising hits into viable drug candidates.

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  • Kumar, D. (2024). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

  • de Souza, A. S., de Almeida, L. G., & da Silva, F. C. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of the Brazilian Chemical Society, 33, 1069-1093. [Link]

  • Al-Masoudi, N. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Iraqi Journal of Pharmaceutical Sciences, 32(1), 1-13. [Link]

  • Gutierrez, A. C., & Candler, J. (2020). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Organic Letters, 22(22), 8871–8876. [Link]

  • Siddiqui, N., & Ahsan, W. (2010). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 817-824. [Link]

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic acid (bio)isosteres in drug design. ChemMedChem, 8(3), 385–395. [Link]

  • Meanwell, N. A. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(1), 1-3. [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-3-cyanohexanoic acid. PubChem Compound Database. [Link]

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  • Wikipedia. (n.d.). Carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

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The Enigmatic Potential of 3-Cyanooxane-3-carboxylic Acid: A Comparative Guide to a Novel Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword on Scarcity and Scientific Inquiry: In the landscape of drug discovery, the exploration of novel chemical space is paramount. This guide delves into the structural and potential functional attributes of "3-Cyanooxane-3-carboxylic acid," a molecule for which public domain data on biological potency is notably scarce. In the spirit of scientific advancement, this comparison will therefore be framed as an expert analysis of its potential, drawing upon established principles of medicinal chemistry and comparative data from its structurally related analogs, most notably, derivatives of oxetane. This guide is intended for researchers, scientists, and drug development professionals poised at the frontier of molecular design.

Introduction: The Allure of Small Saturated Heterocycles in Drug Design

Small, saturated heterocyclic rings, such as oxanes (tetrahydropyrans) and oxetanes, are increasingly sought-after motifs in modern medicinal chemistry. Their appeal lies in their ability to confer desirable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional complexity, which can enhance binding affinity and selectivity for biological targets. The introduction of polar functional groups, such as a carboxylic acid and a cyano group, onto these scaffolds creates intriguing possibilities for molecular interactions and novel pharmacological activities.

"this compound" presents a unique combination of a six-membered saturated ether ring, providing a stable and conformationally defined backbone, with two key functional groups at the 3-position: a carboxylic acid, a common pharmacophore for interacting with biological targets, and a cyano group, which can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Structural Analogs: A Tale of Two Rings - Oxane vs. Oxetane

The closest and most studied analogs of this compound are the 3-cyanooxetane-3-carboxylic acid derivatives. The primary difference lies in the ring size: a six-membered oxane versus a four-membered oxetane. This seemingly small change has significant implications for the molecule's geometry, strain, and ultimately, its potential biological profile.

FeatureThis compound3-Cyanooxetane-3-carboxylic acid
Ring System Oxane (Tetrahydropyran)Oxetane
Ring Size 6-membered4-membered
Ring Strain LowHigh
Conformation Flexible (Chair, boat)Planar, puckered
Potential Impact Greater conformational flexibility may allow for adaptation to various binding pockets.The rigid, strained ring can lead to unique vectoral exits for substituents, potentially improving metabolic stability and cell permeability.

The higher ring strain of the oxetane ring in its analogs can influence bond angles and lengths, presenting a different spatial arrangement of the cyano and carboxylic acid groups to a target protein compared to the more flexible oxane ring.[1][2]

Postulated Biological Relevance and Mechanism of Action

While direct evidence for the biological target of "this compound" is unavailable, the presence of the cyano and carboxylic acid functionalities suggests several potential avenues for therapeutic intervention.

Enzyme Inhibition: The combination of a carboxylic acid and a cyano group is a feature found in various enzyme inhibitors. The carboxylate can form key ionic interactions or hydrogen bonds with active site residues, while the cyano group can act as a hydrogen bond acceptor or a warhead for covalent modification of certain enzymes. For instance, cyano-containing compounds have been explored as inhibitors of cysteine proteases and other enzymes where a nucleophilic residue is present in the active site.

Carbonic Anhydrase Inhibition: Carboxylic acids are a known class of non-classical carbonic anhydrase inhibitors.[3] These inhibitors can bind to the zinc ion in the enzyme's active site, displacing a water molecule and disrupting the catalytic cycle. While sulfonamides are the most common carbonic anhydrase inhibitors, the exploration of alternative scaffolds is an active area of research.

Below is a conceptual diagram illustrating a potential inhibitory mechanism.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Residue 1 Residue 1 Residue 2 Residue 2 Zn_ion Zn²⁺ Inhibitor_Structure This compound Inhibitor_Structure->Residue 1 H-bond (Cyano) Inhibitor_Structure->Residue 2 H-bond (Carboxyl) Inhibitor_Structure->Zn_ion Carboxylate Coordination

Caption: Postulated interaction of this compound with an enzyme active site.

Comparative Potency: An Extrapolation from Analogs

In the absence of direct experimental data for "this compound," we must turn to its analogs to infer potential potency. The field of medicinal chemistry often utilizes bioisosteric replacements to fine-tune the properties of a lead compound. The cyano group can be considered a non-classical bioisostere of a carboxylic acid or other polar groups.[4]

A hypothetical structure-activity relationship (SAR) can be proposed based on the oxane scaffold:

Analog PositionModificationExpected Impact on PotencyRationale
Ring OxygenReplacement with Sulfur (Thiane)Potentially altered ADME propertiesChanges in polarity and metabolic stability.
Ring CarbonsIntroduction of substituentsCould enhance or decrease potencySteric hindrance or additional beneficial interactions with the target.
Carboxylic AcidEsterification (Prodrug)Increased cell permeabilityMasking the polar carboxylic acid can improve oral bioavailability.
Cyano GroupReplacement with other small polar groups (e.g., tetrazole)Modulation of acidity and binding interactionsTetrazoles are common carboxylic acid bioisosteres with different pKa and metabolic profiles.[5]

Experimental Protocols: A Roadmap for Future Investigation

To elucidate the potency and mechanism of action of "this compound" and its analogs, a systematic experimental approach is necessary.

General Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

This protocol outlines a representative method for assessing the inhibitory activity against a target enzyme.

Objective: To determine the IC50 value of "this compound" and its analogs against a selected human carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (substrate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution.

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add the substrate (4-nitrophenyl acetate) to all wells to start the enzymatic reaction.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 400 nm) over time using a microplate reader. The rate of increase in absorbance corresponds to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme without inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer, Compounds) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compounds Prepare_Reagents->Serial_Dilution Plate_Setup Add Reagents to 96-Well Plate Serial_Dilution->Plate_Setup Pre_incubation Pre-incubate at Room Temperature Plate_Setup->Pre_incubation Add_Substrate Initiate Reaction with Substrate Pre_incubation->Add_Substrate Measure_Absorbance Measure Absorbance over Time Add_Substrate->Measure_Absorbance Data_Analysis Calculate % Inhibition and Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Conclusion and Future Directions

"this compound" represents an under-explored scaffold with intriguing potential in drug discovery. While direct biological data remains elusive, a comparative analysis with its oxetane-based analogs and a broader understanding of its constituent functional groups suggest that it warrants further investigation. Its unique combination of a stable six-membered heterocyclic ring and key pharmacophoric elements—a carboxylic acid and a cyano group—positions it as a candidate for screening against a variety of biological targets, particularly enzymes such as carbonic anhydrases and proteases.

Future research should focus on the synthesis of "this compound" and a focused library of its derivatives. Subsequent screening in a panel of relevant biological assays will be crucial to unlocking the therapeutic potential of this enigmatic molecule. The insights gained from such studies will not only shed light on the potency of this specific compound but also contribute to the broader understanding of structure-activity relationships within the valuable class of small, saturated heterocyclic compounds.

References

  • Hall, A., Chatzopoulou, M., & Frost, J. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry, 104, 117653. [Link]

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: a new building block for a new century. Angewandte Chemie International Edition, 49(48), 9052-9067. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845-5859. [Link]

  • PubChem. (n.d.). 3-Cyanocyclohexane-1-carboxylic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Tetrahydropyran-2-carboxylic Acid. Retrieved from [Link]

  • IJPR. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Drug Discovery Pro. (2024). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

  • Frontiers. (2013). Understanding biocatalyst inhibition by carboxylic acids. Frontiers in Microbiology, 4. [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.2.3: Structure and Properties of Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-cyanohexanoic acid. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2022). Dicyanoanilines as potential and dual inhibitors of α-amylase and α-glucosidase enzymes: Synthesis, characterization, in vitro, in silico, and kinetics studies. Arabian Journal of Chemistry, 15(1), 103525. [Link]

  • NIH. (2023). Inhibition studies of bacterial α-carbonic anhydrases with phenols. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163836. [Link]

  • NIH. (2023). Inhibition studies with simple and complex (in)organic anions of the γ-carbonic anhydrase from Mammaliicoccus (Staphylococcus) sciuri, MscCAγ. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2169522. [Link]

  • NIH. (2022). Enaminone-based carboxylic acids as novel non-classical carbonic anhydrases inhibitors: design, synthesis and in vitro biological assessment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2125–2136. [Link]

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Head-to-head comparison of analytical methods for "3-Cyanooxane-3-carboxylic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Quantification of 3-Cyanooxane-3-carboxylic acid: A Comparative Methodological Analysis

Abstract: This guide provides a comprehensive head-to-head comparison of potential analytical methods for the quantification of this compound, a novel heterocyclic compound. Given the scarcity of published methods for this specific analyte, this document serves as a strategic guide for researchers, scientists, and drug development professionals on method development and selection. We will explore the theoretical and practical considerations for High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each section details the underlying principles, step-by-step experimental protocols, and a critical evaluation of their respective strengths and weaknesses, supported by illustrative experimental data.

Introduction to this compound and Analytical Challenges

This compound (CAS 1695144-42-3) is a unique molecule incorporating a saturated six-membered oxane (tetrahydropyran) ring, a carboxylic acid, and a nitrile group.[1] This trifunctional structure presents distinct analytical challenges and opportunities. The carboxylic acid moiety provides a handle for acid-base chemistry and derivatization, while the nitrile group is polar and can influence chromatographic retention. The oxane ring confers a degree of non-polarity. An effective analytical method must contend with the compound's moderate polarity, potential for thermal lability, and lack of a strong native chromophore for UV detection.

The selection of an optimal analytical technique is paramount in drug development, impacting pharmacokinetic studies, stability testing, and quality control. This guide compares the most viable analytical strategies for robust and accurate quantification.

Method Comparison: A Head-to-Head Analysis

The primary methods considered for the analysis of this compound are liquid chromatography, gas chromatography, and NMR spectroscopy. Each offers a different balance of sensitivity, selectivity, and structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, two detection methods are principally considered: UV-Visible (UV) and Mass Spectrometry (MS).

Principle: HPLC-UV relies on the principle that a molecule absorbs light at a specific wavelength. The nitrile and carboxyl groups of the target analyte exhibit weak UV absorbance at low wavelengths (~200-210 nm).[2] While not highly specific, this method can be effective for purity assessments and quantification in simple matrices where interfering components are minimal.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is the logical starting point. The nonpolar stationary phase will interact with the oxane ring, while the polar mobile phase allows for the elution of this moderately polar molecule.

  • Mobile Phase: An acidified water/acetonitrile or water/methanol gradient is used. The acid (e.g., formic or phosphoric acid) suppresses the ionization of the carboxylic acid group, leading to a more consistent, sharp peak shape and improved retention on the reversed-phase column.[3]

  • Detection Wavelength: Detection is set to a low wavelength (e.g., 205 nm) to maximize the signal from the weak end-absorption of the carboxyl and nitrile functionalities.

Experimental Protocol: HPLC-UV

  • System Preparation: Agilent 1260 Infinity II or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: Start at 10% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: 205 nm.

  • Standard Preparation: Prepare a stock solution of this compound in 50:50 Acetonitrile:Water. Create a calibration curve from 1 µg/mL to 500 µg/mL.

Principle: This technique offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The analyte is ionized (typically via Electrospray Ionization - ESI) and fragmented. A specific parent ion and a resulting fragment ion (a transition) are monitored, providing high confidence in identification and quantification, even in complex biological matrices.[4][5]

Causality Behind Experimental Choices:

  • Ionization Mode: ESI in negative mode is chosen. The carboxylic acid group is easily deprotonated to form a stable [M-H]⁻ parent ion, which is ideal for sensitive detection.

  • Sample Preparation: For complex samples like plasma, protein precipitation followed by solid-phase extraction (SPE) is often necessary to remove interferences and prevent ion suppression.[5]

  • Mobile Phase: Formic acid is used instead of phosphoric acid. Phosphoric acid is non-volatile and will contaminate the mass spectrometer source. Formic acid is volatile and an excellent proton source/modifier for LC-MS.

Experimental Protocol: LC-MS/MS

  • System Preparation: Sciex Triple Quad 5500 system or equivalent, coupled to an ExionLC AD HPLC system.

  • Column: Waters Acquity UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • MS Parameters (Illustrative):

    • Ionization Mode: ESI Negative

    • IonSpray Voltage: -4500 V

    • Temperature: 550 °C

    • MRM Transition: To be determined by infusion of a pure standard. (Hypothetical: Parent [M-H]⁻ → Fragment)

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. This compound is not directly suitable for GC analysis due to the high polarity and low volatility of the carboxylic acid group. However, it can be analyzed after chemical derivatization to create a more volatile and less polar analogue.

Causality Behind Experimental Choices:

  • Derivatization: Esterification of the carboxylic acid (e.g., with BSTFA to form a trimethylsilyl ester or with methanol/HCl to form a methyl ester) is mandatory. This step masks the polar -COOH group, significantly increasing volatility and improving chromatographic peak shape.

  • Column: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane phase) provides good selectivity for a wide range of derivatized compounds.

Experimental Protocol: GC-MS (Post-Derivatization)

  • Derivatization Step:

    • Evaporate 100 µL of the sample in solvent to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • System Preparation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

Quantitative NMR (qNMR)

Principle: qNMR is a primary analytical method that can quantify a substance without needing a reference standard of the same compound. It relies on the principle that the integrated signal area of a specific resonance is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte peak to that of a certified internal standard of known concentration, an absolute concentration can be determined.

Causality Behind Experimental Choices:

  • Internal Standard: An internal standard (e.g., maleic acid, dimethyl sulfone) with a simple spectrum and peaks that do not overlap with the analyte is chosen. The standard must be of high purity and accurately weighed.

  • Solvent: A deuterated solvent (e.g., DMSO-d₆ or MeOD) is used to dissolve the sample and standard, providing a lock signal for the spectrometer.

Performance Data Summary

The following table summarizes the expected performance characteristics of each method. Note: This data is illustrative and serves as a benchmark for what can be expected during method validation.

ParameterHPLC-UVLC-MS/MSGC-MS (Derivatized)qNMR
Selectivity Low to ModerateVery HighHighHigh
Sensitivity (Illustrative LOQ) ~1 µg/mL~0.1 ng/mL~10 ng/mL~100 µg/mL
Throughput HighHighModerate (due to derivatization)Low
Matrix Compatibility FairExcellentFair (requires clean samples)Good
Primary Use Case Purity, high-concentration assaysBioanalysis, trace quantificationImpurity profiling (volatiles)Purity of reference standards
Key Disadvantage Low sensitivity/selectivityHigh instrument costRequired derivatization stepLow sensitivity

Visualization of Analytical Workflows

The selection of an analytical method often follows a logical progression based on the research question.

Analytical_Workflow_Selection cluster_start cluster_methods Method Selection cluster_outcomes Start Define Analytical Goal High_Conc High Concentration / Purity Assay? Start->High_Conc Trace_Analysis Trace Analysis in Complex Matrix? High_Conc->Trace_Analysis No HPLC_UV HPLC-UV High_Conc->HPLC_UV Yes Standard_Cert Certify Reference Standard? Trace_Analysis->Standard_Cert No LC_MS LC-MS/MS Trace_Analysis->LC_MS Yes qNMR qNMR Standard_Cert->qNMR Yes GC_MS Consider GC-MS (for volatile impurities) Standard_Cert->GC_MS No

Caption: Decision tree for selecting the optimal analytical method.

Conclusion and Recommendations

There is no single "best" method for the analysis of this compound; the optimal choice is dictated by the analytical objective.

  • For routine quality control and high-concentration assays in simple matrices, HPLC-UV offers a cost-effective and robust solution, provided sufficient sensitivity can be achieved.

  • For bioanalytical studies (e.g., plasma pharmacokinetics) or any application requiring the highest sensitivity and selectivity, LC-MS/MS is the unequivocal gold standard. Its ability to detect picogram levels in complex biological fluids is unmatched.

  • GC-MS should be considered a secondary technique, primarily for identifying volatile impurities or if LC instrumentation is unavailable. The mandatory derivatization step adds complexity and potential for variability.

  • qNMR serves a crucial, albeit niche, role. It is the ideal method for the absolute purity determination of the synthesized reference standard itself, which can then be used to calibrate other, more routine methods like HPLC.

For any drug development program, a combination of these techniques is often employed: qNMR to certify the standard, LC-MS/MS to develop the bioanalytical method, and HPLC-UV for routine manufacturing quality control.

References

  • Analysis of Cyanoacetic Acid Content by HPLC. Semantic Scholar. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - National Center for Biotechnology Information. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health (NIH). [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

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Bridging the Gap: A Comparative Guide to In Silico and In Vitro Evaluation of 3-Cyanooxane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Novel Scaffolds

In modern drug discovery, novel chemical scaffolds like 3-Cyanooxane-3-carboxylic acid present both an opportunity and a challenge. The oxane ring is a privileged structure in medicinal chemistry, while the geminal cyano-carboxylic acid motif offers unique electronic and steric properties for potential protein-ligand interactions. However, a thorough search of the scientific literature reveals a significant data gap: there are no published reports on the biological activity of this specific molecule.

This guide addresses this gap not by presenting existing data, but by outlining a prospective, integrated strategy for its evaluation. We will walk through a hypothetical case study, demonstrating how a robust in silico predictive workflow can guide a targeted and efficient in vitro validation campaign. This dual approach is critical for de-risking novel compounds, saving resources, and accelerating the journey from chemical concept to biological validation.[1][2] The core principle is to use computational methods to form a testable hypothesis, which is then rigorously confirmed or refuted through bench-top experimentation.[3]

Part 1: The Predictive Power of In Silico Analysis

Before committing to a costly and time-consuming synthesis and screening campaign, computational modeling provides an essential first pass to predict the compound's likely behavior.[4][5] Our objective is to generate a data-driven hypothesis regarding a potential biological target and the compound's drug-like properties.

Rationale for Target Selection

The this compound structure contains a carboxylic acid group, a common pharmacophore known to chelate metal ions (like Zn²⁺) in the active sites of metalloenzymes. A prominent family of such enzymes implicated in cancer and inflammatory diseases is the Matrix Metalloproteinases (MMPs). Therefore, for this hypothetical study, we select MMP-9 , a well-validated target in oncology, as our primary protein of interest.

In Silico Experimental Workflow

Our computational workflow is designed to assess the potential of this compound as an MMP-9 inhibitor. This involves three key stages: molecular docking to predict binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to evaluate its potential as a drug candidate.

In_Silico_Workflow cluster_0 Target & Ligand Preparation cluster_1 Molecular Docking Simulation cluster_2 Analysis & Prediction Target_Prep Retrieve MMP-9 Crystal Structure (PDB ID: 4H1Q) Ligand_Prep Generate 3D Conformer of This compound Docking Dock Ligand into MMP-9 Active Site using AutoDock Vina Target_Prep->Docking Ligand_Prep->Docking Binding_Analysis Analyze Binding Energy & Key Interactions (e.g., Zn²⁺ chelation) Docking->Binding_Analysis ADMET_Pred Predict Physicochemical Properties & ADMET Profile (SwissADME) Binding_Analysis->ADMET_Pred Assess Viability

Caption: In Silico Prediction Workflow for this compound.
Hypothetical In Silico Results

The following table summarizes the hypothetical data generated from our computational workflow. These predictions form the basis of our experimental hypothesis: This compound is a potential inhibitor of MMP-9 with acceptable drug-like properties.

ParameterPredicted ValueInterpretation & Rationale
Binding Affinity (kcal/mol) -8.2Strong predicted binding affinity, suggesting favorable interaction with the MMP-9 active site.[6]
Key Interactions Carboxylate chelates catalytic Zn²⁺; Cyano group forms H-bond with backbone amide.The predicted binding mode is consistent with known MMP inhibitors, lending credibility to the hypothesis.
Molecular Weight ( g/mol ) 169.16Well within Lipinski's rule of five (<500), favoring good absorption and distribution.[7]
LogP (Lipophilicity) 0.85A balanced LogP suggests reasonable aqueous solubility and membrane permeability.
H-Bond Donors/Acceptors 1 / 3Complies with Lipinski's rules (<5 donors, <10 acceptors), indicating good bioavailability potential.[7]
Predicted Toxicity Low risk of mutagenicity or hepatotoxicity.Favorable preliminary safety profile, justifying further experimental investigation.

Part 2: The Imperative of In Vitro Validation

While in silico predictions are invaluable for hypothesis generation, they remain theoretical.[1] Experimental validation is essential to confirm the biological relevance of computational findings.[3][8] Our in vitro strategy is designed to directly test the predictions made in Part 1.

In Vitro Experimental Workflow

The validation process begins with the synthesis of the compound, followed by a direct enzymatic assay to measure its inhibitory activity against MMP-9. A subsequent cell-based assay will then determine if this enzymatic activity translates to a functional effect in a biological context.

In_Vitro_Workflow cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Cell-Based Assay Synthesis Chemical Synthesis of This compound QC Purity & Identity Confirmation (NMR, LC-MS) Synthesis->QC Enzyme_Assay MMP-9 Fluorogenic Inhibition Assay QC->Enzyme_Assay IC50 Determine IC₅₀ Value from Dose-Response Curve Enzyme_Assay->IC50 Cell_Culture Culture MDA-MB-231 (High MMP-9 Expressing Cancer Cells) IC50->Cell_Culture Confirm Target Engagement Invasion_Assay Transwell Invasion Assay with Compound Treatment Cell_Culture->Invasion_Assay Analysis Quantify Inhibition of Cell Invasion Invasion_Assay->Analysis

Caption: In Vitro Validation Workflow for this compound.
Detailed Experimental Protocols

1. Synthesis of this compound The synthesis would be approached via hydrolysis of a corresponding nitrile ester, a standard method for producing carboxylic acids.[9][10]

  • Step 1: React tetrahydro-4H-pyran-4-one with ethyl cyanoacetate under Knoevenagel condensation conditions.

  • Step 2: Perform a Michael addition with a suitable nucleophile to generate the saturated oxane ring system.

  • Step 3: Conduct acid- or base-catalyzed hydrolysis of the resulting ethyl 3-cyanooxane-3-carboxylate to yield the final product.[11]

  • Step 4: Purify the product using column chromatography and confirm its identity and purity (>95%) via ¹H NMR, ¹³C NMR, and LC-MS.

2. MMP-9 Enzymatic Inhibition Assay This protocol determines the direct inhibitory effect of the compound on purified MMP-9 enzyme.

  • Reagents: Recombinant human MMP-9, fluorogenic MMP-9 substrate (e.g., Mca-PLGL-Dpa-AR-NH₂), assay buffer (50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, then dilute into assay buffer.

    • In a 96-well plate, add 50 µL of the diluted compound solutions.

    • Add 25 µL of recombinant MMP-9 enzyme to each well and incubate for 30 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate.

    • Measure the increase in fluorescence (Excitation/Emission ~328/393 nm) every minute for 60 minutes using a plate reader.

    • Calculate the rate of reaction for each concentration and normalize to a DMSO control.

    • Plot the normalized rates against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

3. Transwell Cell Invasion Assay This assay assesses the compound's ability to inhibit cancer cell invasion, a process highly dependent on MMP-9 activity.

  • Cell Line: MDA-MB-231 human breast cancer cell line (known for high MMP-9 expression).

  • Procedure:

    • Seed MDA-MB-231 cells in serum-free media into the upper chamber of a Matrigel-coated Transwell insert (8 µm pore size). The lower chamber contains media with 10% FBS as a chemoattractant.

    • Treat the cells in the upper chamber with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC₅₀).

    • Incubate for 24 hours to allow for cell invasion through the Matrigel and membrane.

    • Remove non-invading cells from the top of the insert with a cotton swab.

    • Fix and stain the invading cells on the underside of the membrane with crystal violet.

    • Elute the stain and measure the absorbance at 570 nm, or count the number of stained cells under a microscope.

    • Quantify the percentage of invasion inhibition relative to the vehicle-treated control.

Part 3: Synthesizing the Data - A Comparative Analysis

The ultimate goal is to compare the predictive in silico data with the empirical in vitro results. This comparison allows us to validate the computational model, understand the compound's true biological activity, and make an informed decision on its future development.

Hypothetical In Vitro Results
AssayResultInterpretation
MMP-9 Enzymatic Assay IC₅₀ = 5.2 µMThe compound demonstrates moderate, direct inhibition of the MMP-9 enzyme, confirming the in silico prediction of target engagement.
Cell Invasion Assay 25% inhibition at 50 µMThe compound shows weak activity in the cell-based assay, significantly less potent than its enzymatic IC₅₀ would suggest.
Analysis of Concordance and Discordance

This table provides a direct comparison of our hypothetical findings, highlighting where the computational predictions succeeded and where they fell short.

Comparison PointIn Silico PredictionIn Vitro ResultAnalysis of Outcome
Target Engagement High Concordance: Strong binding affinity predicted.Concordance: Direct inhibition of MMP-9 confirmed (IC₅₀ = 5.2 µM).The docking simulation successfully identified a valid biological target for the scaffold.
Biological Potency Discordance: Predicted high affinity (-8.2 kcal/mol) suggests nanomolar to low-micromolar activity.Discordance: The measured IC₅₀ is in the mid-micromolar range.The scoring function in the docking software may have overestimated the binding strength, a common limitation of in silico tools.[4]
Cellular Activity High Discordance: Favorable ADMET properties predicted good cellular performance.High Discordance: Very weak activity in the cell invasion assay.This is a critical discrepancy. Potential causes include: 1) Poor cell membrane permeability despite favorable LogP. 2) Rapid efflux from the cell by transporter proteins. 3) Compound instability in cell culture media. 4) The mode of inhibition does not translate effectively in a complex cellular system.

Conclusion and Future Directions

This guided comparison of hypothetical in silico and in vitro data for this compound illustrates a fundamental principle in modern drug discovery: computation guides, but experiment decides.

Our in silico workflow correctly identified MMP-9 as a plausible target, a success that would have focused our initial screening efforts and saved significant resources.[5] However, the significant drop-off in potency from the enzymatic to the cellular assay highlights the limitations of computational predictions and the absolute necessity of empirical validation.[1][3] The weak cellular activity, despite direct enzyme inhibition, suggests that the scaffold of this compound, in its current form, may have poor pharmacokinetic properties that were not fully captured by the ADMET predictions.

The path forward would involve a new cycle of hypothesis-driven research:

  • In Silico Optimization: Use the current results to inform the design of new analogs with improved predicted cell permeability and potency.

  • In Vitro Mechanistic Studies: Conduct permeability assays (e.g., PAMPA) and metabolic stability assays to experimentally diagnose the reason for the poor cellular activity.

By integrating these disciplines in a perpetual cycle of prediction and validation, we can efficiently navigate the complexities of drug discovery and rationally design molecules with a higher probability of therapeutic success.[2]

References

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinform
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (n.d.). VeriSIM Life.
  • In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products. (2019). PubMed Central.
  • In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. (2023). PMC - NIH.
  • New In Vitro-In Silico Approach for the Prediction of In Vivo Performance of Drug Combin
  • The Emerging Promise of Pentacyclic Triterpenoid Derivatives as Novel Antiviral Agents Against SARS-CoV-2 Variants. (2024). MDPI.
  • Synthetic oxetanes in drug discovery: where are we in 2025? (2025). PubMed.
  • Integrative computational approaches for discovery and evaluation of lead compound for drug design. (2024). Frontiers.
  • Computational Methods in Drug Discovery. (2012). PubMed Central.
  • Synthesis, Reactions, Properties of Carboxylic Acids. (n.d.). Britannica.
  • Synthesis of Carboxylic Acids. (2020). Chemistry LibreTexts.
  • Synthesis of Carboxylic Acids. (n.d.). Fundamentals of Organic Chemistry.
  • In Silico Prediction, Molecular Docking and Dynamics Studies of Steroidal Alkaloids. (2020). MDPI.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 3-Cyanooxane-3-carboxylic Acid: Acknowledging the Inherent Risks of a Bifunctional Molecule

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the synthesis of novel compounds is a journey of discovery. Yet, the culmination of this journey extends beyond the final product; it encompasses the responsible management of every chemical, including its ultimate disposal. This guide provides a detailed, safety-centric protocol for the proper disposal of 3-Cyanooxane-3-carboxylic acid, a compound demanding the utmost respect due to its unique chemical structure. As a molecule containing both a nitrile (cyano) group and a carboxylic acid group, it presents a complex and heightened hazard profile that necessitates a departure from standard disposal procedures for monofunctional compounds.

The cardinal rule for handling this compound is the awareness of its inherent incompatibility. The acidic proton of the carboxylic acid can react with the cyanide group, particularly in the presence of moisture or heat, leading to the generation of highly toxic hydrogen cyanide (HCN) gas[1][2]. This potential for auto-reaction places it in a high-risk category, where specialized handling and disposal are not merely recommended but are imperative for laboratory safety.

Part 1: Immediate Safety and Handling Protocols

Before any disposal procedures are initiated, a thorough understanding of the immediate risks is essential. The primary hazards associated with this compound stem from the combined toxicological profiles of organic nitriles and carboxylic acids.

1.1 Personal Protective Equipment (PPE): A Non-Negotiable Barrier

Given the acute toxicity of cyanide compounds, a comprehensive PPE strategy is your first and most critical line of defense.

  • Hand Protection : Double-gloving with nitrile or neoprene gloves is mandatory to prevent dermal absorption[1]. Inspect gloves for any signs of degradation before and during use.

  • Eye and Face Protection : Chemical splash goggles in combination with a face shield are required to protect against splashes and potential off-gassing[3].

  • Body Protection : A lab coat, buttoned to its full length, is essential. For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection : All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to mitigate the risk of inhaling any liberated HCN gas[1][4].

1.2 Engineering Controls and Laboratory Environment

The laboratory environment must be prepared to handle this high-hazard compound.

  • Ventilation : A properly functioning chemical fume hood is non-negotiable for all manipulations of this compound[5].

  • Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A cyanide-specific spill kit should also be available.

  • Restricted Access : The area where this compound is handled and stored should be clearly marked with appropriate hazard warnings, and access should be restricted to authorized personnel[4].

1.3 Incompatibility and Storage Considerations

The storage of this compound requires segregation from incompatible materials to prevent hazardous reactions.

Incompatible Material Hazard
Acids (Strong and Weak) Accelerates the release of highly toxic and flammable hydrogen cyanide (HCN) gas[1][2][6][7][8][9].
Bases (Strong and Weak) Exothermic reaction with the carboxylic acid group, potentially leading to thermal decomposition and HCN release[2][3].
Oxidizing Agents Can lead to a violent reaction with the organic components of the molecule[3][6].
Water/Moisture Can facilitate the hydrolysis of the nitrile and potentially lead to the liberation of HCN[1].

Store containers of this compound in a cool, dry, and well-ventilated area, away from the incompatible materials listed above[1][5]. The storage location should be under the control of trained personnel[10].

Part 2: Step-by-Step Disposal Protocol

Due to the dual-hazard nature of this compound, on-site treatment or neutralization is strictly prohibited. The risk of generating HCN gas is too great to be managed in a standard laboratory setting. Therefore, the only acceptable disposal method is through a licensed hazardous waste management company.

2.1 Waste Identification and Segregation

Proper identification and segregation of this waste stream are critical to ensure it is handled correctly by waste management professionals and to prevent accidental mixing with incompatible waste streams[3][5].

  • Dedicated Waste Container : A dedicated, labeled, and compatible hazardous waste container must be used for all this compound waste. High-density polyethylene (HDPE) or glass containers are suitable choices[3].

  • Clear Labeling : The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and prominent warnings such as "Acutely Toxic," "Corrosive," and "Reacts with Acids to Produce Hydrogen Cyanide Gas"[1][5].

  • No Mixing : Under no circumstances should this waste be mixed with any other chemical waste, particularly acidic or basic waste streams[2][3].

2.2 Waste Accumulation and Storage

The accumulation of this compound waste in the laboratory must be managed with the same level of care as the pure compound.

  • Container Integrity : Ensure the waste container is in good condition, with a secure, leak-proof lid. Keep the container closed at all times, except when adding waste[11][12].

  • Storage Location : Store the sealed waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated, away from incompatible materials[3][5].

  • Secondary Containment : The waste container should be placed in a secondary containment tray to prevent the spread of material in case of a leak.

2.3 Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste[3][13]. Provide them with a detailed description of the waste, including its chemical composition and known hazards.

Part 3: Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is crucial.

3.1 Spill Management

  • Minor Spill (within a fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use an inert absorbent material, such as vermiculite or sand, to contain the spill[3]. Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container for this compound.

    • Decontaminate the spill area with a 10% sodium bicarbonate solution, followed by a thorough rinse with water. All decontamination materials must also be disposed of as hazardous waste[14].

  • Major Spill (outside of a fume hood or a large volume) :

    • Evacuate the laboratory immediately, alerting all personnel[1][3].

    • If safe to do so, close the laboratory doors to contain the spill.

    • Activate the nearest fire alarm to initiate a building-wide evacuation.

    • Call emergency services and your institution's EHS department, providing them with the specific details of the chemical spill[1].

3.2 Personnel Exposure

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1]. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation : Move the affected individual to fresh air immediately[1]. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[1].

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound.

DisposalWorkflow start Generation of This compound waste ppe_check Don Appropriate PPE (Double gloves, goggles, face shield, lab coat) start->ppe_check fume_hood_check Work exclusively in a certified chemical fume hood ppe_check->fume_hood_check waste_container Use a dedicated, labeled HDPE or glass waste container fume_hood_check->waste_container labeling Label container: 'Hazardous Waste' 'this compound' 'Acutely Toxic' 'Corrosive' 'Reacts with Acids to Produce HCN' waste_container->labeling segregation Segregate from all other waste streams, especially acids and bases labeling->segregation storage Store in a cool, dry, ventilated area with secondary containment segregation->storage ehs_contact Contact EHS or licensed hazardous waste contractor for disposal storage->ehs_contact

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of hazardous chemicals is a cornerstone of scientific integrity. This compound, with its inherent dual hazards, demands a disposal protocol that prioritizes safety above all else. By adhering to the stringent procedures outlined in this guide—from the unwavering use of appropriate PPE to the absolute prohibition of on-site treatment—researchers can ensure that their groundbreaking work does not come at the cost of their safety or the well-being of their colleagues. Trust in your training, respect the chemistry of the compounds you work with, and always consult your institution's safety professionals when in doubt.

References

  • Benchchem. (n.d.). Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Laboratory Professionals.
  • University of Illinois. (2014, March 24). Cyanides. Division of Research Safety.
  • Unknown. (n.d.). Cyanides and nitriles, use and disposal.
  • National Center for Biotechnology Information. (n.d.). Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds - Toxicological Profile for Cyanide.
  • Stanford Environmental Health & Safety. (2020, November 3). Chemical Incompatibility Guide.
  • Wayne State University. (n.d.). Lab Specific SOP Template - for Cyanides.
  • LA County Fire Department. (n.d.). Compliance Guideline For Hazardous Wastes and Materials.
  • Unknown. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • Emory EHSO. (n.d.). INCOMPATIBILITY OF COMMON LABORATORY CHEMICALS.
  • Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET.
  • University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • St. Olaf College. (n.d.). List of Incompatible Chemicals – Laboratory Safety.
  • Benchchem. (n.d.). Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal.
  • Cornell EHS. (n.d.). Appendix K - Incompatible Chemicals. Environment, Health and Safety.
  • Risk Management and Safety. (n.d.). Incompatible Chemicals.

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Comprehensive Safety Guide: Handling and Disposal of 3-Cyanooxane-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling, use, and disposal of 3-Cyanooxane-3-carboxylic acid. Given the compound's dual functional nature—possessing both a nitrile (cyano) group and a carboxylic acid moiety—a stringent adherence to safety is paramount. This guide is built upon the foundational principles of chemical safety, synthesizing data from analogous structures and established best practices for its constituent hazardous groups to ensure a multi-layered defense against potential exposure.

Hazard Assessment and Risk Analysis

The primary risk associated with this compound stems from its two key functional groups. A thorough understanding of these risks is the first step in establishing a safe operational environment.

  • Cyano Group (-C≡N): While covalently bonded nitriles are generally less acutely toxic than inorganic cyanide salts, they present a significant hazard. They can be metabolized in the body or decompose under certain conditions (e.g., contact with strong acids) to release highly toxic hydrogen cyanide (HCN) gas.[1] HCN is a potent cellular respiration inhibitor and can be fatal within minutes.[1]

  • Carboxylic Acid Group (-COOH): This group confers acidic properties, making the compound corrosive and an irritant. Direct contact can cause chemical burns to the skin and serious damage to the eyes.[2] Inhalation of its dust or aerosols may lead to respiratory tract irritation.[3]

Routes of Exposure

The primary routes of potential exposure are:

  • Inhalation: Breathing in dust or aerosols.

  • Dermal Contact: Spills or direct handling without adequate protection.

  • Eye Contact: Splashes of solutions or contact with airborne particles.

  • Ingestion: Accidental transfer from contaminated hands or surfaces.

Inferred GHS Hazard Classification

Based on the known hazards of similar chemical structures, such as 3-Cyanocyclohexane-1-carboxylic acid[3], the following GHS classifications should be assumed for this compound as a precautionary measure.

Hazard ClassCategoryGHS CodeSignal WordHazard Statement
Acute Toxicity, Oral4H302WarningHarmful if swallowed
Acute Toxicity, Dermal4H312WarningHarmful in contact with skin
Skin Corrosion/Irritation2H315WarningCauses skin irritation
Serious Eye Damage/Eye Irritation2AH319WarningCauses serious eye irritation
Acute Toxicity, Inhalation4H332WarningHarmful if inhaled
Specific Target Organ Toxicity (Single Exposure)3H335WarningMay cause respiratory irritation

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is non-negotiable and represents the last line of defense against chemical exposure. All handling of this compound must be performed within a certified chemical fume hood.

Mandatory PPE Ensemble
Equipment TypeSpecificationRationale
Eye/Face Protection Chemical splash goggles conforming to EN166 or ANSI Z87.1, worn in conjunction with a full-face shield.Goggles provide a seal against splashes and vapors, while the face shield protects the entire face from larger volume splashes.[2]
Hand Protection Double-gloving: Inner nitrile glove, outer heavy-duty nitrile or butyl rubber gloves.[2]The inner glove provides dexterity and secondary protection. The outer glove offers robust chemical resistance against acids and nitriles.
Body Protection Chemical-resistant lab coat (fully fastened). For larger quantities (>50g), a chemical-resistant apron is required.Protects skin and personal clothing from incidental contact and minor spills.
Respiratory Protection Not required for routine handling inside a certified fume hood. For emergencies, a full-face respirator with acid gas/organic vapor cartridges is necessary.[2]The fume hood provides primary respiratory protection. Emergency situations require independent respiratory defense.
Glove Integrity and Removal

Always inspect gloves for tears or pinholes before use. After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin and dispose of them as hazardous waste.

Safe Handling and Operational Plan

A systematic approach to handling ensures that risks are minimized at every step.

Handling_Workflow cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Post-Operation A Verify Fume Hood Certification B Assemble PPE A->B C Prepare Spill Kit & Emergency Equipment B->C D Designate Work Area C->D E Don PPE D->E F Transfer/Weigh Compound (Inside Fume Hood) E->F G Perform Experiment F->G H Decontaminate Surfaces G->H I Segregate & Label Waste H->I J Doff & Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Standard workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation : Before any work begins, verify that the chemical fume hood has been certified within the last year. Ensure an eyewash station, safety shower, and a spill kit equipped for both acids and cyanide-containing compounds are immediately accessible.

  • Personal Protective Equipment : Don the complete PPE ensemble as detailed in Section 2.

  • Manipulation : Conduct all manipulations, including weighing and transfers, deep within the sash of the fume hood to ensure containment of dust and vapors.

  • Decontamination : After use, decontaminate all surfaces and equipment. A recommended procedure is to first wipe surfaces with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[4] All cleaning materials must be disposed of as cyanide-containing hazardous waste.

  • Storage : Keep the container tightly sealed in a cool, well-ventilated area, away from strong acids, bases, and oxidizing agents.

Emergency Procedures

Rapid and correct response to an emergency is critical.

Exposure Response
  • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation : Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Plan

The response to a spill depends on its location and size.

Spill_Response Start Spill Occurs Decision1 Is spill inside a fume hood? Start->Decision1 Decision2 Is spill large or small? Decision1->Decision2 Yes Decision3 Is spill large or small? Decision1->Decision3 No Action_Small_In Contain spill. Decontaminate with pH 10 buffer, then 10% bleach solution. End Report Incident Action_Small_In->End Action_Large_In Evacuate immediate area. Alert EH&S / Emergency Response. Action_Large_In->End Decision2->Action_Small_In Small Decision2->Action_Large_In Large Action_Evacuate EVACUATE THE LAB. Alert others. Pull fire alarm if necessary. Call Emergency Response. Decision3->Action_Evacuate Large Action_Small_Out Restrict access. Don emergency respirator. Use appropriate spill kit to contain & clean. Dispose as hazardous waste. Decision3->Action_Small_Out Small Action_Evacuate->End Action_Small_Out->End

Caption: Decision flowchart for responding to a chemical spill.

Waste Management and Disposal

Improper disposal of this compound and its associated waste can pose a severe environmental and health risk.

Core Principles of Disposal
  • Absolute Segregation : Cyanide-containing waste must NEVER be mixed with acidic waste.[7] The combination can generate lethal hydrogen cyanide gas. All waste streams must be kept separate.

  • Dedicated Containers : All waste, including contaminated PPE (gloves, wipes) and cleaning materials, must be collected in dedicated, clearly labeled, and sealed hazardous waste containers.[4] Distinguish between solid and liquid waste containers.

  • Professional Disposal : All waste containing this compound must be disposed of through your institution's Environmental Health & Safety (EH&S) office as hazardous waste.[4] Do not attempt to neutralize the waste unless you are specifically trained and authorized to do so under an established institutional protocol. Industrial methods often involve oxidation to convert cyanide to the less toxic cyanate, but this is a hazardous procedure not suitable for a standard laboratory bench.[8]

References

  • Information on Cyanide Compounds . Stanford Environmental Health & Safety. [Link]

  • Toxicological Profile for Cyanide . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Cyanide - Wikipedia . Wikipedia, The Free Encyclopedia. [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki . Sciencemadness. [Link]

  • Treatment of Complex Cyanide Compounds for Reuse or Disposal . U.S. Environmental Protection Agency (EPA). [Link]

  • What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric . University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

  • 3-Cyanocyclohexane-1-carboxylic acid - PubChem . National Center for Biotechnology Information. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.